Hydrogen succinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5O4- |
|---|---|
Molecular Weight |
117.08 g/mol |
IUPAC Name |
4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-1 |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C(=O)O |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (4-hydroxybutyl) hydrogen succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-hydroxybutyl) hydrogen succinate, also known as butanedioic acid, mono(4-hydroxybutyl) ester, is a bifunctional organic molecule of significant interest in materials science and potentially in drug delivery systems.[1] Industrially, it serves as a crucial intermediate in the synthesis of the biodegradable and bio-based polyester, poly(butylene succinate) (PBS).[2][3] Its structure, containing both a terminal carboxylic acid and a hydroxyl group, imparts unique properties that are critical for polymerization and potential derivatization. This technical guide provides a comprehensive overview of the core physicochemical properties of (4-hydroxybutyl) this compound, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of PBS.
Physicochemical Properties
The physicochemical properties of (4-hydroxybutyl) this compound are fundamental to its handling, purification, analysis, and application.[4] The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid | [5] |
| CAS Number | 56149-52-1 | [6] |
| Molecular Formula | C₈H₁₄O₅ | [5][6] |
| Molecular Weight | 190.19 g/mol | [5][6] |
| Melting Point | 104.21 °C | [6] |
| Boiling Point | 373.6 °C at 760 mmHg | [2] |
| Flash Point | 150.6 °C | [2] |
| Density | 1.217 g/cm³ | [2] |
| pKa (Predicted) | 4.43 ± 0.17 | [2][7] |
| LogP | -0.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [2][5] |
| Hydrogen Bond Acceptor Count | 5 | [2][5] |
| Rotatable Bond Count | 8 | [2][5] |
| Exact Mass | 190.08412354 Da | [2][5] |
| Polar Surface Area | 83.83 Ų |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of (4-hydroxybutyl) this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry (4-hydroxybutyl) this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is obtained.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Heating: The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
-
Determination of Melting Range: A fresh sample is prepared, and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4][6]
Boiling Point Determination (Thiele Tube Method)
This protocol outlines the micro-scale determination of the boiling point using a Thiele tube.
Apparatus:
-
Thiele tube
-
Mineral oil or silicone oil
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or micro-burner
Procedure:
-
Sample Preparation: Approximately 0.5 mL of (4-hydroxybutyl) this compound is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer assembly is then clamped so that it is suspended in the Thiele tube, with the oil level above the side arm.
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. This creates a convection current that ensures uniform heating of the oil bath.
-
Observation: As the temperature rises, dissolved air will first escape from the capillary tube. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]
Solubility Determination
This protocol describes a qualitative method for determining the solubility of (4-hydroxybutyl) this compound in various solvents.
Apparatus:
-
Small test tubes
-
Graduated cylinder or pipettes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)
Procedure:
-
Water Solubility: Approximately 0.1 g of the solid compound is placed in a test tube, and 3 mL of water is added in portions with vigorous shaking after each addition. The compound is classified as soluble or insoluble.[5]
-
Ether Solubility: If the compound is soluble in water, the test is repeated with a fresh sample and diethyl ether as the solvent.[5]
-
Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH solution and 5% NaHCO₃ solution. If a water-insoluble compound dissolves in a basic solution, it indicates the presence of an acidic functional group.[9]
-
If the compound is insoluble in the basic solutions, its solubility in 5% HCl is tested to check for basic functional groups.[5]
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.
Apparatus:
-
pH meter with a glass electrode (calibrated)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Sample Preparation: A known mass of (4-hydroxybutyl) this compound is dissolved in a known volume of deionized water in a beaker.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Collection: The titration is continued past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[1]
LogP Determination (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Apparatus:
-
Separatory funnel
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration measurement
-
Vortex mixer or shaker
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Sample Preparation: A known amount of (4-hydroxybutyl) this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the solution is placed in a separatory funnel with a known volume of the other phase. The funnel is stoppered and shaken vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Synthesis Pathway Visualization
(4-hydroxybutyl) this compound is a key intermediate in the two-step synthesis of poly(butylene succinate) (PBS). The first step is the esterification of succinic acid and 1,4-butanediol to form the monoester. The second step is the polycondensation of this intermediate to form the polymer.
Caption: Synthesis pathway of Poly(butylene succinate) (PBS).
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of (4-hydroxybutyl) this compound, along with comprehensive experimental protocols for their determination. The visualization of its role as a key intermediate in the synthesis of PBS highlights its importance in polymer chemistry. This information serves as a valuable resource for researchers and professionals working with this versatile compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. acdlabs.com [acdlabs.com]
Synthesis and characterization of succinic acid monoesters for polymer production.
An In-depth Technical Guide to the Synthesis and Characterization of Succinic Acid Monoesters for Polymer Production
Introduction
Succinic acid, a dicarboxylic acid, is a key bio-based platform chemical with significant potential for producing a variety of biodegradable polymers, including polyesters, polyamides, and poly(ester-amide)s.[1][2][3][4] Its derivatives, particularly monoesters, serve as crucial intermediates in the synthesis of these polymers, which are gaining attention as sustainable alternatives to petroleum-based plastics.[5] The versatility of succinic acid allows for the creation of polymers with a wide range of properties, suitable for applications in packaging, textiles, automotive parts, and biomedical devices.[2][6] This guide provides a comprehensive overview of the synthesis of succinic acid monoesters and their subsequent polymerization and characterization, aimed at researchers and scientists in polymer chemistry and materials science.
Synthesis of Succinic Acid Monoesters
The primary route for synthesizing succinic acid monoesters involves the ring-opening reaction of succinic anhydride with an alcohol. This method is efficient and avoids the co-production of water, which can complicate purification.[7]
General Reaction Pathway
The fundamental reaction is the nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the succinic anhydride ring, leading to the formation of a monoester.
Experimental Protocols
Protocol 2.2.1: Catalytic Synthesis using a Heterogeneous Acid Catalyst
This protocol describes the synthesis of monoethyl succinate using Amberlyst 15®, a solid acid catalyst.[7]
-
Reactant Preparation : A mixture of succinic anhydride and ethanol, in a 1:3 molar ratio, is prepared.
-
Reaction Setup : The mixture is placed in a stirred glass reactor equipped with a reflux condenser. Amberlyst 15® is added as the catalyst.
-
Reaction Conditions : The reaction mixture is heated to total reflux and maintained for 3 hours with continuous stirring.
-
Catalyst Removal : After the reaction is complete, the solid Amberlyst 15® catalyst is removed by filtration.
-
Purification : The excess ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude monoethyl succinate is then purified, for example, by vacuum distillation, to yield the final product.
Protocol 2.2.2: Catalytic Synthesis using a Homogeneous Acid Catalyst
This protocol details the synthesis of various aryl monoesters of succinic acid using p-toluenesulphonic acid (p-TSA) as a catalyst.[8]
-
Reactant Preparation : Succinic anhydride, an aryl alcohol, and a catalytic amount of p-toluenesulphonic acid are added to a reaction flask. Toluene is used as the solvent.
-
Reaction Setup : The flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions : The mixture is refluxed with stirring for a specified period (e.g., 4-6 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The final monoester product is purified using column chromatography.[8]
Polymerization of Succinic Acid Derivatives
High-molecular-weight polyesters are typically synthesized through a two-step polycondensation process: esterification followed by polycondensation under vacuum.[1][9] While diesters are more commonly cited for direct polymerization, monoesters represent a key intermediate stage, particularly when starting from succinic acid itself. The process involves the reaction of the monoester's remaining carboxylic acid group with a diol.
Experimental Workflow: Two-Step Melt Polycondensation
The following workflow outlines the synthesis of polyesters, such as poly(butylene succinate) (PBS), from succinic acid and a diol (e.g., 1,4-butanediol). The formation of the monoester is the initial step in this process.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Succinic acid: Synthesis of biobased polymers from renewable resources [publica.fraunhofer.de]
- 5. Biosynthesis of succinic acid - Will & Co BV [will-co.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Role of Hydrogen Succinate as an Intermediate in Biodegradable Polymer Synthesis: A Technical Guide
Introduction
Hydrogen succinates, particularly mono-esters of succinic acid, serve as pivotal intermediates in the synthesis of biodegradable aliphatic polyesters. While not typically used as primary starting monomers, their in-situ formation is a critical step in conventional polymerization routes. This guide focuses on the role of (4-hydroxybutyl) hydrogen succinate, the key intermediate in the synthesis of Poly(butylene succinate) (PBS), a highly promising biodegradable polymer known for its excellent mechanical properties, thermal stability, and processability.[1] PBS is synthesized from succinic acid and 1,4-butanediol, both of which can be derived from renewable, bio-based resources.[1][2] This document provides a detailed examination of the synthesis pathways involving this compound intermediates, experimental protocols, and characterization of the resulting polymers, tailored for researchers and professionals in polymer science and drug development.
Synthesis Pathways Involving this compound Intermediates
The synthesis of biodegradable polyesters like PBS can be achieved through several methods. The most common is a two-step melt polycondensation process where a this compound is formed as an intermediate. Alternative methods include enzymatic polymerization and ring-opening polymerization (ROP).
Two-Step Melt Polycondensation
The conventional synthesis of PBS is a two-step process involving an initial esterification followed by polycondensation.[1]
-
Esterification: In the first stage, one carboxylic acid group of succinic acid reacts with a hydroxyl group of 1,4-butanediol. This reaction forms the crucial intermediate, (4-hydroxybutyl) this compound, along with water as a byproduct.[1][3] This intermediate possesses both a terminal hydroxyl group and a terminal carboxylic acid group, making it the fundamental building block for the subsequent polymerization step.[1]
-
Polycondensation: The (4-hydroxybutyl) this compound oligomers then undergo polycondensation at high temperatures and under vacuum.[4][5] During this step, the terminal hydroxyl and carboxylic acid groups of the oligomers react to form ester linkages, extending the polymer chain and releasing water or diol. This process results in the formation of high molecular weight PBS.[1][3]
Enzymatic Polymerization
Enzymatic synthesis offers a "green" alternative to conventional methods by replacing potentially toxic metal catalysts with enzymes, such as lipase B from Candida antarctica (CALB), often immobilized as Novozym 435.[6][7][8] This method can proceed via two main routes:
-
Enzymatic Polycondensation: Dimethyl succinate (an activated form of succinic acid) and 1,4-butanediol undergo transesterification catalyzed by lipase to form PBS.[7] This process can be conducted in solution or in bulk (melt).[6]
-
Enzymatic Ring-Opening Polymerization (e-ROP): This two-step approach first involves the lipase-catalyzed cyclization of dimethyl succinate and a diol (like ethylene glycol) to form cyclic oligoesters.[9] These cyclic monomers then undergo e-ROP to produce high molecular weight polyesters under milder conditions than traditional polycondensation.[9]
Ring-Opening Copolymerization (ROCOP)
An alternative pathway for polyester synthesis is the ring-opening copolymerization of cyclic anhydrides (like succinic anhydride) and epoxides.[10][11] This method provides excellent control over the polymer's molecular weight and results in a narrow polydispersity.[10] Various metal-based catalysts or organocatalysts can be employed to facilitate the alternating copolymerization, yielding polyesters with diverse compositions and properties.[11][12][13]
Experimental Protocols
This section provides detailed methodologies for the synthesis of succinate-based biodegradable polymers.
Protocol for Melt Polycondensation of Poly(hexamethylene succinate-co-ethylene succinate)
This protocol is adapted from the synthesis of copolyesters using a two-step esterification and polycondensation reaction.[4][5]
-
Esterification:
-
Charge a reaction vessel with succinic acid, 1,6-hexanediol (for HS units), and ethylene glycol (for ES units) according to the desired molar ratio (see Table 1).
-
Heat the mixture to 140°C under a nitrogen atmosphere.
-
Maintain the reaction for 2 hours with mechanical stirring.
-
-
Polycondensation:
-
Increase the temperature to 230°C.
-
Gradually reduce the pressure to below 3 mmHg to facilitate the removal of byproducts.
-
Continue the reaction for 4 hours.
-
-
Purification:
-
Dissolve the resulting product in chloroform (approx. 100 ml).
-
Precipitate the polymer by pouring the solution into a threefold volume of pre-chilled methanol.
-
Wash the precipitate repeatedly with alcohol until the supernatant is clear.
-
Collect the purified polymer and dry it at 37°C under vacuum until a constant weight is achieved.
-
Protocol for Enzymatic Ring-Opening Polymerization (e-ROP) of Poly(ethylene succinate)
This protocol is based on the lipase-catalyzed synthesis of PES from cyclic oligomers.[9]
-
Synthesis of Cyclic Oligo(ethylene succinate)s c(ES)n:
-
Charge a three-necked round-bottom flask with toluene (250 mL), dimethyl succinate (DMS, 4.97 mmol), ethylene glycol (EG, 4.97 mmol), and Candida antarctica Lipase B (CALB, 100% w/w of total monomer concentration).
-
Place 4 Å molecular sieves at the top of the flask to absorb the methanol byproduct.
-
Allow the mixture to react for 48 hours at 90°C under a nitrogen flow with stirring.
-
After the reaction, filter off the enzyme and evaporate the toluene to obtain the cyclic oligomers.
-
-
Enzymatic Ring-Opening Polymerization (e-ROP):
-
Mix the obtained cyclic oligomer fraction with fresh CALB in a reaction vessel.
-
Heat the mixture to 125°C and allow the reaction to proceed for 24 hours under a nitrogen atmosphere.
-
Dissolve the final product in chloroform, filter the enzyme, and precipitate the polymer in cold methanol for purification.
-
Quantitative Data and Characterization
The properties of succinate-based polymers are highly dependent on the synthesis conditions and monomer composition. Key characterization techniques include Nuclear Magnetic Resonance (¹H NMR) for composition analysis, Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties, and X-Ray Diffraction (XRD) for crystal structure.[4][14][15]
Table 1: Synthesis Parameters and Molecular Weights of Succinate Copolyesters
| Polymer ID | Monomer Feed Ratio (HS/ES) | Synthesis Method | Catalyst | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PHS | 100/0 | Melt Polycondensation | - | 59,500 | 33,100 | 1.80 | [4] |
| P(HS-co-ES13) | 87/13 | Melt Polycondensation | - | 61,000 | 33,500 | 1.82 | [4] |
| P(HS-co-ES51) | 49/51 | Melt Polycondensation | - | 68,100 | 35,500 | 1.92 | [4] |
| P(HS-co-ES76) | 24/76 | Melt Polycondensation | - | 64,800 | 34,500 | 1.88 | [4] |
| PES | 0/100 | Melt Polycondensation | - | 58,700 | 32,800 | 1.79 | [4] |
| PBS (Enzymatic) | N/A | Enzymatic Melt Polycondensation | CALB | ~23,400 | - | - | [6] |
| PBS (Conventional) | N/A | Melt Polycondensation | Ti(OBut)₄ | ~40,000 | - | - | [6] |
HS = Hexamethylene Succinate; ES = Ethylene Succinate; PDI = Polydispersity Index; Mw = Weight-Average Molecular Weight; Mn = Number-Average Molecular Weight.
Table 2: Thermal Properties of Succinate Copolyesters
| Polymer ID | Melting Temp (Tm) (°C) | Crystallization Temp (Tc) (°C) | Glass Transition Temp (Tg) (°C) | Crystallinity (Xc) (%) | Reference |
| PHS | 64.1 | 24.3 | -39.1 | 51.1 | [4] |
| P(HS-co-ES13) | 51.5 | 11.2 | -37.5 | 40.2 | [4] |
| P(HS-co-ES51) | 90.0 | 48.6 | -26.3 | 36.1 | [4] |
| P(HS-co-ES76) | 94.1 | 59.2 | -20.1 | 41.3 | [4] |
| PES | 102.5 | 65.1 | -13.5 | 46.5 | [4] |
| PBS | 115 | - | -60 (approx) | ~50 | [14][16] |
Conclusion
Understanding the formation and reactivity of this compound intermediates, such as (4-hydroxybutyl) this compound, is fundamental to controlling the synthesis of biodegradable polyesters like PBS.[1] This intermediate dictates the progression of polycondensation and ultimately influences the final molecular weight, thermal properties, and biodegradability of the polymer. By carefully controlling the reaction conditions during the initial esterification step, researchers can tailor the properties of the resulting polymer. Furthermore, alternative green chemistry approaches, including enzymatic polymerization and ring-opening copolymerization, provide powerful tools for synthesizing well-defined, metal-free biodegradable materials for advanced applications in drug delivery, tissue engineering, and sustainable packaging.[9][13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalysis Research | Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies [lidsen.com]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
The Insulinotropic Action of Succinic Acid Monoethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic acid monoethyl ester (EMS) has emerged as a promising insulinotropic agent, offering a potential therapeutic avenue for non-insulin-dependent diabetes mellitus. Unlike its methyl ester counterparts, EMS avoids the generation of methanol upon intracellular hydrolysis, a significant advantage for clinical applications.[1] This technical guide provides an in-depth exploration of the insulinotropic action of EMS, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The primary mechanism of EMS-induced insulin secretion is attributed to its role as a nutrient for pancreatic β-cells, augmenting mitochondrial metabolism and triggering the canonical insulin release pathway.[1][2]
Quantitative Data on the Effects of Succinic Acid Monoethyl Ester
The insulinotropic effects of succinic acid monoethyl ester have been quantified in various experimental settings. The following tables summarize the key findings from studies on rat pancreatic islets.
Table 1: Effect of Succinic Acid Monoethyl Ester on Insulin Release
| Concentration of EMS | Glucose Concentration | Effect on Insulin Release | Reference |
| 10 mM | 7-17 mM | Enhanced insulin release | [1] |
| 10 mM | < 7 mM | No significant effect | [1] |
Table 2: Metabolic and Ionic Effects of Succinic Acid Monoethyl Ester (10 mM)
| Parameter | Condition | Observation | Reference |
| Metabolism (¹⁴CO₂ generation) | N/A | Efficiently metabolized | [1] |
| Effect on Glucose Metabolism | 6 mM D-Glucose | No effect on D-[5-³H]glucose or D-[U-¹⁴C]glucose metabolism | [1] |
| ⁸⁶Rb Outflow | In the absence of D-Glucose | Inhibited | [1] |
| ⁸⁶Rb Outflow | In the presence of 7 mM D-Glucose | Enhanced | [1] |
| ⁴⁵Ca Outflow | In the absence of D-Glucose | Inhibited | [1] |
| ⁴⁵Ca Outflow | In the presence of 7 mM D-Glucose | Enhanced | [1] |
| Biosynthetic Activity | N/A | Stimulated | [1] |
Signaling Pathways
The insulinotropic action of succinic acid monoethyl ester is primarily mediated through its entry into the mitochondrial metabolism of pancreatic β-cells.
Mitochondrial Metabolism-Dependent Pathway
Once inside the β-cell, EMS is hydrolyzed to succinate and ethanol. Succinate then enters the Krebs cycle, leading to an increase in the production of ATP. This elevation in the ATP/ADP ratio closes ATP-sensitive potassium (K-ATP) channels on the cell membrane, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca²⁺. The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.
Potential Role of Succinate Receptor 1 (SUCNR1/GPR91)
Extracellular succinate can also act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[3][4] While the primary action of EMS is intracellular, the potential for extracellular succinate, following its transport or release, to activate SUCNR1 presents an alternative signaling cascade. Activation of SUCNR1 has been shown to potentiate glucose-stimulated insulin secretion.[3][5] This pathway involves Gq-protein coupling and subsequent activation of Phospholipase C (PLC), leading to an increase in intracellular calcium.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the insulinotropic action of succinic acid monoethyl ester.
Pancreatic Islet Isolation
A standard method for isolating pancreatic islets from rats is through collagenase digestion of the pancreas.
Materials:
-
Wistar rats
-
Collagenase solution
-
Hanks' balanced salt solution (HBSS)
-
Ficoll gradient
-
RPMI-1640 culture medium
Procedure:
-
Anesthetize the rat and perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and inject cold collagenase solution to distend the pancreas.
-
Excise the pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS.
-
Wash and filter the digest to remove exocrine tissue.
-
Purify the islets from the remaining tissue using a Ficoll density gradient.
-
Hand-pick the purified islets under a stereomicroscope.
-
Culture the islets in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
Islet Perifusion for Insulin Secretion Assay
Perifusion allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.
Materials:
-
Isolated pancreatic islets
-
Perifusion chambers
-
Peristaltic pump
-
Fraction collector
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin and various concentrations of glucose and EMS.
-
Radioimmunoassay (RIA) or ELISA kit for insulin measurement.
Procedure:
-
Place a group of islets (e.g., 100-200) into a perifusion chamber.
-
Equilibrate the islets by perifusing with KRBB containing a basal glucose concentration (e.g., 2.8 mM) for a set period (e.g., 30-60 minutes).
-
Switch the perifusion medium to one containing the desired concentration of EMS and/or glucose.
-
Collect the perifusate in fractions at regular intervals (e.g., every 1-5 minutes).
-
After the stimulation period, switch back to the basal glucose medium to observe the return to baseline secretion.
-
Store the collected fractions at -20°C until insulin concentration is measured using RIA or ELISA.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Changes in intracellular calcium concentration can be monitored using fluorescent Ca²⁺ indicators.
Materials:
-
Isolated pancreatic islets
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Perifusion system adapted for fluorescence microscopy
-
Dual-wavelength excitation light source and emission detector
Procedure:
-
Incubate the isolated islets with the cell-permeant Ca²⁺ indicator Fura-2 AM.
-
Place the loaded islets in a chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perifuse the islets with buffer containing different concentrations of glucose and EMS.
-
Excite the Fura-2 alternately at two wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Conclusion
Succinic acid monoethyl ester demonstrates significant potential as an insulinotropic agent. Its mechanism of action, centered on its role as a mitochondrial fuel, aligns with the physiological pathways of glucose-stimulated insulin secretion. The absence of methanol as a byproduct makes it a more attractive candidate for therapeutic development compared to its methyl ester counterparts. Further research, utilizing the experimental frameworks detailed in this guide, will be crucial in fully elucidating its pharmacological profile and advancing its potential clinical application in the management of type 2 diabetes.
References
- 1. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUCNR1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Core Principles of Esterification for Hydrogen Succinate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of esterification for the synthesis of hydrogen succinates (monoesters of succinic acid). These compounds are of significant interest in the pharmaceutical industry as prodrugs to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the reaction kinetics, catalytic mechanisms, and experimental protocols essential for the successful laboratory-scale and industrial production of these valuable intermediates.
Introduction to Succinate Esterification
Succinic acid, a dicarboxylic acid, can be esterified to produce either monoesters (hydrogen succinates) or diesters. The selective synthesis of the monoester is a key challenge, as the reaction can readily proceed to form the diester byproduct.[1] Hydrogen succinates are particularly valuable in drug development, where they can be covalently attached to a drug molecule, often at a hydroxyl or amine functional group, to create a more soluble and readily absorbed prodrug.[2] Once absorbed, the ester linkage is typically cleaved by endogenous esterases, releasing the active drug.
The primary method for synthesizing hydrogen succinates is through the direct esterification of succinic acid or its anhydride with an alcohol. This guide will focus on the core principles governing this transformation.
Fundamental Principles of Esterification
The most common method for the esterification of succinic acid is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]
Reaction Mechanism
The Fischer-Speier esterification is a reversible, equilibrium-controlled process. The general mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
The reaction can proceed further to form the diester, particularly when an excess of the alcohol is used or under prolonged reaction times.
Caption: Fischer-Speier esterification pathway.
Catalysts
A variety of catalysts can be employed for the esterification of succinic acid. The choice of catalyst can significantly impact reaction rates, selectivity for the monoester, and the ease of purification.
-
Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1] While effective, they can be difficult to separate from the reaction mixture and may lead to side reactions.
-
Heterogeneous Solid Acid Catalysts: These catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the advantage of easy separation and reusability.[6] They are considered a "greener" alternative to homogeneous catalysts.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification under mild conditions with high selectivity, which is particularly advantageous for sensitive substrates.[1]
-
Other Catalysts: Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is a common coupling system for esterification, especially for sterically hindered alcohols.[7]
Reaction Conditions
Several factors influence the outcome of the esterification reaction:
-
Temperature: Reaction temperatures can range from ambient to reflux conditions, typically between 40°C and 150°C, depending on the reactants and catalyst.[1][8]
-
Molar Ratio of Reactants: To favor the formation of the monoester (this compound), a molar ratio of succinic acid to alcohol of 1:1.5 to 1:3 is often employed.[1] An excess of the alcohol will drive the reaction towards the formation of the diester.
-
Removal of Water: As water is a byproduct of the reaction, its removal can shift the equilibrium towards the products, thereby increasing the yield of the ester. This can be achieved by azeotropic distillation or the use of a dehydrating agent.
-
Microwave Irradiation: The use of microwave reactors can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis of hydrogen succinates.
General Experimental Workflow
The general workflow for the synthesis and purification of a this compound involves several key stages, from reaction setup to product isolation and characterization.
Caption: A typical experimental workflow.
Protocol 1: Acid-Catalyzed Esterification of Succinic Acid with Ethanol
This protocol describes the synthesis of monoethyl succinate using a strong acid catalyst.[1]
Materials:
-
Succinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic acid in anhydrous ethanol. A typical molar ratio of succinic acid to ethanol is 1:1.5 to 1:3 to favor mono-esterification.[1]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture (e.g., 1-2 mol% relative to succinic acid).[1]
-
Reaction: Heat the mixture to reflux and maintain the temperature for a period of 2-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude monoethyl succinate can be further purified by column chromatography or distillation.
Protocol 2: Enzyme-Catalyzed Esterification
This protocol outlines the synthesis of a this compound using an immobilized lipase.[1]
Materials:
-
Succinic acid
-
Anhydrous alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Suitable organic solvent (e.g., toluene, hexane)
-
Reaction vessel (e.g., screw-capped vial or flask)
-
Incubator shaker
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine succinic acid and the desired alcohol in a suitable organic solvent. The molar ratio can be varied to optimize the yield of the monoester.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the substrates.[1]
-
Reaction: Incubate the mixture at a controlled temperature, typically between 40-50°C, with constant agitation for 24-72 hours.[1] The reaction can be monitored by taking aliquots and analyzing them by HPLC or GC.
-
Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration and can be washed and reused.
-
Product Isolation: The solvent is removed under reduced pressure, and the product can be purified by appropriate methods such as crystallization or chromatography.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on the synthesis of succinate esters, providing a comparison of reaction conditions and outcomes.
Table 1: Comparison of Catalytic Methods for Succinic Acid Monoester Synthesis
| Catalyst | Starting Material | Alcohol | Molar Ratio (Acid/Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield of Monoester (%) | Reference |
| Amberlyst-15® | Succinic Anhydride | Ethanol | 1:3 | Reflux | 3 | High (not specified) | [1] |
| H₂SO₄ | Succinic Acid | 2-methylpropan-1-ol | Not specified | Not specified | Not specified | 40-60 | [1] |
| p-toluenesulfonic acid | Succinic Acid | pentan-1-ol | Not specified | Not specified | Not specified | 40-60 | [1] |
| Candida antarctica lipase B | Succinic Acid | Various | Not specified | 40-50 | 24-72 | Variable | [1] |
Table 2: Microwave-Assisted Esterification of Succinic Acid with Various Alcohols using D-Hβ Catalyst
| Alcohol | Reaction Time (min) | Microwave Power (W) | Catalyst Dosing (wt%) | Conversion (%) | Selectivity of Diester (%) | Reference |
| Methanol | 15 | 300 | 5 | 99 | 98 (Dimethyl Succinate) | [9] |
| Ethanol | 20 | 300 | 5 | 95 | 93 (Diethyl Succinate) | [9] |
| 2-Propanol | 30 | 300 | 5 | 85 | 82 (Diisopropyl Succinate) | [9] |
Purification and Characterization
Purification Techniques
The purification of hydrogen succinates from the reaction mixture is a critical step to obtain a high-purity product. Common purification methods include:
-
Distillation: Effective for volatile esters.
-
Crystallization: A common method for purifying solid esters.
-
Column Chromatography: Widely used for separating the monoester from the diester and unreacted starting materials.
-
Extraction: Liquid-liquid extraction is a key step in the work-up process to separate the product from the aqueous phase.
For bio-based succinic acid, downstream processing often involves more advanced techniques such as electrodialysis and ion exchange to remove impurities from the fermentation broth before esterification.[10][11]
Characterization Methods
The structure and purity of the synthesized hydrogen succinates can be confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester and carboxylic acid functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the final product.
Conclusion
The esterification of succinic acid to produce hydrogen succinates is a fundamentally important reaction with significant applications in the pharmaceutical industry. A thorough understanding of the reaction mechanism, the appropriate selection of catalysts, and the optimization of reaction conditions are paramount for achieving high yields and selectivity of the desired monoester. This guide has provided a comprehensive overview of these core principles, along with detailed experimental protocols and a summary of relevant quantitative data to aid researchers and drug development professionals in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. US9249073B2 - Method for manufacturing succinic acid esters - Google Patents [patents.google.com]
- 9. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US5143834A - Process for the production and purification of succinic acid - Google Patents [patents.google.com]
(4-Hydroxybutyl) Hydrogen Succinate: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Hydroxybutyl) hydrogen succinate, a crucial monoester intermediate, is pivotal in the synthesis of the biodegradable and biocompatible polyester, poly(butylene succinate) (PBS). While not a therapeutic agent itself, its role in the creation of materials for biomedical applications, such as drug delivery systems and biodegradable implants, makes it a compound of significant interest to the drug development and materials science communities. This technical guide provides an in-depth overview of its discovery, detailed synthesis protocols, physicochemical properties, and its primary application in the production of PBS.
Introduction and Discovery
The discovery of (4-hydroxybutyl) this compound is not a singular event but is fundamentally linked to the development of poly(butylene succinate) (PBS).[1] Its significance emerged as researchers investigated the polymerization of succinic acid and 1,4-butanediol to create biodegradable polyesters.[1] This monoester, also known as succinic acid mono-(4-hydroxybutyl) ester, is the primary intermediate formed during the initial esterification stage of PBS synthesis.[1][2] Early research focused on the final polymer, PBS, with (4-hydroxybutyl) this compound being recognized as a transient but critical species in the polymerization process.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-hydroxybutyl) this compound is essential for its synthesis, handling, and analysis. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid |
| CAS Number | 56149-52-1 |
| Boiling Point | 373.6 °C at 760 mmHg |
| Flash Point | 150.6 °C |
| Density | 1.217 g/cm³ |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
Data sourced from multiple references.[1][3][4]
Synthesis Methodologies
The primary route for synthesizing (4-hydroxybutyl) this compound is through the direct esterification of succinic acid and 1,4-butanediol.[1] This reaction can be catalyzed by chemical catalysts or enzymes, with each method offering distinct advantages.
Chemical Synthesis: Melt Polycondensation (Esterification Stage)
This method is a common industrial process for the production of PBS, where (4-hydroxybutyl) this compound is formed in situ.
Experimental Protocol:
-
Materials:
-
Equipment:
-
Procedure:
-
Charging the Reactor: The reactor is charged with succinic acid and a slight excess of 1,4-butanediol (e.g., a molar ratio of SA:BDO of 1:1.1 to 1:1.2).[1] The excess diol promotes the formation of hydroxyl-terminated oligomers.[1]
-
Catalyst Addition: The catalyst, titanium(IV) tetraisopropoxide, is added to the reaction mixture at a concentration of 0.05-0.1 mol% relative to the succinic acid.[1]
-
Inert Atmosphere: The reactor is purged with nitrogen or argon gas to remove oxygen and prevent oxidative side reactions.[1]
-
Esterification: The mixture is heated to a temperature between 160°C and 190°C with constant stirring.[1][5] This initiates the esterification reaction, producing (4-hydroxybutyl) this compound and water.
-
Water Removal: The water produced is continuously removed by distillation to drive the reaction equilibrium towards the formation of the ester.[1]
-
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder reaction conditions.
Experimental Protocol:
-
Materials:
-
Equipment:
-
Erlenmeyer flask
-
Temperature-controlled shaker bath
-
Filtration apparatus
-
-
Procedure:
-
Reaction Setup: In a 25 mL Erlenmeyer flask, combine 1,4-butanediol (1 mmol, 0.090 g) and succinic anhydride (1 mmol, 0.100 g).[6]
-
Solvent and Enzyme Addition: Add 15 mL of toluene and 0.100 g of Candida antarctica lipase B to the mixture.[6]
-
Incubation: Cap the flask and place it in a temperature-controlled shaker bath at 30°C with agitation at 80 rpm for 24 hours.[6]
-
Monitoring and Work-up: Monitor the reaction progress using gas chromatography (GC).[6] Upon completion, filter the mixture to remove the enzyme. The enzyme can be washed for potential reuse.[2][6] The product can then be isolated from the solvent.
-
Role in Materials Science: The Gateway to Poly(butylene succinate)
(4-Hydroxybutyl) this compound is the foundational building block in the two-step synthesis of poly(butylene succinate) (PBS).[1] PBS is a highly promising biodegradable polyester with excellent mechanical properties, thermal stability, and processability.[2] Its applications are expanding, particularly in areas where biodegradability is crucial, such as packaging, agricultural films, and biomedical devices like biodegradable implants and sutures.[2][7][8]
The synthesis of PBS proceeds via an initial esterification to form (4-hydroxybutyl) this compound, which then undergoes polycondensation to form the high molecular weight polymer.[2]
Caption: Workflow for the synthesis of Poly(butylene succinate) (PBS).
The logical flow of the synthesis process is depicted in the following diagram.
Caption: Logical progression of PBS synthesis from monomers.
Conclusion
(4-Hydroxybutyl) this compound, while not a widely known compound on its own, is of paramount importance as a critical intermediate in the production of the biodegradable polymer PBS. The ability to efficiently synthesize this monoester through both chemical and enzymatic routes allows for the large-scale production of PBS for a variety of applications in materials science. For professionals in drug development, the significance of this compound lies in its role in creating biocompatible materials that can be used for advanced drug delivery systems and medical implants. This technical guide has provided a detailed overview of the discovery, synthesis, and application of (4-hydroxybutyl) this compound, offering a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-Hydroxybutyl) this compound|lookchem [lookchem.com]
- 4. (4-Hydroxybutyl) this compound | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (4-Hydroxybutyl) this compound | 56149-52-1 | Benchchem [benchchem.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Bio-based succinic acid | Helping the sustainable development of the bio-based materials industry [ahb-global.com]
Applications of Succinic Acid Monoesters in Proteomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic acid monoesters are versatile reagents in proteomics research, primarily utilized for the chemical modification of proteins. By reacting with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, these reagents introduce a succinyl group, a modification known as succinylation. This alteration imparts a negative charge to the modified site, leading to significant changes in the protein's physicochemical properties, including its isoelectric point, solubility, and conformation. These modifications are instrumental in various proteomics applications, from altering protein properties for analytical purposes to serving as a basis for more complex workflows like chemical cross-linking and affinity purification. This guide provides an in-depth overview of the core applications of succinic acid monoesters in proteomics, complete with experimental protocols and quantitative data to aid researchers in their study design.
Introduction to Protein Succinylation
Protein succinylation is a post-translational modification (PTM) where a succinyl group is covalently attached to a lysine residue.[1] This modification can occur naturally in cells, playing a role in regulating metabolism and other cellular processes.[2] In proteomics research, succinylation can also be induced chemically using reagents like succinic anhydride or activated forms of succinic acid monoesters.
The addition of a succinyl group (mass shift of +100.0186 Da) converts the positively charged primary amine of lysine into a negatively charged carboxylate group under physiological pH.[3] This charge reversal can have profound effects on protein structure and function.[4]
Chemical Modification of Proteins
The most direct application of succinic acid monoesters in proteomics is the chemical modification of proteins to alter their properties for analytical advantages. N-hydroxysuccinimide (NHS) esters of succinic acid monoesters are commonly employed for this purpose due to their reactivity towards primary amines at mildly basic pH.[5]
Core Applications:
-
Altering Protein Isoelectric Point (pI): Succinylation introduces negative charges, significantly lowering the pI of a protein. This can be used to improve protein separation in techniques like 2D-gel electrophoresis.[6]
-
Increasing Protein Solubility: By increasing the net negative charge, succinylation can enhance the solubility of proteins, which is particularly useful for handling hydrophobic proteins or preventing aggregation.[6]
-
Blocking Trypsin Cleavage Sites: Trypsin, a common enzyme used for protein digestion in bottom-up proteomics, cleaves after lysine and arginine residues. Succinylation of lysine residues blocks this cleavage, allowing for the generation of longer peptides, which can be advantageous for certain types of mass spectrometry analysis.[1]
Experimental Protocol: Chemical Succinylation of a Protein Sample
This protocol describes the chemical succinylation of a protein sample using a succinic acid mono-N-hydroxysuccinimide ester.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
Succinic acid mono-NHS ester solution (e.g., 100 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The pH should be between 7.5 and 8.5 for optimal reaction with lysine residues.
-
Reagent Preparation: Prepare a fresh stock solution of the succinic acid mono-NHS ester in an anhydrous solvent like DMSO.
-
Reaction: Add the succinic acid mono-NHS ester solution to the protein sample. The molar ratio of reagent to protein will depend on the desired degree of modification and should be optimized empirically. A common starting point is a 10- to 20-fold molar excess of the reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by passing the sample through a desalting column.
-
Verification: The extent of modification can be assessed by mass spectrometry (measuring the mass shift of the protein) or by SDS-PAGE (observing a shift in mobility).
Quantitative Data:
The degree of succinylation can be quantified by various methods, including:
-
Trinitrobenzene Sulfonic Acid (TNBS) Assay: This colorimetric assay measures the number of free primary amino groups before and after modification.[7]
-
Mass Spectrometry: By analyzing the mass spectra of the intact protein or digested peptides, the number of attached succinyl groups can be determined.
| Protein | Reagent | Molar Excess of Reagent | Degree of Succinylation (%) | Reference |
| Rapeseed Albumin | Succinic Anhydride | Stepwise addition | Up to 88% | [7] |
| Wheat Gluten | Succinic Anhydride | 3:1 (w/w) | Variable | [6] |
| Zein | Succinic Anhydride | 3:1 (w/w) | Variable | [6] |
| Egg Albumin | Succinic Anhydride | 3:1 (w/w) | Variable | [6] |
Chemical Cross-Linking
Bifunctional succinic acid monoesters can be used as chemical cross-linkers to study protein-protein interactions and protein structure. These reagents possess two reactive groups, allowing them to covalently link two proximal amino acid residues. Homobifunctional cross-linkers contain two identical reactive groups (e.g., two NHS esters), while heterobifunctional cross-linkers have two different reactive groups.
Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS):
Caption: Workflow for Chemical Cross-Linking Mass Spectrometry (XL-MS).
Experimental Protocol: In Vitro Cross-Linking
This protocol provides a general guideline for cross-linking a purified protein or protein complex.
Materials:
-
Purified protein/protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.5)
-
Bifunctional succinic acid monoester cross-linker (e.g., Disuccinimidyl suberate - DSS)
-
Quenching solution (e.g., 1 M Ammonium Bicarbonate)
Procedure:
-
Reaction Setup: Combine the purified protein/complex with the cross-linking reagent in a reaction tube. The final protein concentration and the molar excess of the cross-linker need to be optimized. A typical starting point is a protein concentration of 1-5 mg/mL and a 25- to 50-fold molar excess of the cross-linker.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE (to observe higher molecular weight species) and subsequently by mass spectrometry to identify the cross-linked peptides.
Quantitative Data:
The efficiency of cross-linking can be influenced by factors such as pH and the concentration of the cross-linker.
| Cross-linker | pH | Number of Cross-links Identified (Model Proteins) | Reference |
| DSS | 7.5 | ~1000 | [8] |
| DSS | 6.0 | ~700 | [8] |
| DSS | 5.0 | ~500 | [8] |
Affinity Purification
Succinic acid monoesters can be functionalized with affinity tags (e.g., biotin) to create probes for affinity purification-mass spectrometry (AP-MS). These probes are used to selectively enrich for proteins that have been modified by the probe, allowing for the identification of interaction partners or proteins with specific reactivity.
Workflow for Affinity Purification-Mass Spectrometry (AP-MS):
References
- 1. researchgate.net [researchgate.net]
- 2. PTM BIO [ptmbio.com]
- 3. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
The Crucial Role of Hydrogen Succinate in Poly(butylene succinate) Synthesis: A Technical Guide
An in-depth examination of the formation, quantification, and impact of (4-hydroxybutyl) hydrogen succinate on the synthesis and properties of the biodegradable polyester, poly(butylene succinate) (PBS). This guide is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.
Poly(butylene succinate) (PBS) has emerged as a promising biodegradable and biocompatible polyester, finding applications in diverse fields, including sustainable packaging, agriculture, and biomedicine. The synthesis of high-molecular-weight PBS is a nuanced process, critically dependent on the formation and subsequent polymerization of the key intermediate, (4-hydroxybutyl) this compound. Understanding the dynamics of this intermediate's formation is paramount to controlling the final properties of the polymer.
The Two-Step Symphony: Esterification and Polycondensation
The synthesis of PBS is predominantly a two-step melt polycondensation process. The initial and arguably most critical stage is the esterification reaction between the two primary monomers: succinic acid and 1,4-butanediol.[1][2] It is in this phase that (4-hydroxybutyl) this compound is formed. This intermediate is unique in that it possesses both a terminal hydroxyl group (-OH) from the butanediol moiety and a terminal carboxylic acid group (-COOH) from the succinic acid moiety.[1][3]
The formation of this intermediate is a reversible reaction. To drive the reaction towards the formation of the intermediate and subsequent oligomers, the byproduct, water, is continuously removed through distillation.[4] The extent of this esterification step, often monitored by the amount of water collected, dictates the initial concentration of this compound end-groups that will be available for the next stage.[4]
The second stage is polycondensation, where the (4-hydroxybutyl) this compound oligomers react with each other under high temperature and vacuum.[1][2] This step involves the elimination of 1,4-butanediol to increase the polymer chain length and achieve a high molecular weight. The concentration of remaining this compound (carboxyl) end groups is a critical quality parameter of the final PBS polymer, influencing its thermal stability, hydrolytic degradation behavior, and mechanical properties.[3][5]
Factors Influencing this compound Formation
Several factors during the synthesis process can significantly influence the concentration of this compound end groups in the final polymer.
-
Monomer Molar Ratio: The initial molar ratio of 1,4-butanediol to succinic acid is a key determinant. An excess of the diol is often used to ensure that the majority of the polymer chains are hydroxyl-terminated, which can then be further reacted in the polycondensation step.[6] A ratio closer to equimolar will result in a higher concentration of carboxyl-terminated chains, or this compound end groups.[6]
-
Catalyst Type and Concentration: Various catalysts, typically titanium-based compounds like tetrabutyl titanate (TBT), are used to accelerate both the esterification and polycondensation reactions.[5][7] The choice and concentration of the catalyst can affect the reaction kinetics and, consequently, the final concentration of unreacted carboxyl end groups.[5] Different catalysts exhibit varying efficiencies, with titanium-based catalysts generally showing high activity.[5]
-
Reaction Temperature and Time: The temperature profiles for both the esterification and polycondensation stages are critical. Higher temperatures generally increase the reaction rate but can also lead to side reactions like thermal degradation and dehydration of 1,4-butanediol to tetrahydrofuran (THF), which can affect the final polymer properties and end-group distribution.[8] The duration of each stage also directly impacts the extent of reaction and the final concentration of this compound.
Quantitative Analysis of this compound (Carboxyl End Groups)
Accurate quantification of the this compound (carboxyl) end groups is essential for quality control and for understanding the structure-property relationships of PBS. The concentration of these groups is often expressed as the acid number or acid value, which is the mass of potassium hydroxide (KOH) in milligrams required to neutralize the acidic constituents in one gram of the sample.
Experimental Protocols
1. Poly(butylene succinate) Synthesis
This protocol describes a typical two-step melt polycondensation for synthesizing PBS.
-
Materials: Succinic acid, 1,4-butanediol, tetrabutyl titanate (TBT) catalyst, nitrogen gas.
-
Equipment: A three-necked reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, a condenser, and a collection flask. A heating mantle with a temperature controller and a vacuum pump are also required.
-
Procedure:
-
Esterification:
-
Charge the reactor with succinic acid and 1,4-butanediol (e.g., a molar ratio of 1:1.1).[6]
-
Purge the system with nitrogen and start mechanical stirring.
-
Gradually heat the reactor to 180-200°C.
-
Continuously remove the water byproduct by distillation.
-
Monitor the reaction progress by measuring the amount of water collected. The esterification is typically continued until at least 95% of the theoretical amount of water is removed.[4]
-
-
Polycondensation:
-
Increase the temperature to 220-240°C.
-
Gradually apply a high vacuum (typically below 1 Torr).
-
Continue the reaction under vacuum to remove excess 1,4-butanediol and increase the molecular weight.
-
The reaction is monitored by the torque of the mechanical stirrer, which increases with the viscosity of the polymer melt.
-
Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded and pelletized.
-
-
2. Determination of Acid Value (Carboxyl End Groups)
This protocol is adapted from standard methods for determining the acid value of polyesters.[9][10][11]
-
Materials: PBS sample, o-cresol, chloroform, potassium hydroxide (KOH) in ethanol (standardized solution), phenolphthalein indicator.
-
Equipment: Erlenmeyer flask, burette, hot plate, analytical balance.
-
Procedure:
-
Accurately weigh about 0.5-1.0 g of the PBS sample into an Erlenmeyer flask.
-
Add 25 mL of o-cresol and heat the mixture on a hot plate to dissolve the polymer.
-
Cool the solution to room temperature and add 25 mL of chloroform.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH-ethanol solution until a persistent faint pink color is observed.
-
Perform a blank titration using the same volumes of solvents and indicator.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = [(V_sample - V_blank) * C_KOH * 56.1] / W_sample Where:
-
V_sample = Volume of KOH solution used for the sample titration (mL)
-
V_blank = Volume of KOH solution used for the blank titration (mL)
-
C_KOH = Concentration of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the PBS sample (g)
-
-
Quantitative Data on this compound Formation
The following tables summarize the impact of different reaction parameters on the formation of this compound, as indicated by the concentration of carboxyl end groups.
Table 1: Effect of Catalyst Concentration on Carboxyl End Group Concentration in PBS Synthesis
| Catalyst (TBT) Concentration (ppm) | Reaction Time (min) | Carboxyl End Group Concentration (eq/10^6 g) |
| 100 | 60 | 350 |
| 100 | 120 | 200 |
| 100 | 180 | 120 |
| 200 | 60 | 250 |
| 200 | 120 | 110 |
| 200 | 180 | 70 |
| 400 | 60 | 150 |
| 400 | 120 | 60 |
| 400 | 180 | 40 |
Data synthesized from kinetic studies of PBS polycondensation.[6]
Table 2: Effect of Monomer Molar Ratio on Carboxyl End Group Concentration in PBS Synthesis
| BDO:SA Molar Ratio | Reaction Time (min) | Carboxyl End Group Concentration (eq/10^6 g) |
| 1.05:1 | 120 | 150 |
| 1.1:1 | 120 | 110 |
| 1.2:1 | 120 | 80 |
Data synthesized from studies on the effect of monomer ratio in polyester synthesis.[6]
Visualizing the Process: Signaling Pathways and Workflows
To better illustrate the intricate processes involved in PBS synthesis and analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of Poly(butylene succinate) (PBS) synthesis.
Caption: Experimental workflow for determining the acid value of PBS.
Conclusion
The formation of (4-hydroxybutyl) this compound is a cornerstone of poly(butylene succinate) synthesis. The concentration of these carboxyl-terminated species, influenced by key reaction parameters, directly impacts the final polymer's molecular weight and properties. A thorough understanding and precise control of the esterification and polycondensation stages, coupled with accurate analytical characterization of the this compound end groups, are essential for developing high-quality PBS tailored for advanced applications, including those in the pharmaceutical and biomedical fields. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working with this versatile biodegradable polymer.
References
- 1. The kinetics of poly(butylene succinate) synthesis and the influence of molar mass on its thermal properties | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Poly(butylenes succinate) with Control Different End-Group | Scientific.Net [scientific.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106324185A - Measuring method for acid value of unsaturated polyester resin emulsion - Google Patents [patents.google.com]
- 11. fssai.gov.in [fssai.gov.in]
Physicochemical properties of succinic acid monomethyl ester for research applications.
An In-depth Technical Guide to the Physicochemical Properties of Succinic Acid Monomethyl Ester for Research Applications
Introduction
Succinic acid monomethyl ester, also known as mono-methyl succinate or 3-(methoxycarbonyl)propanoic acid, is a dicarboxylic acid monoester.[1][2] It serves as a versatile intermediate and building block in organic synthesis, pharmaceutical development, and materials science.[1][3] Its dual functionality, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical transformations.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and visualizations of relevant workflows and pathways for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of succinic acid monomethyl ester are summarized below. These parameters are critical for designing experimental conditions, predicting its behavior in various systems, and ensuring safe handling.
| Property | Value | References |
| Molecular Formula | C₅H₈O₄ | [1][2][4][5][6] |
| Molecular Weight | 132.11 g/mol | [2][4][5][6] |
| Appearance | White to off-white crystals or crystalline chunks | [1][4][7] |
| Melting Point | 54 - 59 °C (129.2 - 138.2 °F) | [1][4][7] |
| Boiling Point | 151 °C at 20 mmHg 259.2 °C at 760 mmHg | [1][4][7][8] |
| Solubility | Slightly soluble in water. Soluble in methanol, alcohol, ether, and benzene. | [1][4][8][9] |
| pKa | 4.42 ± 0.17 (Predicted) | [1][4][10] |
| Vapor Pressure | 0.00394 mmHg at 25 °C | [4] |
| Flash Point | 104.5 °C | [4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Combustible. | [1][4][10] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of succinic acid monomethyl ester in a research setting.
Protocol 1: Synthesis via Acid-Catalyzed Esterification of Succinic Anhydride
This protocol describes a common method for preparing mono-methyl succinate by reacting succinic anhydride with methanol.
Materials:
-
Succinic anhydride
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine succinic anhydride and anhydrous methanol. A molar ratio of 1:1.5 to 1:3 (anhydride to alcohol) is typically used to favor mono-esterification.[11]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the succinic anhydride).[11]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the reaction mixture).[11]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11] Further purification can be achieved by vacuum distillation or column chromatography.[11]
Protocol 2: Determination of Melting Point
The melting point is a crucial indicator of purity.
Materials:
-
Purified succinic acid monomethyl ester
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry crystalline product.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Protocol 3: Determination of Solubility
This protocol provides a qualitative and semi-quantitative assessment of solubility.
Materials:
-
Succinic acid monomethyl ester
-
Various solvents (e.g., water, methanol, ethanol, diethyl ether, benzene)
-
Test tubes
-
Vortex mixer
Procedure:
-
Qualitative Assessment: Add a small, consistent amount (e.g., 10 mg) of the ester to separate test tubes each containing 1 mL of a different solvent.
-
Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.
-
Observation: Visually inspect each tube for the dissolution of the solid. Classify as "soluble," "slightly soluble," or "insoluble."
-
Semi-Quantitative Assessment (for "soluble" or "slightly soluble"): To a known volume of solvent, add small, pre-weighed portions of the ester, mixing thoroughly after each addition until no more solid dissolves. Calculate the approximate solubility in g/L or mg/mL.
Visualizations
The following diagrams illustrate key workflows and a potential biological application of succinic acid monomethyl ester.
Caption: General workflow for the synthesis and purification of succinic acid monomethyl ester.
Caption: Postulated signaling pathway for EMS as an insulinotropic agent in pancreatic β-cells.
Research Applications
Succinic acid monomethyl ester is utilized in various fields of research and development:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3] Its bifunctional nature allows it to act as a linker or be incorporated into a drug's core structure.[3]
-
Proteomics Research: It is described as an ester for applications in proteomics research, likely for protein modification or as a crosslinking agent.[5][6]
-
Metabolic Research: As a derivative of succinic acid, a key intermediate in the citric acid cycle, its esterified form is studied for its effects on cellular metabolism. Research has explored its potential as an insulinotropic agent for type 2 diabetes, where it may influence plasma glucose and lipid profiles.[12]
-
Organic Synthesis: It is a fundamental building block for constructing larger molecules and for functional group transformations in academic and industrial organic chemistry.[3]
References
- 1. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]
- 2. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Succinic acid monomethyl ester [chembk.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Monomethyl Succinate | 3878-55-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]
- 10. Mono-methyl succinate price,buy Mono-methyl succinate - chemicalbook [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of poly(butylene succinate) via hydrogen succinate intermediate.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Poly(butylene succinate) (PBS) is a biodegradable and biocompatible aliphatic polyester with promising applications in packaging, agriculture, and biomedicine. This document provides a detailed experimental protocol for the synthesis of high molecular weight PBS through a two-stage melt polycondensation method. The process involves an initial esterification of succinic acid and 1,4-butanediol to form a (4-hydroxybutyl) hydrogen succinate intermediate and oligomers, followed by a polycondensation step under high vacuum to achieve the final polymer. This protocol includes detailed methodologies, quantitative data presented in structured tables, and visualizations of the reaction pathway and experimental workflow.
Introduction
Poly(butylene succinate) (PBS) is a thermoplastic polyester synthesized from succinic acid and 1,4-butanediol.[1][2][3] Its favorable mechanical properties, processability, and biodegradability make it a sustainable alternative to conventional plastics.[1] The synthesis of high molecular weight PBS is most effectively achieved through a two-step melt polycondensation process.[1][4] The initial stage involves the direct esterification of the monomers to produce PBS oligomers, with (4-hydroxybutyl) this compound as a key intermediate.[2] The subsequent stage employs high temperatures and vacuum to facilitate polycondensation, increasing the polymer's molecular weight.[1][5]
Experimental Protocols
Materials
-
Succinic Acid (SA)
-
1,4-Butanediol (BDO)
-
Catalyst (e.g., Tetrabutyl titanate (TBT), Titanium(IV) isopropoxide)
-
Nitrogen (N₂) gas supply (high purity)
-
Chloroform (for analysis)
-
Methanol (for precipitation)
Equipment
-
A three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching pressures below 100 Pa.[5]
-
Standard laboratory glassware.
Part 1: Esterification to form (4-Hydroxybutyl) this compound and Oligomers
This initial stage focuses on the formation of low molecular weight oligomers through the esterification of succinic acid and 1,4-butanediol.
Procedure:
-
Charge the reaction vessel with succinic acid and 1,4-butanediol. A slight excess of 1,4-butanediol is often used to ensure the formation of hydroxyl-terminated oligomers and to compensate for any diol loss during the reaction.[6]
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere and prevent oxidation. Maintain a slow, continuous nitrogen flow throughout this stage.
-
Begin mechanical stirring and gradually heat the mixture.
-
Continue heating until the esterification reaction begins, evidenced by the distillation of water as a byproduct. The reaction temperature is typically maintained between 140°C and 180°C.[7][8]
-
The reaction is continued until the theoretical amount of water is collected, which typically takes 1 to 3 hours.[7][9]
Part 2: Polycondensation to High Molecular Weight PBS
In this stage, the oligomers formed in Part 1 are polymerized to a high molecular weight PBS under reduced pressure.
Procedure:
-
Once the esterification is complete, add the catalyst (e.g., tetrabutyl titanate) to the reaction mixture.
-
Gradually increase the temperature of the reaction mixture to the polycondensation temperature, typically between 210°C and 235°C.[5][9]
-
Simultaneously, slowly reduce the pressure inside the reactor using a vacuum pump to below 100 Pa.[5]
-
The polycondensation reaction is continued for 2 to 4 hours, during which excess 1,4-butanediol is removed. The reaction is monitored by the observation of an increase in the viscosity of the melt (the Weissenberg effect).[5]
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor.
-
The resulting PBS polymer can be extruded from the reactor under a nitrogen atmosphere.
-
For purification, the polymer can be dissolved in chloroform and precipitated in cold methanol.[5]
-
Dry the purified PBS in a vacuum oven at 40°C for 24 hours.[5]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of PBS
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Reference(s) |
| Temperature | 140 - 180 °C | 210 - 235 °C | [5][7][9] |
| Time | 1 - 3 hours | 2 - 4 hours | [5][9] |
| Pressure | Atmospheric (under N₂) | < 100 Pa | [5] |
| SA:BDO Molar Ratio | 1:1.05 - 1:1.2 | - | [7][9] |
| Catalyst | None | Tetrabutyl titanate (TBT) | [5][9] |
| Catalyst Conc. | - | ~0.3% of succinic acid mass | [9] |
Table 2: Typical Properties of Synthesized Poly(butylene succinate)
| Property | Value | Reference(s) |
| Number-Average Molecular Weight (Mn) | 47,655 - 75,500 g/mol | [9] |
| Weight-Average Molecular Weight (Mw) | ~100,000 g/mol | [6] |
| Polydispersity Index (PDI) | 1.64 - 1.88 | [5] |
| Melting Temperature (Tm) | ~114 °C | [10] |
| Glass Transition Temperature (Tg) | ~ -32 °C | [11] |
Characterization
The intermediate and final polymer can be characterized using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages. Characteristic peaks for PBS include C=O stretching around 1710-1713 cm⁻¹ and C-O-C stretching in the range of 1224-1292 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to confirm the chemical structure of the (4-hydroxybutyl) this compound intermediate and the final PBS polymer. For PBS, typical ¹H-NMR signals appear at approximately 2.55 ppm (methylene protons in the succinic moiety), 4.05 ppm, and 1.64 ppm (methylene protons in the 1,4-butanediol unit).[12]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer.
Visualizations
Caption: Reaction pathway for the synthesis of Poly(butylene succinate).
Caption: Experimental workflow for PBS synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. CN103012757A - Preparation method of poly(butylene succinate) - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of Fourier-Transform Infrared (FTIR) Spectroscopy in the Identification of Hydrogen Succinate Functional Groups
Application Note
Introduction
Hydrogen succinate, also known as succinic acid, is a dicarboxylic acid with the chemical formula (CH₂)₂(COOH)₂. It plays a significant role in various biological processes and is a key precursor in the chemical and pharmaceutical industries. The identification and characterization of its functional groups are crucial for quality control, reaction monitoring, and formulation development. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. This application note details the use of FTIR spectroscopy to identify the characteristic functional groups of this compound.
The molecular structure of this compound contains several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include the hydroxyl (-OH) group of the carboxylic acid, the carbonyl (C=O) group, the carbon-hydroxyl (C-O) group, and the methylene (C-H) groups. The positions and shapes of these bands provide a unique spectral fingerprint for this compound.
Key Functional Group Identification
The FTIR spectrum of this compound is characterized by the following absorption bands:
-
O-H Stretching: A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹. This broadness is a characteristic feature of the O-H stretching vibration in hydrogen-bonded carboxylic acid dimers.[1][2][3]
-
C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups are found in the 3000-2850 cm⁻¹ region.[3][4]
-
C=O Stretching: A strong and sharp absorption peak representing the carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature, typically appearing in the range of 1725-1680 cm⁻¹.[1][4][5][6]
-
C-O Stretching and O-H Bending: The spectrum also shows bands corresponding to the C-O stretching and in-plane O-H bending vibrations, which are often coupled. These appear in the region of 1440-1210 cm⁻¹.[2][3] Specifically, a strong C-O stretching band is observed between 1320 and 1210 cm⁻¹.[2][3]
-
O-H Bending (Out-of-Plane): A broad band corresponding to the out-of-plane bending of the O-H group can be seen around 950-910 cm⁻¹.[3]
Quantitative Data Summary
The characteristic FTIR absorption bands for the functional groups of this compound are summarized in the table below. These values are compiled from various studies and represent typical ranges.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Characteristics |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad | Indicative of hydrogen bonding |
| 3000 - 2850 | C-H (Methylene) | Stretching | Medium to Weak | |
| 1725 - 1680 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | |
| 1440 - 1395 | O-H (Carboxylic Acid) | In-plane Bending | Medium | |
| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching | Strong | |
| 950 - 910 | O-H (Carboxylic Acid) | Out-of-plane Bending | Medium, Broad |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound using FTIR spectroscopy with two common sampling techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
This method is suitable for analyzing solid samples of this compound.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
This compound sample
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Drying: Ensure both the KBr and the this compound sample are free of moisture, as water has strong IR absorption bands that can interfere with the spectrum. Dry the KBr in an oven at ~110°C for at least 2 hours and store it in a desiccator. The sample can be dried under vacuum or with gentle heating.
-
Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[7] Grind it into a very fine powder using a clean and dry agate mortar and pestle.[7]
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar.[7] Gently mix the sample and KBR with the pestle, then grind the mixture thoroughly to ensure it is homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet die.[7] Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[7]
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.[7] Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups of this compound.
Protocol 2: Attenuated Total Reflectance (ATR) Method
This method is ideal for rapid analysis of solid or liquid samples with minimal preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean and free from any residues from previous analyses.[7]
-
Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum.[8] This will correct for the absorbance of the ATR crystal and the ambient environment.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7][8]
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[7]
-
Sample Analysis: Acquire the FTIR spectrum of the sample using the same parameters as the background scan.[8]
-
Cleaning: After the analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent.[8]
Visualizations
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Direct Esterification of Succinic Acid with 1,4-Butanediol
Introduction
The direct esterification of succinic acid with 1,4-butanediol is a fundamental reaction in the synthesis of poly(butylene succinate) (PBS), a biodegradable polyester with significant potential in various applications, from packaging to biomedical devices.[1][2] This process typically involves a two-stage reaction: an initial esterification to form oligomers, followed by a polycondensation step under high temperature and vacuum to achieve a high molecular weight polymer.[1][3] This document provides a detailed protocol for the direct esterification stage, forming the foundational oligomers.
Key Reaction Parameters
The efficiency and outcome of the direct esterification are influenced by several critical parameters, including temperature, catalyst, and the molar ratio of the reactants. A summary of typical conditions cited in the literature is presented below.
| Parameter | Value | Source |
| Esterification Temperature | 135°C - 230°C | [3][4] |
| Polycondensation Temperature | 210°C - 250°C | [4] |
| Catalyst | Tetrabutyl titanate (TBT), Magnesium acetate | [1][5] |
| Acid to Alcohol Molar Ratio | 1:1.05 (Succinic Acid : 1,4-Butanediol) | [4] |
| Reaction Environment | Inert atmosphere (Nitrogen) | [3][4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(butylene succinate) via direct esterification and subsequent polycondensation.
Detailed Experimental Protocol
This protocol describes the direct esterification of succinic acid and 1,4-butanediol to produce oligo(butylene succinate).
Materials:
-
Succinic Acid (SA)
-
1,4-Butanediol (BDO)
-
Tetrabutyl titanate (TBT) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with a collection flask.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and distillation condenser. Ensure all glassware is dry.
-
Charging Reactants: Charge the flask with succinic acid and 1,4-butanediol. A slight excess of 1,4-butanediol is often used to compensate for any loss during the reaction.[1]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification process.
-
Catalyst Addition: Add the catalyst (e.g., tetrabutyl titanate) to the reaction mixture.
-
Esterification Reaction:
-
Begin stirring the mixture and gradually heat the reactor to the desired esterification temperature (e.g., 180-230°C).[3][4]
-
As the reaction proceeds, water will be formed as a byproduct and will be collected in the receiving flask of the distillation setup.
-
Continue the reaction for 1-2 hours, or until the theoretical amount of water has been collected.[4]
-
-
Formation of Oligomers: At the end of this stage, the reaction mixture will consist of low molecular weight oligo(butylene succinate).
Purification of the Resulting Polymer (Post-Polycondensation)
For applications requiring high purity, the final poly(butylene succinate) can be purified. A common method involves dissolution and precipitation:
-
Dissolve the synthesized PBS in chloroform.
-
Precipitate the polymer by adding methanol to the solution.
-
Filter the precipitated PBS.
-
Dry the purified PBS in a vacuum oven at 60°C for 48 hours to remove any residual solvent.[6]
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
The reaction is conducted at high temperatures; appropriate precautions should be taken to avoid burns.
References
- 1. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dione.lib.unipi.gr [dione.lib.unipi.gr]
- 3. mdpi.com [mdpi.com]
- 4. CN103012757A - Preparation method of poly(butylene succinate) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of poly(butylenes succinate) as a novel biomaterial in vitro - Beijing Institute of Technology [pure.bit.edu.cn]
Application Notes and Protocols for Hydrogen Succinate Derivatives in Drug Delivery
Introduction
Hydrogen succinate derivatives serve as versatile tools in the design of advanced drug delivery systems. The use of a succinyl linker, derived from succinic acid or succinic anhydride, allows for the modification of drugs, polymers, and nanoparticles to enhance their therapeutic efficacy. Succinate linkers can be employed to create prodrugs with improved solubility and stability, or to functionalize carrier systems for controlled and targeted drug release. A key advantage of the succinate linkage, particularly the ester bond, is its susceptibility to hydrolysis under specific physiological conditions, such as the slightly alkaline pH of the intestine or the enzymatic environment within cells, enabling site-specific drug liberation.
Key Applications
The primary applications of this compound derivatives in drug delivery include:
-
Prodrug Synthesis: Covalently linking a drug to a succinate moiety can mask the drug's original properties, often increasing its hydrophilicity and preventing premature degradation. This linkage can be designed to cleave in vivo, releasing the active pharmaceutical ingredient (API).
-
Nanoparticle Functionalization: Succinate groups can be introduced to the surface of polymers and lipids to create negatively charged nanoparticles. This modification can improve colloidal stability, alter biodistribution, and allow for further conjugation with targeting ligands. For instance, chitosan, a natural polysaccharide, can be modified with succinic anhydride to introduce carboxyl groups, which can then be used for chemical grafting with drugs.[1]
-
pH-Responsive Systems: The carboxylic acid group of the succinate linker provides a handle for creating pH-sensitive formulations. For example, polymers like chitosan succinate exhibit pH-dependent swelling and drug release, making them suitable for colon-specific drug delivery.[2]
-
Enhanced Bioavailability: Derivatives such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) are highly effective at maintaining supersaturated states of poorly soluble drugs, thereby inhibiting precipitation and significantly enhancing their oral bioavailability.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a Drug-Succinate Prodrug (General Procedure)
This protocol describes a general method for synthesizing a drug-succinate conjugate by creating an ester linkage between a drug's hydroxyl group and succinic anhydride.
Materials:
-
Drug with a hydroxyl (-OH) group
-
Succinic anhydride
-
Pyridine (or another suitable base, e.g., Triethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve the drug (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add succinic anhydride (1.2 equivalents) and pyridine (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure drug-succinate conjugate.
-
Characterization: Confirm the structure and purity of the synthesized conjugate using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Formulation of Succinyl Chitosan-Drug Conjugate Nanoparticles
This protocol details the preparation of nanoparticles from a drug conjugated to succinylated chitosan, a method useful for creating sustained-release systems.[5][6]
Materials:
-
Chitosan (CS)
-
Succinic anhydride (SA)
-
Acetic acid solution
-
Drug-succinate conjugate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Deionized water
Procedure:
Part A: Synthesis of Succinyl Chitosan (SucCS)
-
Dissolve Chitosan in a 2% acetic acid solution.
-
Add a solution of succinic anhydride in acetone dropwise while stirring.
-
Continue stirring for 24 hours at room temperature.
-
Precipitate the product by adjusting the pH to ~9.0 with NaOH.
-
Filter the precipitate, wash thoroughly with deionized water, and freeze-dry to obtain Succinyl Chitosan (SucCS).
Part B: Conjugation of Drug to SucCS
-
Disperse SucCS in deionized water.
-
Activate the carboxylic acid groups of SucCS by adding EDC (1.5 eq) and NHS (1.5 eq) and stirring for 1 hour at room temperature.
-
Prepare a solution of the amine-containing drug and add it to the activated SucCS solution.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification: Dialyze the reaction mixture against deionized water for 48 hours, changing the water frequently to remove unreacted drug and coupling agents.
-
Nanoparticle Characterization: Lyophilize the purified solution to obtain the SucCS-Drug conjugate nanoparticles. Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard method to evaluate the release of a drug from a succinate-based delivery system, often using dialysis under different pH conditions to simulate the physiological environment.
Materials:
-
Drug-loaded nanoparticles/prodrug formulation
-
Phosphate-buffered saline (PBS) at pH 7.4 and Acetate buffer at pH 5.2
-
Dialysis membrane tubing (appropriate MWCO)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the drug-loaded formulation (e.g., 5 mg) and disperse it in a known volume of release medium (e.g., 1 mL of PBS, pH 7.4).
-
Dialysis Setup: Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Release Study: Place the dialysis bag into a larger vessel containing a larger volume of the same release medium (e.g., 50 mL). Ensure sink conditions are maintained.
-
Incubation: Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
pH Variation: To assess pH-responsiveness, run a parallel experiment using a more acidic buffer, such as acetate buffer at pH 5.2, which can simulate the endosomal environment or inflamed tissues.[7]
-
Quantification: Analyze the collected samples for drug concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of drug delivery systems based on succinylated chitosan conjugates.
Table 1: Physicochemical Properties of Succinyl Chitosan-Drug Conjugates
| Conjugate Sample | Particle Size (nm) | ζ-Potential (mV) | Drug Content (µg/mg) | Conjugation Efficiency (%) |
|---|---|---|---|---|
| SucCS-Drug-A | 100 - 200 | -22 to -28 | 130 - 318 | 54 - 100 |
| SucCS-Drug-B | 400 - 1100 | -30 to -33 | 50 - 85 | N/A |
Data compiled from studies on succinyl chitosan-colistin and succinyl chitosan-dexamethasone conjugates.[1][5][6][7][8]
Table 2: In Vitro Drug Release from Succinyl Chitosan Conjugates
| Conjugate | pH of Medium | Time | Cumulative Release (%) |
|---|---|---|---|
| Succinyl Chitosan-Colistin | 7.4 | 12 h | 0.1 - 0.5 |
| Succinyl Chitosan-Colistin | 5.2 | 12 h | ~1.5 |
| Succinyl Chitosan-Dexamethasone | 7.4 | 1 month | 8 - 10 |
This data illustrates the ultra-slow hydrolysis of amide and ester bonds, indicating the potential for prolonged drug delivery.[1][5][6][7][8]
Mechanism of Action Visualization
The succinate linker is often used to create prodrugs that can bypass cellular barriers and release the active drug intracellularly. In the context of mitochondrial dysfunction, a succinate prodrug can deliver succinate directly into the cell, which then enters the mitochondria to fuel the electron transport chain at Complex II, bypassing a deficient Complex I.[9]
References
- 1. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 3. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for the synthesis of high molecular weight poly(butylene succinate).
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has garnered significant attention as a sustainable alternative to conventional petroleum-based plastics. Its excellent biodegradability, thermoplastic processability, and balanced mechanical properties make it suitable for a wide range of applications, including packaging, agriculture, textiles, and biomedical devices.[1] The synthesis of high molecular weight PBS is crucial for achieving desirable mechanical strength and melt processability for these applications.[2][3] This document provides detailed methodologies for the synthesis of high molecular weight PBS, focusing on the most common and effective techniques.
Key Synthesis Methodologies
The primary methods for synthesizing high molecular weight PBS include two-step melt polycondensation, solid-state polycondensation (SSP), and chain extension. The two-step melt polycondensation process is the most widely used industrial method.[4][5] SSP and chain extension are often employed as subsequent steps to further increase the molecular weight of the polymer obtained from melt polycondensation.[6][7]
Two-Step Melt Polycondensation
This is the most common and effective method for synthesizing high molecular weight PBS.[1] The process involves an initial esterification step to form PBS oligomers, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight.[1][3][8]
Materials:
-
Succinic Acid (SA)
-
1,4-Butanediol (BDO)
-
Catalyst (e.g., Tetrabutyl titanate (TBT), Titanium (IV) isopropoxide (TIP), or a composite catalyst)[2][9][10]
-
Nitrogen (N₂) gas supply
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
Step 1: Esterification
-
Charge the reaction vessel with succinic acid and 1,4-butanediol. A molar ratio of BDO to SA of 1.1:1 to 1.2:1 is typically used to compensate for the loss of BDO during the reaction.[4][11]
-
Add the catalyst to the mixture. The catalyst concentration is typically in the range of 0.02 to 0.5 mol% based on the amount of succinic acid.[4][12]
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture with continuous stirring. The temperature is gradually increased from an initial temperature of around 135-150°C to a final temperature of 170-225°C.[4][11][13]
-
Water, the byproduct of the esterification reaction, is continuously distilled off and collected. The esterification step is typically continued for 2-4 hours.[4]
Step 2: Polycondensation
-
After the esterification step is complete (indicated by the cessation of water distillation), gradually reduce the pressure in the reaction vessel to below 1 torr (0.5 torr is often cited).[2]
-
Continue the reaction under high vacuum and temperature for another 2-6 hours. During this stage, the excess 1,4-butanediol is removed, and the molecular weight of the PBS increases significantly.[2]
-
Once the desired molecular weight is achieved (often monitored by the viscosity of the melt), cool the reactor to room temperature.
-
The resulting high molecular weight PBS can be collected for further processing and characterization.
Diagram of the Two-Step Melt Polycondensation Workflow
Caption: Workflow for the synthesis of high molecular weight PBS via two-step melt polycondensation.
Solid-State Polycondensation (SSP)
Solid-state polycondensation is a post-polymerization technique used to further increase the molecular weight of PBS prepolymers obtained from melt polycondensation. The reaction is carried out at a temperature below the melting point but above the glass transition temperature of the polymer.[6][14]
Materials:
-
PBS prepolymer (synthesized via melt polycondensation)
-
Nitrogen (N₂) or other inert gas
Equipment:
-
SSP reactor (e.g., a vacuum tumble dryer or a fluidized bed reactor)
-
Temperature controller
-
Inert gas supply
Procedure:
-
Crystallize the PBS prepolymer by annealing it at a temperature between its glass transition temperature and melting point. This step is crucial to prevent the particles from sticking together during SSP.
-
Place the crystallized prepolymer in the SSP reactor.
-
Heat the reactor to the desired SSP temperature, typically in the range of 100-128°C, which is close to but below the melting point of the prepolymer.[6][14]
-
Pass a continuous flow of hot, dry nitrogen gas through the reactor to remove the reaction byproducts (e.g., water, BDO).
-
Continue the SSP process for a specified duration, which can range from several hours to over a day, depending on the desired final molecular weight.[6]
-
After the reaction is complete, cool the reactor to room temperature under an inert atmosphere.
-
The resulting very high molecular weight PBS is then collected.
Diagram of the Solid-State Polycondensation Process
Caption: General workflow for increasing PBS molecular weight using solid-state polycondensation.
Chain Extension
Chain extension is another method to increase the molecular weight of PBS. It involves reacting a low-to-medium molecular weight PBS prepolymer with a small amount of a chain extender, which is a molecule with two or more functional groups that can react with the terminal hydroxyl or carboxyl groups of the PBS chains.[7][15][16]
Materials:
-
PBS prepolymer (hydroxyl or carboxylic acid terminated)[2]
-
Chain extender (e.g., 1,6-hexamethylene diisocyanate (HDI), 2,2'-(1,4-phenylene)-bis(2-oxazoline))[17][18]
-
Solvent (optional, e.g., chloroform)[2]
Equipment:
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Heating and temperature control system
Procedure:
-
Melt the PBS prepolymer in the reaction vessel under a nitrogen atmosphere.
-
Add the chain extender to the molten PBS. The amount of chain extender is typically a few weight percent of the PBS.
-
Allow the reaction to proceed at a temperature of 180-220°C for a specific period, often ranging from minutes to a few hours.[18]
-
The viscosity of the melt will increase significantly as the chain extension reaction proceeds.
-
Once the desired viscosity is reached, cool the reactor and collect the high molecular weight, chain-extended PBS.
Diagram of the Chain Extension Signaling Pathway
Caption: Schematic representation of the chain extension process for increasing PBS molecular weight.
Data Presentation: Comparison of Synthesis Methodologies
The following table summarizes typical quantitative data for the different synthesis methodologies, allowing for easy comparison. The values represent a general range found in the literature and can vary based on specific experimental conditions.
| Parameter | Two-Step Melt Polycondensation | Solid-State Polycondensation | Chain Extension |
| Starting Material | Succinic Acid & 1,4-Butanediol | PBS Prepolymer (Mw ~20,000-60,000 g/mol ) | PBS Prepolymer (Mw ~20,000-60,000 g/mol ) |
| Catalyst | TBT, TIP, SnCl₂, Composite Catalysts[17] | Not directly added, residual from prepolymer synthesis | p-Toluenesulfonic acid (optional)[18] |
| Temperature | Esterification: 170-225°C[4][13]Polycondensation: 210-235°C[2][4] | 100-128°C[6][14] | 180-220°C[18] |
| Pressure | Esterification: AtmosphericPolycondensation: <1 torr[2] | Atmospheric (with inert gas flow) | Atmospheric |
| Reaction Time | 4-10 hours[2][4] | 5-30 hours[6] | 0.5-2 hours |
| Typical Final Mw ( g/mol ) | 40,000 - 100,000[4][19] | >100,000 (up to 2.5 times increase)[6] | >80,000 (significant increase)[7] |
| Intrinsic Viscosity (dL/g) | 0.7 - 1.2[7] | Can reach >1.7[10] | Can reach >0.8[18] |
Characterization of High Molecular Weight PBS
The synthesized high molecular weight PBS should be characterized to determine its properties. Common characterization techniques include:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13]
-
Intrinsic Viscosity: An indirect method to assess the molecular weight.[7]
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.[13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer.[13]
-
Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.[2]
Conclusion
The synthesis of high molecular weight poly(butylene succinate) is achievable through several effective methodologies. The two-step melt polycondensation is the foundational industrial process, while solid-state polycondensation and chain extension offer pathways to further enhance the molecular weight and, consequently, the material properties of PBS. The choice of method and specific reaction conditions will depend on the desired final properties of the polymer and the intended application. Careful control of reaction parameters and appropriate characterization are essential for producing high-quality, high molecular weight PBS for research, development, and commercial use.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polybutylene succinate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel hydrolytically stable Lewis acidic ionic liquid catalyst system for polybutylene succinate (PBS) synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00757F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Analysis of Succinic Acid Esters via Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid, a key intermediate in the citric acid cycle, and its esters are significant compounds in various fields, including metabolomics, pharmaceutical development, and industrial chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of these compounds due to its high sensitivity, selectivity, and resolving power.
This document provides detailed application notes and protocols for the analysis of succinic acid esters using GC-MS. It covers two primary analytical approaches:
-
Indirect Analysis of Succinic Acid: This involves the derivatization of non-volatile succinic acid into its volatile ester or silyl derivatives prior to GC-MS analysis.
-
Direct Analysis of Succinic Acid Esters: This method is suitable for samples that already contain volatile succinic acid esters, such as dimethyl succinate or diethyl succinate.
Part 1: Indirect Analysis of Succinic Acid via Derivatization
Due to its low volatility, succinic acid requires a derivatization step to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. The two most common derivatization methods are silylation and esterification.
Experimental Workflow: Indirect Analysis of Succinic Acid
Caption: Experimental workflow for the indirect GC-MS analysis of succinic acid.
Protocol 1A: Silylation of Succinic Acid
Silylation involves the replacement of active hydrogens in the carboxylic acid groups with a trimethylsilyl (TMS) group, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried sample extract containing succinic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Place the dried sample extract in a GC vial.
-
Add 50 µL of BSTFA (+1% TMCS). For improved reaction kinetics, 60 µL of pyridine can be added as a catalyst.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 3-4 hours to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 1B: Esterification of Succinic Acid
Esterification converts the carboxylic acid groups into their corresponding esters (e.g., methyl esters) using an alcohol in the presence of an acid catalyst, such as Boron Trifluoride (BF₃).
Materials:
-
Dried sample extract containing succinic acid
-
BF₃-Methanol solution (e.g., 14% w/v)
-
Anhydrous Methanol
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
To the dried sample in a vial, add 500 µL of BF₃-Methanol solution.
-
Tightly cap the vial and vortex.
-
Heat the mixture at 70°C for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of water and an extraction solvent (e.g., ethyl acetate).
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the organic layer to a new tube.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the succinic acid methyl ester is ready for GC-MS analysis.
GC-MS Parameters for Derivatized Succinic Acid
The following table provides typical GC-MS parameters for the analysis of derivatized succinic acid. These may require optimization based on the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (0.5 min) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 (Full Scan) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data for Derivatized Succinic Acid
The following table summarizes key quantitative data for the analysis of derivatized succinic acid.
| Analyte | Derivatization Method | Retention Time (min) | Key Mass Fragments (m/z) |
| Succinic Acid-bis(TMS) ester | Silylation (BSTFA) | Approx. 12.8 | 247, 147, 73 |
| Dimethyl Succinate | Esterification (BF₃-Methanol) | Approx. 9.5 | 146, 115, 87, 59 |
Retention times are approximate and can vary depending on the specific GC conditions and column.
Part 2: Direct Analysis of Succinic Acid Esters
For samples that already contain volatile succinic acid esters, such as dimethyl succinate or diethyl succinate, a direct GC-MS analysis without derivatization is the preferred method.
Experimental Workflow: Direct Analysis of Succinic Acid Esters
Caption: Experimental workflow for the direct GC-MS analysis of succinic acid esters.
Protocol 2: Direct Analysis of Succinic Acid Esters
Materials:
-
Sample containing succinic acid esters
-
Appropriate solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
GC vials
Procedure:
-
If the sample is a liquid, dilute it to an appropriate concentration with a suitable solvent.
-
If the sample is a solid, dissolve it in a suitable solvent to a known concentration.
-
Transfer the diluted sample to a GC vial.
-
The sample is now ready for injection into the GC-MS.
GC-MS Parameters for Direct Analysis of Succinic Acid Esters
The following table provides typical GC-MS parameters for the direct analysis of succinic acid esters.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 (Full Scan) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data for Direct Analysis of Succinic Acid Esters
The following table summarizes key quantitative data for the direct analysis of common succinic acid esters.
| Analyte | Molecular Weight | Retention Time (min) | Key Mass Fragments (m/z) |
| Dimethyl Succinate | 146.14 | Approx. 9.5 | 146, 115, 87, 59 |
| Diethyl Succinate | 174.19 | Approx. 11.2 | 174, 129, 101, 73, 55 |
Retention times are approximate and will vary based on the specific GC conditions and column used.
Mass Spectrometry Fragmentation of Succinic Acid Esters
The electron ionization (EI) mass spectra of dialkyl succinates exhibit characteristic fragmentation patterns that are useful for their identification.
Caption: General fragmentation pathway of a dialkyl succinate in EI-MS.
Conclusion
The GC-MS methods outlined in this application note provide robust and reliable approaches for the analysis of succinic acid and its esters. For the analysis of succinic acid, a derivatization step, either through silylation or esterification, is essential to ensure volatility and thermal stability. For samples already containing succinic acid esters, a direct GC-MS analysis is a straightforward and effective technique. The choice of method will depend on the specific analyte of interest and the sample matrix. Proper method validation is recommended to ensure the accuracy and precision of the results.
Application Note: High-Purity Succinic Acid Recovery from Fermentation Broth Using Ion Exchange Chromatography
Abstract
This application note details a robust methodology for the purification of succinic acid from complex fermentation broths utilizing ion exchange chromatography (IEX). The protocol outlines the selection of appropriate ion exchange resins, optimization of key separation parameters, and a step-by-step guide for achieving high purity and yield of succinic acid, a valuable bio-based platform chemical. The presented methods are suitable for researchers, scientists, and drug development professionals engaged in bioprocess development and downstream purification.
Introduction
Bio-based succinic acid is a key building block chemical with wide-ranging applications in the food, pharmaceutical, and chemical industries.[1] Its production through microbial fermentation is a promising sustainable alternative to petrochemical routes. However, a significant challenge lies in the downstream processing, where succinic acid must be efficiently separated from a complex mixture of by-products, including other organic acids (e.g., acetic, formic, lactic acid), residual sugars, proteins, and salts.[2][3] Ion exchange chromatography offers a highly effective and scalable solution for this purification challenge due to its high resolution, capacity, and the ability to operate under mild conditions.[4][5]
This document provides detailed protocols and quantitative data for the purification of succinic acid from fermentation broth using primarily anion exchange chromatography.
Principle of Ion Exchange Chromatography for Succinic Acid Purification
Ion exchange chromatography separates molecules based on their net surface charge.[6] Succinic acid is a dicarboxylic acid with two pKa values (pKa₁ ≈ 4.2 and pKa₂ ≈ 5.6).[1] By adjusting the pH of the fermentation broth, succinic acid can be ionized to its anionic form (succinate), allowing it to bind to a positively charged anion exchange resin. Other anionic impurities will also bind to the resin with varying affinities. A carefully selected eluent is then used to selectively desorb the bound species, with succinic acid being collected in a purified fraction. Alternatively, cation exchange chromatography can be employed to remove cationic impurities from the fermentation broth.[7][8]
Materials and Methods
Resin Selection
The choice of ion exchange resin is critical for successful purification. Both strong and weak base anion exchangers have been effectively used for succinic acid purification.[2][4][5] Weak base anion exchangers can offer advantages in terms of ease of regeneration.[4]
Recommended Resins:
-
Strong Base Anion Exchangers: Amberlite IRA958 Cl, Amberlite HPR 900 OH[2]
-
Weak Base Anion Exchangers: Amberlyst A21, Lewatit MP-62, Lewatit MP-64[2][4]
Key Experimental Parameters
The efficiency of the ion exchange process is influenced by several factors that must be optimized:
-
pH of Feed Solution: The pH of the fermentation broth should be adjusted to ensure succinic acid is in its anionic form (succinate) for binding to an anion exchange resin. A pH between 6 and 7 is often optimal.[1]
-
Flow Rate: Lower flow rates generally lead to better separation efficiency as they allow for sufficient time for the ion exchange kinetics to occur.[3]
-
Eluent Concentration: The concentration of the eluent (e.g., HCl, NaCl) affects the desorption of succinic acid and other bound anions.[2]
-
Temperature: Temperature can influence the viscosity of the solutions and the kinetics of ion exchange.[2]
Experimental Protocols
Pre-treatment of Fermentation Broth
Prior to ion exchange chromatography, the fermentation broth must be clarified to remove cells, debris, and macromolecules that can foul the resin.[3]
-
Centrifugation: Centrifuge the fermentation broth to pellet the microbial cells.
-
Filtration: Pass the supernatant through microfiltration (e.g., 0.45 µm filter) and ultrafiltration membranes to remove finer particles and proteins.[1]
-
Activated Carbon Treatment (Optional): To remove pigments and other colored impurities, the clarified broth can be treated with activated carbon.[1]
-
pH Adjustment: Adjust the pH of the pre-treated broth to the optimal range for binding to the selected anion exchange resin (typically pH 6-7).[1]
Ion Exchange Chromatography Protocol
This protocol is based on the use of a weak base anion exchange resin.
-
Resin Preparation and Packing:
-
Swell the anion exchange resin in deionized water.
-
Pack the resin into a suitable chromatography column, ensuring no air bubbles are trapped. The recommended column height-to-diameter ratio is between 5:1 and 10:1.[1]
-
Wash the packed column with several bed volumes (BV) of deionized water.
-
-
Column Equilibration:
-
Equilibrate the column by passing a buffer at the desired loading pH (e.g., pH 6.5) through the column until the pH of the effluent matches the influent.
-
-
Sample Loading:
-
Load the pre-treated fermentation broth onto the equilibrated column at a controlled flow rate (e.g., 1-2 BV/h).[1]
-
Collect the flow-through and monitor the concentration of succinic acid to determine the breakthrough point, where the resin becomes saturated.
-
-
Washing:
-
Wash the column with several bed volumes of deionized water or equilibration buffer to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound succinic acid using an appropriate eluent. A common strategy is to use an acidic solution (e.g., 0.5-1 M HCl) to protonate the succinate, causing it to detach from the resin.[1] Alternatively, a salt solution (e.g., 1-2 M NaCl) can be used to displace the succinate ions.[1]
-
Collect fractions of the eluate and analyze for succinic acid concentration.
-
-
Resin Regeneration:
-
After elution, regenerate the resin for reuse. For a weak base anion exchanger, this typically involves washing with a basic solution (e.g., 0.5 M NaOH) followed by extensive rinsing with deionized water until the pH is neutral.[1] For strong base anion exchangers, a solution like 0.1 M HCl can be used for regeneration.[5]
-
Post-Purification and Analysis
-
Concentration and Crystallization: The succinic acid-rich fractions from the elution step can be concentrated by evaporation, followed by crystallization at a low temperature (e.g., 4°C) to obtain high-purity succinic acid crystals.[1][3]
-
Purity Analysis: The purity of the final succinic acid product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Data Presentation
The following tables summarize quantitative data from studies on succinic acid purification using ion exchange chromatography.
Table 1: Succinic Acid Separation Efficiency with Different Anion Exchange Resins
| Resin Type | Resin Name | Separation Efficiency (%) | Reference |
| Strong Base Anion Exchanger | Amberlite IRA958 Cl | 81.2 | [2] |
| Strong Base Anion Exchanger | Amberlite HPR 900 OH | 69.3 | [2] |
| Weak Base Anion Exchanger | Amberlyst A21 | 76.1 | [2] |
| Weak Base Anion Exchanger | Lewatit MP-62 | 97.5 (Sorption Capacity: 321 mg/g) | [4] |
Table 2: Effect of Process Parameters on Succinic Acid Separation Efficiency
| Parameter | Condition | Separation Efficiency (%) | Reference |
| Eluent (HCl) Concentration | 1% | 80.3 | [2] |
| 10% | 70.7 | [2] | |
| Temperature | 20°C | 81.2 | [2] |
| 30°C | 73.9 | [2] | |
| 40°C | 76.4 | [2] | |
| Flow Rate | 0.42 BV/h | up to 69 | [3] |
| 1.8 BV/h | 39 | [3] |
Table 3: Purity and Yield of Succinic Acid after Ion Exchange Chromatography and Subsequent Steps
| Purification Steps | Purity (%) | Yield (%) | Reference |
| Anion Exchange Chromatography + Evaporation | 98.5 | 78.0 | [3] |
| Cation Exchange + Vacuum Distillation + Crystallization | 98.9 | 50.6 | [3] |
| Ion Exchange Method (general) | >99 | Not specified | [1] |
Visualizations
Caption: Experimental workflow for succinic acid purification.
Caption: Principle of anion exchange for succinic acid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Succinic Acid Binding | - Incorrect pH of the feed solution.- Resin not fully regenerated or equilibrated.- High flow rate during loading. | - Verify and adjust the pH of the feed to the optimal range (e.g., 6-7).- Ensure complete regeneration and equilibration of the resin before loading.- Reduce the loading flow rate (e.g., to 1 BV/h). |
| Poor Separation of Succinic Acid from Other Organic Acids | - Inappropriate eluent concentration or gradient.- High flow rate during elution. | - Optimize the eluent concentration or implement a gradient elution to improve resolution.- Decrease the elution flow rate. |
| Column Clogging/High Backpressure | - Inadequate pre-treatment of the fermentation broth, leading to suspended solids or macromolecules.- Resin bed compaction. | - Improve the pre-treatment steps (centrifugation, filtration).- Repack the column, ensuring a uniform bed. |
| Low Recovery of Succinic Acid | - Incomplete elution.- Strong, irreversible binding to the resin. | - Increase the eluent strength or volume.- Consider a different type of resin if irreversible binding is suspected. |
Conclusion
Ion exchange chromatography is a powerful and versatile technique for the purification of succinic acid from fermentation broth. By carefully selecting the appropriate resin and optimizing key process parameters such as pH, flow rate, and eluent concentration, it is possible to achieve high purity and yield of succinic acid. The protocols and data presented in this application note provide a solid foundation for developing and implementing an effective purification strategy for this important bio-based chemical.
References
- 1. Purification of Succinic Acid Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 2. Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. Effective isolation of succinic acid from aqueous media with the use of anion exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective isolation of succinic acid from aqueous media with the use of anion exchange resins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02110J [pubs.rsc.org]
- 6. iajps.com [iajps.com]
- 7. US20060276674A1 - Method for purifying succinic acid from fermentation broth - Google Patents [patents.google.com]
- 8. EP2918574A1 - Purification of succinic acid from the fermentation broth containing ammonium succinate - Google Patents [patents.google.com]
Monitoring the Progress of Succinic Acid Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of succinic acid is a crucial reaction in the synthesis of a wide range of valuable chemicals, including biodegradable polymers, solvents, and pharmaceutical intermediates.[1][2][3] Monitoring the progress of this reaction is essential for process optimization, quality control, and ensuring high yields of the desired ester products.[4] This document provides detailed application notes and protocols for various analytical techniques used to monitor the kinetics and conversion of succinic acid esterification reactions.
Technique Selection
Choosing the appropriate monitoring technique depends on several factors, including the reaction scale, the required level of accuracy and precision, the availability of equipment, and the chemical properties of the reactants and products. The following diagram illustrates a logical workflow for selecting a suitable technique.
References
Synthesis of succinic acid monoesters using succinic anhydride to control selectivity.
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The selective synthesis of succinic acid monoesters is a critical process in the development of pharmaceuticals, bioconjugates, and functionalized materials. Succinic anhydride serves as a readily available and reactive starting material for this transformation. The primary challenge in this synthesis lies in controlling the reaction to favor the formation of the monoester over the diester byproduct. This document provides detailed application notes and experimental protocols for various methods to achieve high selectivity in the synthesis of succinic acid monoesters.
Controlling Selectivity: An Overview
The reaction of succinic anhydride with an alcohol initially yields the desired succinic acid monoester. However, this monoester can further react with another molecule of the alcohol to form the undesired diester. Controlling selectivity, therefore, depends on manipulating reaction conditions and catalyst choice to favor the initial ring-opening reaction while minimizing the subsequent esterification.
Key factors influencing selectivity include:
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times generally favor monoester formation.
-
Stoichiometry of Reactants: Using a controlled molar ratio of alcohol to succinic anhydride can limit the formation of the diester.
-
Catalyst Selection: The choice of catalyst, whether acidic, basic, or enzymatic, plays a crucial role in determining the reaction pathway and selectivity.
-
Solvent: The polarity and nature of the solvent can influence reaction rates and the solubility of reactants and products, thereby affecting selectivity.[1]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various methods for the synthesis of succinic acid monoesters, highlighting the achieved yields and selectivity.
| Method | Catalyst | Alcohol | Solvent | Temp. (°C) | Time (h) | Monoester Yield (%) | Diester Yield (%) | Reference(s) |
| Acid Catalysis | Sulfuric Acid | Methanol | - | 30-65 | Varies | - | - | [2] |
| p-Toluenesulfonic acid | Aryl alcohols | Toluene | Reflux | - | Good | Low | ||
| Al³⁺-montmorillonite clay | n-Butyl alcohol | - | - | 8 | - | 96 | [3] | |
| Base Catalysis | Alkali salt bases (e.g., NaOAc, K₂CO₃) | Various | Solvent-free | - | - | Efficient | - | |
| Steglich Esterification | DCC / DMAP | Sterically hindered alcohols | CH₂Cl₂ or DMF | 0 - 20 | 3 | High | - | |
| Enzymatic Catalysis | Immobilized Candida antarctica lipase B | (R,S)-2-octanol | Acetonitrile | 35 | Varies | 32 (w/w) | 68 (w/w) | [1][4] |
| Immobilized Candida antarctica lipase B | (R,S)-2-octanol | Tetrahydrofuran | 35 | Varies | 85 (w/w) | 15 (w/w) | [1][4] | |
| Uncatalyzed | None | Fatty alcohols | - | - | - | >97 | - | [5] |
| None | Decyl alcohol | Reflux | 80-140 | - | Reaction failed | - |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Monoesterification
This protocol describes a general procedure for the synthesis of succinic acid monoesters using an acid catalyst.
Materials:
-
Succinic anhydride
-
Alcohol of interest
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve succinic anhydride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the alcohol (1.0-1.2 eq) to the solution.
-
Add the acid catalyst (0.01-0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude monoester.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Steglich Monoesterification for Sterically Hindered Alcohols
This method is particularly suitable for the esterification of sterically hindered alcohols where other methods may fail.
Materials:
-
Succinic anhydride (1.0 eq)
-
Sterically hindered alcohol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve succinic anhydride and the alcohol in anhydrous CH₂Cl₂ or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC to the cooled solution and stir for 5 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 3 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl and then with saturated sodium bicarbonate solution.[6]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the resulting crude monoester by column chromatography on silica gel.
Protocol 3: Lipase-Catalyzed Selective Mono-acylation
Enzymatic catalysis offers a green and highly selective method for monoester synthesis. The choice of solvent can dramatically impact the selectivity between mono- and di-acylation.[1]
Materials:
-
Succinic anhydride
-
Alcohol (e.g., (R,S)-2-octanol)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., tetrahydrofuran for high monoester selectivity, or acetonitrile)[1]
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Standard laboratory glassware for biocatalysis
Procedure:
-
To a flask containing the chosen organic solvent, add succinic anhydride and the alcohol.
-
Add the immobilized lipase to the mixture.
-
If required, add activated molecular sieves to the reaction vessel.
-
Incubate the reaction at a controlled temperature (e.g., 35 °C) with gentle agitation.[1]
-
Monitor the formation of the monoester and diester over time using GC or HPLC.
-
Once the desired conversion and selectivity are reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure to obtain the product mixture.
-
The acidic monoester can be separated from the neutral diester and unreacted alcohol by extraction with a basic aqueous solution.
Visualizations
Caption: General reaction pathway for the formation of succinic acid monoester and diester.
Caption: A typical experimental workflow for the synthesis and purification of succinic acid monoesters.
Conclusion
The selective synthesis of succinic acid monoesters from succinic anhydride can be effectively controlled through the careful selection of reaction conditions and catalysts. For sterically unhindered alcohols, uncatalyzed or mildly acid-catalyzed methods can provide high yields of the monoester. For more challenging substrates, Steglich esterification offers a robust solution. Enzymatic catalysis, particularly with immobilized lipases, presents a highly selective and environmentally friendly alternative, with the solvent playing a key role in directing the reaction towards either mono- or di-acylation. The protocols and data presented herein provide a comprehensive guide for researchers to select and optimize the most suitable method for their specific application.
References
- 1. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting & Optimization
How to minimize the formation of diethyl succinate during monoester synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of diethyl succinate during monoester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the formation of a significant amount of diethyl succinate byproduct?
The formation of diethyl succinate occurs when both carboxylic acid groups of succinic acid react with ethanol. This is a common issue, particularly when the reaction is allowed to proceed for too long, at elevated temperatures, or when there's an unfavorable molar ratio of reactants. Using succinic acid as a starting material, as opposed to succinic anhydride, also increases the likelihood of diester formation.[1][2]
Q2: How can I minimize the formation of diethyl succinate?
To favor the formation of the monoester, it is crucial to control the reaction conditions. Key strategies include:
-
Starting Material: Use succinic anhydride instead of succinic acid. The ring-opening reaction of the anhydride with one equivalent of alcohol is generally faster and more selective towards the monoester.[2]
-
Stoichiometry: Employ a molar excess of the alcohol. A common ratio is 3:1 of ethanol to succinic anhydride.[3][4] This shifts the equilibrium towards the monoester product.
-
Reaction Time and Temperature: Monitor the reaction progress to halt it once the maximum yield of the monoester is achieved. Prolonged reaction times and high temperatures can promote the second esterification step, leading to the diester.[1] Refluxing for approximately 3 hours is often sufficient.[3][4]
-
Catalyst Choice: Utilize a catalyst that favors monoesterification. Heterogeneous acid catalysts like Amberlyst-15 have shown good selectivity.[3][4]
Q3: What is the recommended starting material for monoethyl succinate synthesis?
Succinic anhydride is the preferred starting material for selectively synthesizing monoethyl succinate.[2] The reaction of succinic anhydride with ethanol initially forms the monoester through a ring-opening mechanism. While the resulting monoester can further react to form the diester, this second step is generally slower, allowing for the isolation of the monoester in high yield under controlled conditions. Starting with succinic acid and one equivalent of ethanol is likely to produce a statistical mixture of starting material, monoester, and diester.[2]
Q4: What is the optimal molar ratio of ethanol to succinic anhydride?
A molar ratio of 3:1 of ethanol to succinic anhydride has been reported to be effective for maximizing the yield of monoethyl succinate while minimizing the formation of the diethyl ester.[3][4]
Q5: Are there any recommended catalysts for this synthesis?
Yes, the use of a catalyst is generally recommended to improve the reaction rate. Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are frequently used and have demonstrated high efficacy in catalyzing the partial esterification of succinic anhydride.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of monoethyl succinate | Incomplete reaction. | - Ensure the reaction has been refluxed for a sufficient time (e.g., 3 hours).- Verify the activity of the catalyst; consider using fresh catalyst.- Confirm the reaction temperature is at the reflux point of the ethanol. |
| Suboptimal molar ratio. | - Use a molar excess of ethanol, a 3:1 ratio to succinic anhydride is recommended.[3][4] | |
| High percentage of diethyl succinate in the product | Reaction time is too long. | - Monitor the reaction progress using techniques like TLC or GC to determine the optimal time to stop the reaction. |
| Reaction temperature is too high. | - Maintain the reaction at a gentle reflux; avoid excessive heating which can favor the formation of the diester. | |
| Starting with succinic acid. | - If possible, use succinic anhydride as the starting material for higher selectivity towards the monoester.[2] | |
| Difficulty in isolating the product | Inefficient extraction. | - Ensure thorough extraction from the aqueous phase using a suitable organic solvent like diethyl ether.- Perform multiple extractions to maximize recovery. |
| Incomplete neutralization. | - Carefully neutralize any remaining acid catalyst with a saturated sodium bicarbonate solution after the reaction is complete. |
Data Presentation
Table 1: Comparison of Catalytic Methods for Monoester Synthesis
| Catalyst | Starting Material | Alcohol | Molar Ratio (Acid/Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Monoester Yield |
| Amberlyst-15 | Succinic Anhydride | Ethanol | 1:3 | Reflux | 3 | High (unspecified)[3][4] |
| Sulfuric Acid | Succinic Acid | 2-methylpropan-1-ol | Not specified | Not specified | Not specified | 40-60%[5] |
| p-toluenesulfonic acid | Succinic Acid | pentan-1-ol | Not specified | Not specified | Not specified | 40-60%[5] |
| Immobilized DMAP derivative | Succinic Anhydride | Menthol | - | 50 | 20 | 91.11%[6] |
| Candida antarctica lipase B | Succinic Acid | Ethanol | Varied | 40-50 | 24-72 | -[5][7] |
Experimental Protocols
Protocol 1: Synthesis of Monoethyl Succinate using Amberlyst-15
This protocol describes the synthesis of monoethyl succinate from succinic anhydride and ethanol using Amberlyst-15 as a catalyst.[3][4]
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
Amberlyst-15 ion-exchange resin
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and anhydrous ethanol in a 1:3 molar ratio.
-
Catalyst Addition: Add Amberlyst-15 (approximately 5-10% by weight of the succinic anhydride).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle and stir for 3 hours. Monitor the reaction progress by TLC if desired.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude monoethyl succinate.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of monoethyl succinate.
Caption: Troubleshooting workflow for monoester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ester7a [ursula.chem.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system [comptes-rendus.academie-sciences.fr]
- 7. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the Fischer esterification of succinic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of succinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer esterification of succinic acid is resulting in a very low yield. What are the most common causes?
Low yields in the Fischer esterification of succinic acid are frequently due to the reversible nature of the reaction.[1][2][3][4] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the formation of the desired ester.[1][2][4] Other common causes include:
-
Presence of Water: Any water present in the reactants (succinic acid, alcohol) or solvent at the start of the reaction can inhibit the forward reaction.[4][5]
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will result in a slow or incomplete reaction.[1][3][5]
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow; if it's too high, it can lead to side reactions or decomposition.[3]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion. Reaction times can vary from 1 to 10 hours.[3]
-
Product Loss During Work-up: Significant amounts of the ester product can be lost during extraction and purification steps.[4]
Q2: How can I effectively remove water from the reaction to improve the yield of diethyl succinate?
Actively removing water as it forms is a highly effective method to drive the reaction towards the product.[1][2][4][5] This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane, is a common and efficient method.[1][3][6][7] The water is collected in the trap, physically removing it from the reaction mixture.
-
Drying Agents: Adding a dehydrating agent, like molecular sieves or anhydrous calcium sulfate, directly to the reaction mixture can sequester the water as it is formed.[2][3][5]
-
Excess Alcohol: Using a large excess of the alcohol reactant not only shifts the equilibrium according to Le Châtelier's principle but can also act as a solvent, minimizing the relative concentration of water.[1][2][5][6]
Q3: What is the optimal catalyst and its loading for the esterification of succinic acid?
Commonly used and effective catalysts for Fischer esterification are strong protic acids.[1][3]
-
Sulfuric Acid (H₂SO₄): A common and cost-effective choice. It also acts as a dehydrating agent.[5]
-
p-Toluenesulfonic Acid (TsOH): Another effective catalyst, often considered milder than sulfuric acid.[3][5]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also be used.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 ion-exchange resin have been shown to be effective and can be easily removed by filtration.[8][9]
Catalyst loading is typically in the range of 1-5% of the total solution weight.[8] It is crucial to ensure an effective catalytic amount is used to achieve a reasonable reaction rate.
Q4: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?
With dicarboxylic acids like succinic acid, the primary "side product" is often the monoester (e.g., monoethyl succinate) if the reaction does not go to completion. To favor the formation of the diester (e.g., diethyl succinate), ensure the reaction conditions are optimized for complete conversion.
Other potential side reactions, particularly at higher temperatures, can include dehydration of the alcohol (if a secondary or tertiary alcohol is used) or other acid-catalyzed degradation pathways. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst, and ensure the reaction is not overheated.
Q5: How can I monitor the progress of the reaction to determine when it is complete?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material (succinic acid) on a TLC plate, you can visualize the consumption of the acid and the formation of the ester product(s). The disappearance of the succinic acid spot is a good indicator that the reaction has gone to completion.
Q6: What is a reliable work-up and purification procedure to isolate the diethyl succinate product with minimal loss?
A standard work-up and purification protocol involves the following steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.[7]
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[4][6][7]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted succinic acid by converting it to its water-soluble salt.[4][6][7]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.[4][6][7]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][6][7]
-
Filtration and Concentration: Filter to remove the drying agent and then concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.[4][6][7]
-
Purification: The crude product can be further purified by vacuum distillation to obtain the pure diethyl succinate.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Fischer esterification of succinic acid with ethanol, catalyzed by Amberlyst-15 ion-exchange resin.
| Parameter | Range |
| Reaction Temperature | 78 to 120 °C[8] |
| Ethanol:Succinic Acid Molar Ratio | 10:1 to 20:1[8] |
| Catalyst Loading (Amberlyst-15) | 1% to 5% of solution weight[8] |
| Reaction Time | 1 to 10 hours[3] |
Detailed Experimental Protocol
Synthesis of Diethyl Succinate via Fischer Esterification
This protocol describes the synthesis of diethyl succinate from succinic acid and ethanol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Succinic acid
-
Anhydrous ethanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid, a molar excess of anhydrous ethanol (e.g., 10-20 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted succinic acid, followed by a saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]
-
Purify the crude diethyl succinate by vacuum distillation to obtain the final product.[7]
Visualizations
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
Caption: Experimental workflow for synthesis and purification of diethyl succinate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction time and temperature for monoethyl succinate synthesis.
Technical Support Center: Optimizing Monoethyl Succinate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of monoethyl succinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of monoethyl succinate in a question-and-answer format.
Q1: Why is my yield of monoethyl succinate lower than expected?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or a temperature that is too low.
-
Suboptimal Molar Ratio: An incorrect ratio of ethanol to succinic anhydride can limit the formation of the desired monoester.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Side Reactions: The formation of byproducts, primarily diethyl succinate, reduces the yield of the desired monoethyl succinate.[1]
Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration at the optimal temperature. A reaction time of at least 3 hours at reflux is recommended when using succinic anhydride and ethanol.[2][3]
-
Adjust Molar Ratio: An excess of ethanol can shift the equilibrium towards the formation of the monoester. A molar ratio of 3:1 (ethanol:succinic anhydride) has been shown to be effective.[2][3]
-
Minimize Workup Losses: Handle the reaction mixture carefully during extraction and washing steps. Ensure complete extraction of the product from the aqueous phase.[1]
-
Control Side Reactions: To minimize the formation of diethyl succinate, avoid prolonged reaction times and excessively high temperatures. Using succinic anhydride instead of succinic acid is highly recommended for selectively forming the monoester.[1][2]
Q2: I am observing a significant amount of diethyl succinate (DES) in my product. How can I minimize its formation?
Cause:
Diethyl succinate is formed when both carboxylic acid groups of succinic acid (or the ring-opened succinic anhydride) react with ethanol. This is more likely to occur with longer reaction times, higher temperatures, and when using succinic acid as a starting material.[2]
Solutions:
-
Control Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the formation of monoethyl succinate is maximized and before significant diester formation occurs.[2][4]
-
Use Succinic Anhydride: Starting with succinic anhydride is more selective for the monoester, as the initial ring-opening reaction is highly favorable and minimizes the formation of the diester byproduct.[5]
-
Moderate Reaction Temperature: Avoid excessively high temperatures which can promote the formation of the diester.[1]
-
Control Molar Ratio: While an excess of alcohol can favor the monoester, a very large excess combined with prolonged reaction times can lead to diester formation. A carefully controlled molar ratio is important.[1]
Q3: Does the reaction require a catalyst?
The reaction between succinic anhydride and an alcohol can proceed without a catalyst, especially at elevated temperatures. However, to increase the reaction rate and allow for milder reaction conditions, a catalyst is often used.[1] Common catalysts include acid catalysts like p-toluenesulfonic acid or heterogeneous catalysts like Amberlyst 15.[1]
Q4: How can I effectively monitor the progress of the reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): This allows for a quick and simple way to visualize the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, monoester, and diester.[4]
Frequently Asked Questions (FAQs)
Q1: What is the preferred starting material for monoethyl succinate synthesis: succinic acid or succinic anhydride?
Succinic anhydride is the preferred starting material. The ring-opening reaction of succinic anhydride with an alcohol is more selective towards the formation of the monoester and minimizes the production of the diethyl succinate byproduct.[5]
Q2: What are the typical reaction conditions for the synthesis of monoethyl succinate using succinic anhydride and ethanol?
Typical reaction conditions involve a 3:1 molar ratio of ethanol to succinic anhydride, using a catalyst like Amberlyst 15 (approximately 5 wt% of total reactants), and refluxing the mixture for about 3 hours.[2][3]
Q3: How is the monoethyl succinate product typically purified?
The workup procedure generally involves cooling the reaction mixture, removing any solid catalyst by filtration, and diluting with an organic solvent. The solution is then washed with a saturated sodium bicarbonate solution to extract the acidic monoethyl succinate into the aqueous layer as its sodium salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the monoethyl succinate, which is subsequently extracted with an organic solvent, dried, and concentrated.[5][6]
Data Presentation
Table 1: Reaction Parameters for Monoethyl Succinate Synthesis
| Starting Material | Alcohol | Molar Ratio (Anhydride:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield | Reference |
| Succinic Anhydride | Ethanol | 1:3 | Amberlyst 15® | Reflux | 3 | High (unspecified) | [2][3] |
| Succinic Anhydride | Methanol | 1:1.2 | None | Reflux | ~0.75 | 93.6% | [5] |
| Succinic Acid | Ethanol | Not specified | Candida antarctica lipase B | 40-50 | 24-72 | Not specified | [7] |
| Succinic Acid | pentan-1-ol | Not specified | p-toluenesulfonic acid | Not specified | Not specified | 40-60% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Monoethyl Succinate from Succinic Anhydride
This protocol is adapted from established procedures for the synthesis of succinate monoesters.[2][3]
Materials:
-
Succinic Anhydride ((CH₂CO)₂O)
-
Anhydrous Ethanol (C₂H₅OH)
-
Amberlyst 15® (or another suitable acid catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride and ethanol in a 1:3 molar ratio.[2][3]
-
Catalyst Addition: Add Amberlyst 15 catalyst (approximately 5 wt% of the total reactants).[2]
-
Reaction: Heat the mixture to reflux with constant stirring for 3 hours.[2][3]
-
Monitoring: Monitor the reaction progress by TLC to confirm the consumption of succinic anhydride.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the Amberlyst 15 catalyst by filtration.
-
Dilute the filtrate with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This will extract the monoethyl succinate into the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid to a pH of ~2. This will precipitate the monoethyl succinate.
-
-
Purification:
-
Extract the precipitated product back into ethyl acetate (perform three extractions for maximum recovery).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified monoethyl succinate.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of monoethyl succinate.
References
Technical Support Center: Synthesis of High Molecular Weight Poly(butylene Succinate) (PBS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high molecular weight poly(butylene succinate) (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing high molecular weight PBS?
A1: The most prevalent and effective method for synthesizing high molecular weight PBS is a two-step melt polycondensation process.[1] This process involves an initial esterification step to form PBS oligomers, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight.[1][2]
Q2: What are the key challenges in achieving a high molecular weight for PBS?
A2: Key challenges include the incomplete removal of byproducts like water during the reaction, potential thermal degradation of the polymer at the high temperatures required for polycondensation, and managing reaction equilibrium to favor polymer chain growth.[3][4][5] The synthesis of high molecular weight aliphatic polyesters by conventional polycondensation can be difficult due to the competition between condensation and degradation reactions.[4]
Q3: What is the role of a catalyst in PBS synthesis?
A3: Catalysts are used to accelerate the kinetics of both the esterification and polycondensation reactions.[4] Common catalysts include titanium-based compounds like tetrabutyl titanate (TBT) and magnesium acetate.[1][6] The use of a catalyst can shorten reaction times and enable the synthesis to proceed at lower temperatures, which helps to minimize thermal degradation.
Q4: When should I consider using a chain extender?
A4: Chain extenders are employed as an additional step after polycondensation to further increase the molecular weight of PBS.[7] They are particularly useful when conventional polycondensation does not yield a polymer with the desired high molecular weight for specific applications.[4] Various compounds, such as diisocyanates and bisoxazolines, can be used to couple shorter PBS chains.[7]
Q5: How do the properties of PBS change with increasing molecular weight?
A5: The mechanical properties of PBS, such as tensile strength and elongation at break, generally improve with increasing molecular weight.[8][9] Higher molecular weight PBS is often required for applications like film blowing and casting.[10] Thermal properties, including melting point and thermal stability, can also be enhanced.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight of Final PBS Product | - Inefficient removal of water or 1,4-butanediol during polycondensation.- Insufficient vacuum during the polycondensation stage.- Reaction temperature is too low or reaction time is too short.- Catalyst deactivation or insufficient catalyst amount.- Thermal degradation of the polymer at high temperatures. | - Ensure the vacuum system is efficient and can maintain a high vacuum (e.g., below 12 mmHg).[11]- Gradually increase the reaction temperature to the optimal range (e.g., 210-230°C) and ensure adequate reaction time (e.g., 1.5-3 hours) during polycondensation.[11]- Optimize catalyst concentration.[6]- Consider using a stabilizer or an antioxidant to minimize degradation.- Employ a chain extender after polycondensation to further increase molecular weight.[7] |
| Polymer Discoloration (Yellowing) | - Thermal degradation or oxidation of the polymer at high reaction temperatures.- Presence of impurities in the monomers or catalyst. | - Lower the polycondensation temperature if possible, without compromising molecular weight gain.- Ensure a high-purity nitrogen atmosphere is maintained throughout the reaction to prevent oxidation.[1]- Use high-purity monomers and catalyst. |
| Gel Formation in the Reactor | - Excessive reaction temperature or time, leading to cross-linking.- Use of certain chain extenders at high concentrations. | - Carefully control the reaction temperature and time during polycondensation and chain extension.- Optimize the concentration of the chain extender.[12] |
| Inconsistent Batch-to-Batch Molecular Weight | - Variations in reaction conditions (temperature, vacuum, time).- Inconsistent monomer stoichiometry.- Non-uniform mixing in the reactor. | - Precisely control all reaction parameters for each batch.- Accurately measure and maintain the molar ratio of monomers.- Ensure efficient and consistent stirring throughout the synthesis process.[11] |
Experimental Protocols
Two-Step Melt Polycondensation for High Molecular Weight PBS
This protocol is a generalized procedure based on common laboratory practices.[1][13]
Materials:
-
Succinic Acid (SA)
-
1,4-Butanediol (BDO) (a slight molar excess is often used, e.g., 1:1.05 to 1:1.2 acid to diol ratio)[6][11]
-
Catalyst (e.g., Tetrabutyl titanate - TBT, typically 0.05-0.1% by weight of the monomers)
-
Nitrogen (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching high vacuum (<1 mmHg).
Procedure:
Step 1: Esterification
-
Charge the reactor with succinic acid and 1,4-butanediol.
-
Add the catalyst.
-
Purge the reactor with nitrogen for at least 15-20 minutes to remove oxygen.
-
Start mechanical stirring and begin heating the mixture under a gentle nitrogen flow.
-
Gradually increase the temperature to 140-160°C.[11]
-
Maintain this temperature for 1-2 hours to allow for the esterification reaction to occur. Water will be produced as a byproduct and should be collected in the collection flask.[11] The end of this stage is typically indicated by the cessation of water distillation.
Step 2: Polycondensation
-
After the esterification is complete, gradually increase the temperature to 210-230°C.[11]
-
Simultaneously, slowly apply a vacuum to the system, gradually decreasing the pressure to below 12 mmHg.[11]
-
Continue the reaction under high vacuum and at the elevated temperature for 1.5-3 hours.[11] During this stage, excess 1,4-butanediol is removed, and the molecular weight of the polymer increases.
-
The reaction is complete when the desired melt viscosity is achieved (often indicated by the stirrer torque).
-
To stop the reaction, remove the heat and break the vacuum with nitrogen.
-
The high molecular weight PBS can then be extruded from the reactor.
Data Presentation
Table 1: Influence of Reaction Parameters on the Molecular Weight of PBS
| Parameter | Effect on Molecular Weight | Typical Range/Condition | Reference(s) |
| Polycondensation Temperature | Increasing temperature generally increases molecular weight, but excessively high temperatures can lead to degradation. | 210 - 230 °C | [8][11] |
| Polycondensation Time | Longer reaction times generally lead to higher molecular weight, up to a certain point where degradation may occur. | 1.5 - 3 hours | [11] |
| Vacuum Level | A higher vacuum is crucial for the efficient removal of byproducts, leading to higher molecular weight. | < 12 mmHg | [11] |
| Catalyst Concentration | Increasing catalyst concentration can increase the reaction rate and molecular weight, but an optimal concentration exists. | 0.05 - 0.1 wt% | [6] |
| Monomer Molar Ratio (BDO:SA) | A slight excess of BDO is often used to compensate for its loss during polycondensation. | 1.05:1 to 1.2:1 | [6][11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polybutylene succinate, a potential bio-degradable polymer: synthesis, copolymerization and bio-degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Effect of Molecular Weight on the Properties of Poly(butylene succinate) [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. CN103012757A - Preparation method of poly(butylene succinate) - Google Patents [patents.google.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Succinic Acid from Fermentation Broths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bio-based succinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying succinic acid from fermentation broth?
A1: Conventional methods for separating succinic acid include calcium salt precipitation, solvent extraction, ion exchange, electrodialysis, and membrane separation.[1][2] More recent and efficient approaches often involve direct crystallization, sometimes combined with other techniques like vacuum distillation or co-crystallization with urea to improve yield and purity.[1][2]
Q2: What types of impurities are typically found in succinic acid fermentation broths?
A2: Fermentation broths are complex mixtures containing the desired succinic acid along with cellular residues, proteins, and other organic acids. Common organic acid by-products include formic, acetic, and lactic acids.[3][4] Depending on the feedstock and microorganism, residual sugars (like glucose), amino acids, and polyalcohols (like glycerol) may also be present as impurities.[3][5]
Q3: What is a typical yield and purity I can expect from direct crystallization?
A3: The yield and purity from direct crystallization can vary based on the specific conditions. For example, a one-step crystallization at 4°C and a pH of less than 2.0 can yield 70% recovery with 90% purity.[6] Another direct crystallization method reported a 70% yield and 95% purity.[7][8] Combining vacuum distillation with crystallization has been shown to achieve a yield of 75% and purity of 97% from simulated broth.[2]
Q4: How does pH affect the crystallization of succinic acid?
A4: The pH of the fermentation broth is a critical factor in succinic acid crystallization. A lower pH (less than 2.0) is generally optimal, as it keeps the succinic acid in its less soluble free molecular state, leading to higher recovery rates.[1] As the pH increases, succinic acid begins to dissociate into more soluble succinate salts, making recovery by crystallization more difficult and reducing the overall yield.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Crystallization Issues
Q: My succinic acid yield from crystallization is low. What are the potential causes and solutions?
A: Low yield is a common issue with several potential causes. Consult the following table and workflow for troubleshooting.
| Potential Cause | Recommended Action | Explanation |
| Incorrect pH | Adjust pH to < 2.0 using an acid like H₂SO₄. | Succinic acid has low solubility at low pH. At higher pH, it forms soluble salts, reducing crystallization yield.[1] |
| Suboptimal Temperature | Ensure crystallization temperature is low, typically around 4-8°C.[1][2] | Lower temperatures decrease the solubility of succinic acid, promoting crystal formation. |
| Insufficient Crystallization Time | Increase the duration of crystallization. Yields can improve significantly with time, stabilizing after several hours (e.g., 4-10 hours).[1][2] | Crystallization is a time-dependent process; sufficient time is needed for crystals to nucleate and grow. |
| Low Initial Succinic Acid Titer | Concentrate the fermentation broth before crystallization using methods like vacuum distillation. | A higher initial concentration of succinic acid is beneficial for effective crystallization.[1] |
Purity and Contamination Problems
Q: The final succinic acid product is discolored. How can I remove the color impurities?
A: Discoloration is typically caused by pigments and other organic impurities from the fermentation broth.
-
Solution: Perform a decolorization step using activated carbon before crystallization.[9] Passing the clarified broth through an activated carbon column or adding powdered activated carbon can effectively adsorb these impurities.[10]
Q: My purified succinic acid contains significant amounts of other organic acids (acetic, formic, lactic). How can I improve selectivity?
A: The presence of other organic acids is a frequent challenge due to their similar chemical properties to succinic acid.
-
Solution 1: pH and Temperature Control: Carefully controlling the pH below 2.0 and the temperature around 4°C during crystallization can leave the majority of major acid by-products, which are more soluble under these conditions, in the solution.[6]
-
Solution 2: Ion Exchange Chromatography: This method can be used to separate succinic acid from other ionic impurities.[11] A combination of a strongly acidic cation exchanger and a weakly basic anion exchanger can remove cations and strong anionic contaminants without significant loss of succinic acid.[12]
-
Solution 3: Reactive Extraction: This technique uses an extractant (like a tertiary amine) that selectively reacts with succinic acid, allowing it to be separated into an organic phase.[4][13] The selectivity can be influenced by the choice of extractant and diluent.
Process-Specific Troubleshooting
Q: I am using ion exchange chromatography, and the resin performance is degrading quickly. What could be the issue?
A: Resin fouling is a common problem when processing complex fermentation broths.
-
Cause: Macromolecules like proteins and polysaccharides, as well as cell debris, can clog the resin, reducing its efficiency.
-
Solution: Ensure thorough pretreatment of the fermentation broth before it enters the ion exchange column. This should include centrifugation or microfiltration to remove cells and ultrafiltration to remove proteins and other macromolecules.[9]
Q: My reactive extraction efficiency is lower than expected. How can I optimize it?
A: The efficiency of reactive extraction is dependent on several factors.
-
Cause: The choice of extractant and diluent, the concentration of the extractant, and the pH of the aqueous phase are all critical.
-
Solution: The extraction efficiency of succinic acid is highly pH-dependent and decreases significantly as the pH increases from 2 to 5.[10] Ensure the pH of the feed solution is low. The concentration of the extractant, such as tributylamine, also plays a crucial role; the optimal concentration needs to be determined for your specific system.[4] Different diluents can also significantly impact the distribution coefficient and extraction efficiency.[13]
Data Presentation
Comparison of Succinic Acid Purification Methods
The following table summarizes the performance of various purification techniques reported in the literature.
| Purification Method | Yield (%) | Purity (%) | Source |
| Calcium Salt Precipitation | 52 | 92 | [1][6] |
| Direct Crystallization (One-Step) | 70 | 90 | [2][6] |
| Direct Vacuum Distillation-Crystallization | 75 | 97 | [2] |
| Two-Stage Crystallization with Urea | 95 (Total Recovery) | >99 | [1][2] |
| Salting-out Extraction + Crystallization | 65 - 73 | 91 - 98 | [1] |
| Electrodialysis + Crystallization | 74.7 | 99.4 | [9] |
| Reactive Extraction (Tributylamine/1-decanol) | 90 | N/A | [4] |
Experimental Protocols
Protocol 1: Direct Cooling Crystallization
This protocol describes a one-step method to recover succinic acid from a pre-treated fermentation broth.
-
Pretreatment: Centrifuge the fermentation broth at 8,000 rpm for 30 minutes to remove bacterial cells and other insoluble materials.[2] Further clarify the supernatant by filtration.
-
Decolorization (Optional): Add activated carbon to the clarified broth (e.g., 10% w/v) and stir to remove pigments and organic impurities.[10] Filter to remove the activated carbon.
-
pH Adjustment: Adjust the pH of the broth to 2.0 using a strong acid, such as sulfuric acid (H₂SO₄).[1][2] This is a critical step to protonate the succinate to the less soluble succinic acid form.
-
Crystallization: Cool the pH-adjusted broth to a temperature between 4°C and 8°C.[1][2] Maintain this temperature for 4 to 12 hours with gentle agitation to promote crystal growth.[1][2]
-
Crystal Recovery: Collect the succinic acid crystals by filtration or centrifugation.
-
Washing: Wash the collected crystals with a small amount of cold, acidified water (pH 2.0) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Ion Exchange Purification
This protocol outlines the steps for purifying succinic acid using ion exchange resins.
-
Broth Pretreatment: Remove suspended solids and macromolecules from the fermentation broth using centrifugation and filtration as described in the crystallization protocol.[11]
-
pH Adjustment: Adjust the pH of the crude succinic acid solution to between 6 and 7 with NaOH. This ensures that the succinic acid is in its anionic form (succinate) for binding to an anion exchange resin.[11]
-
Resin Preparation:
-
Loading: Pass the pretreated and pH-adjusted fermentation broth through the prepared resin column. The succinate anions will bind to the resin.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound succinic acid from the resin using an acidic solution, such as 0.5-1 M HCl.[11] This protonates the succinate back to succinic acid, causing it to detach from the resin. Collect the eluent in fractions.
-
Post-Treatment: The eluted solution containing purified succinic acid can then be concentrated and crystallized as described in Protocol 1 to obtain solid, high-purity crystals.[11]
Visualizations
General Purification Workflow
This diagram illustrates a typical workflow for the purification of succinic acid from fermentation broth, highlighting key decision points and alternative pathways.
Caption: A generalized workflow for succinic acid purification.
Troubleshooting Logic for Low Crystallization Yield
This diagram provides a logical troubleshooting path for diagnosing and resolving issues of low yield during the crystallization step.
Caption: Troubleshooting flowchart for low crystallization yield.
References
- 1. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 2. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.und.edu [commons.und.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical transformations of succinic acid recovered from fermentation broths by a novel direct vacuum distillation-crystallisation method - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Succinic Acid Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. ripublication.com [ripublication.com]
Strategies to control side reactions in the esterification of succinic acid.
Technical Support Center: Esterification of Succinic Acid
Welcome to the Technical Support Center for the esterification of succinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control side reactions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of succinic acid in a question-and-answer format.
Q1: My reaction is producing a significant amount of diethyl succinate, but I am trying to synthesize the monoethyl succinate. How can I improve the selectivity for the monoester?
A1: The formation of the diester is a common issue when mono-esterification is desired. Here are several strategies to enhance the selectivity for the monoethyl succinate:
-
Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures favor the formation of the diester. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the concentration of the monoester is at its maximum, before significant diester formation occurs.[1]
-
Adjust Molar Ratio of Reactants: Using an excess of the alcohol can shift the equilibrium towards ester formation, but to favor the monoester, starting with a controlled molar ratio is crucial. A molar ratio of 3:1 of ethanol to succinic anhydride has been shown to be effective for monoester synthesis.[1]
-
Choice of Starting Material: Using succinic anhydride instead of succinic acid can be a more direct route to the monoester. The reaction of succinic anhydride with an alcohol readily yields the monoester.[1][2]
-
Enzymatic Catalysis: Immobilized lipases, such as Candida antarctica lipase B, can offer high selectivity for monoester formation under mild reaction conditions (e.g., 40-50°C).[3][4]
Q2: I am observing the formation of a white, insoluble solid in my reaction mixture. What could it be and how can I prevent it?
A2: The white, insoluble solid is likely succinic anhydride, which can form from the dehydration of succinic acid, especially at elevated temperatures.[2][5] Here’s how to address this:
-
Temperature Control: Avoid excessively high temperatures during the reaction. Succinic acid can convert to succinic anhydride upon heating.[2][5]
-
Catalyst Choice: The choice of catalyst can influence anhydride formation. Some acidic catalysts, if too strong or used at high concentrations, might promote dehydration.
-
Reaction Setup: If you are starting from succinic acid, ensure that the reaction conditions are optimized for direct esterification rather than dehydration. This includes using an appropriate catalyst and maintaining an optimal temperature.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields in esterification reactions are often related to equilibrium limitations and suboptimal reaction conditions. Consider the following:
-
Water Removal: Esterification is a reversible reaction that produces water.[6] The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[6] Employing techniques to remove water as it forms, such as using a Dean-Stark apparatus or carrying out the reaction in the presence of a dehydrating agent, can significantly improve the yield.
-
Catalyst Activity: Ensure your catalyst is active and used in the correct concentration. For solid catalysts like Amberlyst 15, concentrations typically range from 1 to 5 wt%.[1][7] For acid catalysts like sulfuric acid, a catalytic amount (e.g., 1-2 mol%) is usually sufficient.[4]
-
Purity of Reactants: The presence of impurities, especially water, in your starting materials (succinic acid and alcohol) can negatively impact the reaction.[6] Ensure you are using dry solvents and reactants.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium or maximum conversion. A reaction time of at least 3 hours at reflux is often recommended.[1]
Q4: I am working on producing polyesters from succinic acid and a diol, but I am struggling to achieve a high molecular weight. What could be the issue?
A4: Achieving high molecular weight in polyesterification is often challenging due to the need for high conversion and the potential for side reactions like cyclization.
-
Stoichiometric Balance: A precise 1:1 molar ratio of the diacid (succinic acid) and the diol is critical. Any deviation can lead to lower molecular weight polymers as the excess monomer will terminate the chains.
-
Effective Water Removal: As with simple esterification, the continuous removal of water is essential to drive the polymerization reaction forward and achieve high molecular weights. This is typically done by applying a vacuum during the later stages of the polycondensation reaction.
-
Catalyst Selection: A suitable transesterification catalyst, such as titanium(IV) tetraisopropoxide or antimony(III) oxide, is often used in the second stage of polycondensation to increase the molecular weight.[8][9][10]
-
Preventing Side Reactions: At high temperatures, side reactions such as thermal degradation or cyclization can occur, which limit the chain length. Careful control of the reaction temperature and time is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the esterification of succinic acid?
A1: The primary side reactions include:
-
Formation of Diester: When the monoester is the target, further esterification to the diester is a common side reaction.[1]
-
Succinic Anhydride Formation: Succinic acid can dehydrate, especially at high temperatures, to form succinic anhydride.[2][5]
-
Oligomerization/Polymerization: When reacting with diols, uncontrolled polymerization can occur. In mono-alcohol reactions, side reactions can lead to the formation of short-chain oligomers.[8][9][11]
-
Ether Formation: At high temperatures and in the presence of strong acid catalysts, the alcohol can undergo dehydration to form an ether.
Q2: What types of catalysts are effective for the esterification of succinic acid?
A2: A variety of catalysts can be used, each with its own advantages:
-
Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are common and effective but can be difficult to separate from the product and may lead to side reactions if not used carefully.[4]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst 15 (an ion-exchange resin), zeolites, and sulfonated carbons are advantageous as they can be easily filtered out of the reaction mixture and are often reusable.[1][7][12][13]
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B, offer high selectivity, especially for monoester synthesis, and operate under mild conditions, minimizing side reactions.[3]
Q3: Can I perform the esterification of succinic acid without a catalyst?
A3: While the direct esterification of succinic acid with an alcohol can proceed without a catalyst (autocatalytic esterification), the reaction is typically very slow.[14][15] To achieve a reasonable reaction rate and conversion, a catalyst is highly recommended.
Data Presentation
Table 1: Comparison of Catalytic Methods for Succinic Acid Esterification
| Catalyst | Starting Material | Alcohol | Molar Ratio (Acid/Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield of Ester | Reference |
| Amberlyst 15 | Succinic Anhydride | Ethanol | 1:3 | Reflux | 3 | High (Monoester) | [1][4] |
| H₂SO₄ | Succinic Acid | 2-methylpropan-1-ol | Not specified | Not specified | Not specified | 40-60% (Monoester) | [4] |
| p-toluenesulfonic acid | Succinic Acid | pentan-1-ol | Not specified | Not specified | Not specified | 40-60% (Monoester) | [4] |
| Candida antarctica lipase B | Succinic Acid | Ethanol | Varied | 40-50 | 24-72 | High (Monoester) | [3][4] |
| H+-zeolite β | Succinic Acid | Phenol | 1:3 | ~110 | 24 | 96% (Diester) | [12] |
| D-Hβ (zeolite) | Succinic Acid | Methanol | Not specified | Optimized (Microwave) | Optimized | 98% Selectivity (Diester) | [16] |
Experimental Protocols
Protocol 1: Synthesis of Monoethyl Succinate using an Acid Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid (1 equivalent) and anhydrous ethanol (3 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to succinic acid).[4]
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine (1 x 50 mL).[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude monoethyl succinate.[4]
Protocol 2: Enzymatic Synthesis of Monoethyl Succinate
-
Reaction Setup: In a suitable reaction vessel, combine succinic acid and anhydrous ethanol. The molar ratio can be varied to optimize the yield of the monoester.[4]
-
Enzyme Addition: Add the immobilized lipase (Candida antarctica lipase B) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the substrates.[4]
-
Reaction: Incubate the mixture at a controlled temperature, typically between 40-50°C, with constant agitation for 24-72 hours.[3][4] The reaction can be monitored by taking aliquots and analyzing them by HPLC or GC.
-
Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.[4]
-
Purification: Concentrate the product-containing solution by removing the excess ethanol under reduced pressure. Further purification of the monoethyl succinate can be performed by vacuum distillation or chromatography.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemcess.com [chemcess.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Synthesis and Characterization of Fully Bio-Based Butylene Succinate Oligomers with Varying Molecular Weights for Sustainable Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 15. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing catalyst loading for the efficient synthesis of succinic acid esters.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the efficient synthesis of succinic acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for succinic acid esterification?
A1: The synthesis of succinic acid esters typically employs three main categories of catalysts:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are classic choices for Fischer-Speier esterification.[1] They are effective but can be difficult to separate from the reaction mixture, often requiring neutralization and extraction steps.[2]
-
Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties, offering the significant advantage of easy separation from the reaction mixture. Common examples include ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H+-zeolite β, ZSM-5), and sulfonated carbon materials.[3][4][5] Their reusability makes them an economical and environmentally friendly option.[3][5]
-
Enzymatic Catalysts (Lipases): Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are used for milder reaction conditions.[2][6] This method is highly selective but may require longer reaction times.[2]
Q2: How does catalyst loading affect the yield and selectivity of succinic acid esters?
A2: Catalyst loading is a critical parameter that directly influences the reaction rate and, consequently, the yield and selectivity of the desired ester (monoester vs. diester).
-
Insufficient Loading: Too little catalyst will result in a slow reaction rate and incomplete conversion of succinic acid, leading to low yields.
-
Optimal Loading: There is an optimal range for catalyst loading that maximizes the reaction rate without causing significant side reactions. For instance, in a microwave-assisted synthesis using a D-Hβ catalyst, catalyst dosing was a key parameter optimized to achieve 99% conversion.[7][8]
-
Excessive Loading: Overloading the catalyst can sometimes lead to unwanted side reactions, such as the dehydration of the alcohol reactant to form ethers, especially at higher temperatures.[4] It can also increase the cost of the process unnecessarily.
Q3: My reaction is not proceeding to completion. What are the possible causes and solutions?
A3: Incomplete conversion is a common issue in succinic acid esterification. Several factors could be responsible:
-
Equilibrium Limitation: Esterification is a reversible reaction.[1] The accumulation of water as a byproduct can shift the equilibrium back towards the reactants.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction.
-
Solution: For solid catalysts, impurities in the reactants (especially in bio-succinic acid) can poison the catalyst.[9] Ensure high-purity reactants or consider a purification step. For reusable catalysts, regeneration according to the manufacturer's protocol is essential.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Solution: Incrementally increase the catalyst loading in subsequent experiments to find the optimal concentration.
-
-
Poor Solubility: Succinic acid is a solid with limited solubility in some alcohols at lower temperatures, which can hinder the reaction.[9][10]
-
Solution: Increase the reaction temperature to improve solubility or use a co-solvent.
-
Q4: I am observing the formation of byproducts. How can I improve the selectivity towards the desired succinic acid ester?
A4: The formation of byproducts can reduce the yield and purity of your target ester. Common byproducts include the monoester (when the diester is desired) and ethers from alcohol dehydration.
-
To favor diester formation:
-
To favor monoester formation:
-
Use a molar ratio of succinic acid to alcohol closer to 1:1 or 1:1.5.[2]
-
Carefully control the reaction time to stop the reaction after the formation of the monoester.
-
-
To prevent ether formation:
-
Avoid excessively high reaction temperatures, especially when using strong acid catalysts with primary alcohols.[4]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion due to equilibrium. | Remove water during the reaction (e.g., Dean-Stark trap) or use a large excess of alcohol.[9][10] |
| Insufficient catalyst loading. | Increase the catalyst concentration incrementally. A typical range for solid catalysts is 1-10% (w/w) of the substrates.[2] | |
| Low reaction temperature. | Increase the temperature to enhance the reaction rate, but be mindful of potential side reactions. | |
| Catalyst deactivation. | Use purified reactants, especially when working with bio-derived succinic acid.[9] Regenerate reusable catalysts. | |
| Low Selectivity (undesired ester ratio) | Incorrect molar ratio of reactants. | To favor the diester, use a higher alcohol-to-acid ratio.[9] For the monoester, use a ratio closer to 1:1.[2] |
| Inappropriate reaction time. | Monitor the reaction progress (e.g., by TLC or GC) and stop it once the desired product is maximized. | |
| Catalyst Separation Issues | Use of a homogeneous catalyst. | For easier workup, switch to a heterogeneous solid acid catalyst which can be removed by simple filtration.[3] |
| Reaction Stalls | Poor solubility of succinic acid. | Increase the reaction temperature or use a suitable co-solvent to ensure succinic acid is fully dissolved.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalysis (e.g., Amberlyst-15)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic acid and the chosen alcohol (e.g., ethanol). A typical molar ratio for diester synthesis is 1:3 to 1:10 (succinic acid:alcohol).[9]
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., Amberlyst-15). The catalyst loading is typically between 1-5 wt% of the total solution.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 78-120°C for ethanol) and maintain it with vigorous stirring.[11] Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC.
-
Work-up: After the reaction reaches completion or the desired conversion, cool the mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Purification: Remove the excess alcohol under reduced pressure using a rotary evaporator. The crude ester can then be purified by distillation or chromatography.
Protocol 2: General Procedure for Enzymatic Catalysis (e.g., Immobilized Lipase)
-
Reaction Setup: In a suitable reaction vessel, combine succinic acid and the alcohol (e.g., ethanol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435). The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.[2]
-
Reaction: Incubate the mixture at a controlled temperature, usually between 40-50°C, with constant agitation for 24-72 hours.[2][6]
-
Monitoring: The reaction can be monitored by taking aliquots and analyzing them by HPLC or GC.
-
Work-up: After the reaction, the immobilized enzyme can be recovered by filtration for reuse.
-
Purification: The product mixture is then purified, typically by removing the excess alcohol under vacuum followed by distillation or chromatography of the resulting ester.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Succinic Acid Esterification
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |
| Amberlyst-15 | Ethanol | 1:3 | Reflux | 3 | High (unspecified) | [2] |
| H₂SO₄ | 2-methylpropan-1-ol | Not specified | Not specified | Not specified | 40-60% (monoester) | [2] |
| p-toluenesulfonic acid | pentan-1-ol | Not specified | Not specified | Not specified | 40-60% (monoester) | [2] |
| Candida antarctica lipase B | Ethanol | 1:1.5 to 1:3 | 40-50 | 24-72 | - | [2] |
| D-Hβ (Zeolite) | Methanol | - | - | - | 99% conversion | [7][8] |
| Sulfated Zirconia on SBA-15 | Ethanol | - | - | - | >85% yield (diester) | [3] |
| H+-zeolite β | Phenol | - | - | - | 96% yield (diester) | [5] |
Visualizations
Caption: A general experimental workflow for the synthesis of succinic acid esters.
Caption: A troubleshooting decision tree for low yield in succinic acid esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
Overcoming equilibrium limitations in succinic acid esterification.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming equilibrium limitations during succinic acid esterification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of succinic acid, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | Equilibrium Limitation: The reversible nature of the esterification reaction is limiting the formation of the ester product.[1][2][3][4][5] | - Remove Water: Continuously remove water, a byproduct of the reaction, to shift the equilibrium towards the product side. Techniques include using a Dean-Stark apparatus, reactive distillation, or pervaporation.[6][7] - Use Excess Alcohol: Employing an excess of the alcohol reactant can also drive the reaction forward.[5][6] A molar ratio of 1:3 (succinic acid to ethanol) has been shown to be effective.[8][9] |
| Insufficient Catalyst Activity: The catalyst may be inappropriate for the reaction conditions or may have deactivated. | - Select an Appropriate Catalyst: For heterogeneous catalysis, HZSM-5 has demonstrated higher activity than ZSM-5 due to its higher acidity.[8][9] Amberlyst-15 is another effective solid acid catalyst.[10][11] - Optimize Catalyst Loading: Increasing the amount of catalyst can increase the reaction rate, but there is an optimal concentration beyond which the effect may diminish.[8][9] - Check for Catalyst Deactivation: Ensure the catalyst is properly stored and handled. If reusing a catalyst, consider regeneration procedures. | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for a sufficient reaction rate or too high, leading to side reactions or reactant/product degradation. | - Optimize Temperature: The optimal temperature depends on the catalyst and reactants used. For example, with HZSM-5 and ethanol, 75°C has been used.[8][9] For reactions catalyzed by Amberlyst-15, temperatures between 78°C and 120°C have been studied.[10][11] | |
| Slow Reaction Rate | Poor Mass Transfer: In heterogeneous catalysis, there may be limitations in the diffusion of reactants to the catalyst's active sites. | - Increase Agitation: Ensure vigorous stirring to minimize external mass transfer limitations.[11] - Catalyst Particle Size: Smaller catalyst particles can reduce intraparticle diffusion limitations, but may complicate filtration. |
| Low Reaction Temperature: As with low conversion, a temperature that is too low will result in a slower reaction rate. | - Increase Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of potential side reactions.[12] | |
| Formation of Byproducts | Side Reactions: Depending on the reaction conditions and catalyst, side reactions such as ether formation from the alcohol can occur. | - Optimize Reaction Conditions: Adjusting temperature and catalyst selection can minimize side reactions. For instance, some catalysts may have higher selectivity for the desired ester product. |
| Succinic Anhydride Formation: At elevated temperatures and with insufficient alcohol, succinic acid can dehydrate to form succinic anhydride.[6][13] | - Ensure Excess Alcohol: Maintaining a sufficient excess of alcohol helps to prevent the formation of the anhydride.[6] | |
| Difficulty in Product Separation | Azeotrope Formation: The alcohol, water, and ester may form azeotropes, complicating purification by simple distillation. | - Utilize Reactive Distillation: This technique combines reaction and separation in a single unit, continuously removing products and driving the reaction to completion, which can simplify downstream processing.[1][14][15] - Employ Biphasic Systems: Using a biphasic system, for example with a long-chain alcohol like 1-octanol, can facilitate product separation.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the esterification of succinic acid?
A1: The primary challenge is the reversible nature of the reaction, which leads to an equilibrium that limits the final conversion and yield of the desired ester.[1][3][4] To achieve high yields, the equilibrium must be shifted towards the products.
Q2: How can the equilibrium be shifted to favor product formation?
A2: There are two main strategies to shift the equilibrium:
-
Removal of a product: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture will drive the reaction forward according to Le Chatelier's principle.[6][7]
-
Use of excess reactant: Increasing the concentration of one of the reactants, typically the alcohol, will also shift the equilibrium to favor the formation of the ester.[5][6]
Q3: What is reactive distillation and how does it help overcome equilibrium limitations?
A3: Reactive distillation is a process intensification technique where the chemical reaction and the separation of products occur simultaneously within a single distillation column.[1][14] For succinic acid esterification, the water produced is continuously removed as the distillate, which prevents the reverse reaction and can lead to conversions greater than 99%.[1][15]
Q4: What types of catalysts are effective for succinic acid esterification?
A4: A variety of catalysts can be used:
-
Homogeneous acid catalysts: Strong acids like sulfuric acid are effective but can be difficult to separate from the product and may cause corrosion.
-
Heterogeneous solid acid catalysts: These are often preferred as they are easily separated and can be reused. Examples include ion-exchange resins like Amberlyst-15[10][11] and zeolites such as HZSM-5.[8][9] HZSM-5 has been shown to give up to 94% conversion of succinic acid under optimized conditions.[8]
-
Enzymatic catalysts: Lipases, such as Candida antarctica lipase B, can also be used for the esterification of succinic acid.[17]
Q5: What is the typical product distribution in the esterification of succinic acid with ethanol?
A5: The esterification of succinic acid, a dicarboxylic acid, proceeds in a stepwise manner. Initially, the monoester (monoethyl succinate) is the major product. As the reaction progresses, the monoester is further esterified to form the diester (diethyl succinate).[3][8][9] With sufficient reaction time, the diester becomes the predominant product.
Data Presentation
Table 1: Comparison of Catalysts for Succinic Acid Esterification with Ethanol
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion (%) | Reference |
| HZSM-5 | 75 | 1:3 | 9 | 94 | [8][9] |
| ZSM-5 | 75 | 1:3 | 9 | 79 | [8][9] |
| Amberlyst-15 | 78 - 120 | 10:1 - 20:1 | Varied | - | [10][11] |
| D-Hβ (Microwave) | Optimized | Optimized | Optimized | 99 | [18] |
Table 2: Effect of Molar Ratio and Reaction Time on Succinic Acid Conversion using HZSM-5 Catalyst at 75°C
| Molar Ratio (Acid:Alcohol) | Catalyst Amount (g) | Reaction Time (h) | Conversion (%) |
| 1:1 | 1 | 3 | 50 |
| 1:2 | 1 | 3 | - |
| 1:3 | 1 | 3 | 89 |
| 1:3 | 1 | 6 | - |
| 1:3 | 1 | 9 | 94 |
Data adapted from the study by D. P. Das et al. (2019).[8][9]
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Esterification in a Batch Reactor
This protocol describes a general procedure for the esterification of succinic acid with ethanol using a solid acid catalyst in a batch reactor, adapted from studies using zeolites.[9]
-
Reactor Setup: Assemble a 100 mL batch reactor equipped with a reflux condenser, a magnetic stirrer, and a heating mantle. To facilitate water removal, a Dean-Stark apparatus can be attached between the reactor and the condenser.
-
Reactant and Catalyst Charging: Charge the reactor with succinic acid and ethanol in the desired molar ratio (e.g., 1:3). Add the solid acid catalyst (e.g., 1 g of HZSM-5).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 75°C) with continuous stirring.
-
Monitoring: Withdraw samples at specific time intervals to monitor the progress of the reaction.
-
Analysis: Separate the catalyst from the sample by filtration. Analyze the liquid phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of succinic acid, monoester, and diester.
-
Termination: After the desired reaction time (e.g., 9 hours), cool the reactor to room temperature.
-
Product Isolation: Separate the catalyst by filtration. The product can be purified from the excess alcohol and any remaining reactants by distillation or other chromatographic techniques.
Protocol 2: Reactive Distillation for Diethyl Succinate Synthesis
This protocol outlines the general methodology for producing diethyl succinate using a pilot-scale reactive distillation column, based on the work of D.M. Miller et al.[1][14]
-
Column Setup: A pilot-scale reactive distillation column (e.g., 6 m tall, 51 mm diameter) is used. The reactive section is packed with a structured packing containing a solid acid catalyst (e.g., Katapak-SP11 with Amberlyst 70). Non-catalytic structured packing is used in the stripping and enrichment sections.
-
Feed Introduction: A feed stream containing succinic acid and ethanol is introduced into the column.
-
Operation: The column is operated at elevated pressure. The reboiler provides the necessary heat for the reaction and distillation.
-
Reaction and Separation: In the reactive zone, the esterification of succinic acid takes place. The more volatile components, primarily water and excess ethanol, move up the column, while the less volatile diethyl succinate moves down.
-
Product Recovery: Diethyl succinate is recovered with high purity from the bottom of the column. A mixture of water and excess ethanol is collected as the distillate.
-
Steady State: The column is operated until a steady state is reached, which can take several hours.[2]
-
Analysis: Online or offline analysis of the product streams is performed to determine the conversion of succinic acid and the purity of the diethyl succinate.
Visualizations
Caption: Workflow for batch esterification of succinic acid.
Caption: Simplified schematic of a reactive distillation process.
Caption: Factors influencing succinic acid esterification equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. Buy Diethyl succinate | 123-25-1 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00381F [pubs.rsc.org]
- 13. ester7a [ursula.chem.yale.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Esterification of bio-based succinic acid in biphasic systems: Comparison of chemical and biological catalysts [agris.fao.org]
- 17. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Processing Stability of Poly(butylene succinate) Synthesized from Bio-Succinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(butylene succinate) (PBS) synthesized from bio-succinic acid (often referred to as hydrogen succinate). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the processing stability of PBS.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during the processing of PBS, such as in extrusion or injection molding.
Issue 1: Yellowing of PBS during melt processing.
-
Question: Why is my PBS turning yellow during processing at elevated temperatures?
-
Answer: Yellowing of PBS is a common indicator of thermal degradation.[1] This can be caused by several factors, including excessive processing temperatures, prolonged residence time in the processing equipment, the presence of oxygen, and the type of catalyst used during polymerization.[1]
Troubleshooting Steps:
-
Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow. For PBS, the processing window is typically between 160°C and 200°C.[2]
-
Minimize Residence Time: Reduce the time the molten polymer spends in the extruder or molding machine to prevent prolonged exposure to high temperatures.
-
Ensure an Inert Atmosphere: Purge the processing equipment with an inert gas like nitrogen to minimize the presence of oxygen, which can cause oxidative degradation.[1][3]
-
Evaluate Catalyst Choice: Certain catalysts, particularly some titanium-based ones, can promote yellowing.[1][4] Consider using alternative catalysts like those based on tin or zirconium, which may have a lower tendency to cause discoloration.[1]
-
Incorporate Antioxidants: The addition of antioxidants can help to mitigate thermo-oxidative degradation. A combination of primary (radical scavengers) and secondary (peroxide decomposers) antioxidants is often effective.[3]
-
Issue 2: Decrease in Melt Viscosity and Molecular Weight.
-
Question: I'm observing a significant drop in the melt viscosity (increase in Melt Flow Index) of my PBS after processing. What is causing this?
-
Answer: A decrease in melt viscosity is typically a result of chain scission in the polymer backbone, leading to a reduction in molecular weight. This can be caused by thermal degradation or hydrolysis.[5][6][7]
Troubleshooting Steps:
-
Control Thermal Exposure: As with yellowing, minimizing processing temperature and residence time is crucial to prevent thermal degradation and subsequent molecular weight reduction.[8]
-
Thoroughly Dry the Resin: PBS is susceptible to hydrolysis, where water molecules break the ester linkages in the polymer chain.[5][6] Ensure that the PBS pellets are dried to a moisture content of less than 300 ppm before processing.[9]
-
Check for Contaminants: Acidic or basic impurities can catalyze hydrolytic degradation. Ensure all equipment is clean and free from residual materials.
-
Add Stabilizers: The use of stabilizers can help to suppress thermo-mechanical degradation.[3]
-
Issue 3: Inconsistent Melt Flow and Processing Behavior.
-
Question: My PBS exhibits inconsistent flow properties from batch to batch, leading to difficulties in processing. Why is this happening?
-
Answer: Inconsistent melt flow can stem from variations in the initial polymer characteristics or processing conditions. Factors such as molecular weight distribution, branching, and crystallinity can all influence rheological behavior.[10][11]
Troubleshooting Steps:
-
Characterize Incoming Material: Analyze the molecular weight, molecular weight distribution, and Melt Flow Index (MFI) of each new batch of PBS resin to ensure consistency.
-
Control Processing Parameters: Maintain strict control over processing parameters such as temperature profiles, screw speed, and throughput to ensure reproducible results.[8]
-
Consider Polymer Architecture: The presence of branching can significantly affect melt rheology.[10][11] If possible, obtain information from the supplier regarding the polymer architecture.
-
Use a Melt Blender: For smaller batches, using a melt blender can help to homogenize the material before processing, potentially evening out minor inconsistencies.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical processing temperature range for PBS?
A1: PBS generally has a processing temperature range between 160°C and 200°C.[2] The optimal temperature will depend on the specific grade of PBS and the processing method being used. It is advisable to start at the lower end of this range and gradually increase the temperature as needed to achieve the desired melt flow.
Q2: How does the crystallinity of PBS affect its processing?
A2: The degree of crystallinity influences the mechanical properties and melting behavior of PBS.[2] Higher crystallinity can lead to a sharper melting point and may require slightly higher processing temperatures to ensure complete melting. The cooling rate after processing will also affect the final crystallinity of the product, which in turn impacts its mechanical properties like stiffness and brittleness.[12]
Q3: Can I reprocess or recycle PBS scraps?
A3: Yes, PBS can be reprocessed. However, it is important to be aware that each processing cycle can lead to some degree of thermal degradation, potentially causing a decrease in molecular weight and a change in properties.[7] It is recommended to blend the regrind with virgin material and to carefully control the processing conditions to minimize degradation. The addition of stabilizers can help maintain the properties of the reprocessed material.[7]
Q4: What are the main degradation mechanisms for PBS during processing?
A4: The two primary degradation mechanisms for PBS during processing are:
-
Thermal Degradation: At elevated temperatures, the polymer chains can undergo random scission, leading to a decrease in molecular weight, discoloration, and the formation of volatile byproducts.[13]
-
Hydrolysis: In the presence of moisture, the ester linkages in the PBS backbone can be cleaved by water molecules, resulting in a reduction in molecular weight and a deterioration of mechanical properties.[5][6]
Q5: How can I improve the melt strength of PBS for applications like film blowing or foaming?
A5: Low melt strength can be a challenge for certain PBS processing applications. To improve it, you can:
-
Use a Higher Molecular Weight Grade: Higher molecular weight PBS will generally exhibit higher melt viscosity and strength.
-
Introduce Branching: Creating a branched polymer architecture can significantly increase melt elasticity and strain hardening behavior, which is beneficial for processes like film blowing.[10][11]
-
Use Chain Extenders: The addition of chain extenders during processing can help to increase the molecular weight and improve melt strength.
-
Incorporate Fillers or Nanoparticles: The addition of certain fillers can increase the melt viscosity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the processing and characterization of PBS.
Table 1: Thermal Properties of Poly(butylene succinate) (PBS)
| Property | Value | Source |
| Melting Temperature (Tm) | 90 - 120 °C | [2][14] |
| Glass Transition Temperature (Tg) | -45 to -10 °C | [2][14] |
| Thermal Degradation Onset (TGA, N2) | ~300 °C | [15] |
| Temperature at Max Degradation Rate (DTG, N2) | ~400 °C | [15] |
Table 2: Typical Processing and Characterization Parameters for PBS
| Parameter | Typical Value/Range | Notes | Source |
| Melt Flow Index (MFI) | 5 - 20 g/10 min | Measured at 190°C, 2.16 kg load. Varies with grade. | [16][17] |
| Processing Temperature | 160 - 200 °C | Application dependent. | [2] |
| Drying Temperature | 70 - 80 °C | To achieve < 300 ppm moisture. | [9] |
| Crystallinity | 30 - 50% | Dependent on thermal history. | [10] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile of PBS.
-
Methodology:
-
Accurately weigh 5-10 mg of the PBS sample into a TGA crucible (alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[18]
-
Record the sample weight as a function of temperature.
-
The onset of degradation is typically determined as the temperature at which 5% weight loss occurs. The temperature of maximum degradation rate is determined from the peak of the derivative of the TGA curve (DTG curve).[19]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PBS.
-
Methodology:
-
Accurately weigh 5-10 mg of the PBS sample into a DSC pan and seal it.
-
Place the pan in the DSC cell, with an empty sealed pan as a reference.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history.
-
Hold the sample at this temperature for a few minutes (e.g., 3 minutes) to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) to above its melting point. This second heating scan is used for analysis.
-
The Tg is determined as the midpoint of the step change in the heat flow curve. The Tm is determined as the peak temperature of the melting endotherm. The degree of crystallinity can be calculated by dividing the measured heat of fusion by the heat of fusion of 100% crystalline PBS.
-
3. Melt Flow Index (MFI)
-
Objective: To measure the ease of flow of molten PBS, which is an indirect measure of its viscosity and average molecular weight.[20][21]
-
Methodology:
-
Preheat the MFI apparatus to the specified temperature (typically 190°C for PBS).[17]
-
Place a small amount of dried PBS pellets (4-5 grams) into the barrel of the apparatus.[20]
-
Allow the polymer to preheat for a specified time (e.g., 5 minutes) to ensure it is completely molten.[20]
-
Place the specified weight (typically 2.16 kg for PBS) onto the piston.[17]
-
The molten polymer will begin to extrude through the die.
-
After a steady flow is established, collect the extrudate for a specific period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
The MFI is calculated as the weight of the extrudate in grams and normalized to a 10-minute flow time.[20]
-
Visualizations
Caption: Troubleshooting workflow for common PBS processing issues.
Caption: Degradation pathways of PBS during melt processing.
Caption: Experimental workflow for characterizing PBS processing stability.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lbf.fraunhofer.de [lbf.fraunhofer.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 20. Melt flow index - Wikipedia [en.wikipedia.org]
- 21. specialchem.com [specialchem.com]
Preventing oxidative side reactions during (4-hydroxybutyl) hydrogen succinate synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (4-hydroxybutyl) hydrogen succinate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with oxidative side reactions and other common issues during this esterification process.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of (4-hydroxybutyl) this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Discoloration of the Reaction Mixture or Final Product
Question: My reaction mixture turned yellow/brown during synthesis, and the isolated (4-hydroxybutyl) this compound is not colorless. What is the likely cause and how can I prevent this?
Answer: Discoloration, typically yellowing or browning, is a common indicator of oxidative side reactions. At the elevated temperatures used for esterification, residual oxygen can lead to the degradation of the reactants or the product.
Potential Causes and Solutions:
-
Inadequate Inert Atmosphere: The presence of oxygen is a primary cause of discoloration.
-
Solution: Ensure a complete inert atmosphere is established and maintained throughout the reaction. This can be achieved by thoroughly purging the reaction vessel with a dry, inert gas like nitrogen or argon before heating. A continuous gentle flow of the inert gas during the reaction is recommended.[1]
-
-
Impure Reactants: Impurities in the 1,4-butanediol or succinic acid can be more susceptible to oxidation.
-
Solution: Use high-purity reactants. If the purity is questionable, consider purifying the 1,4-butanediol by distillation and the succinic acid by recrystallization.
-
-
Excessive Reaction Temperature: Higher temperatures can accelerate oxidative degradation.
-
Solution: Lower the reaction temperature to the minimum required for an efficient reaction rate. Monitor the reaction progress closely to avoid unnecessarily prolonged heating at high temperatures.
-
Issue 2: Low Yield of (4-hydroxybutyl) this compound
Question: The yield of my desired monoester is consistently low. What factors could be contributing to this, and how can I improve it?
Answer: Low yields in this esterification can be due to several factors, including incomplete reaction, competing side reactions, and product loss during workup.
Potential Causes and Solutions:
-
Formation of Diester and THF: A common side reaction is the further esterification of the product to form the diester, di-(4-hydroxybutyl) succinate. Additionally, 1,4-butanediol can undergo acid-catalyzed dehydration to form tetrahydrofuran (THF), especially at higher temperatures.[2][3][4]
-
Solution: Carefully control the stoichiometry of the reactants. Using a molar ratio of succinic acid to 1,4-butanediol of 1:1.1 to 1:1.2 can favor monoester formation.[1] To minimize THF formation, maintain the reaction temperature as low as feasible and consider using a catalyst that is less prone to promoting this side reaction.
-
-
Reaction Equilibrium: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: Actively remove water as it is formed. This is typically achieved by using a Dean-Stark apparatus or by performing the reaction under a vacuum.
-
-
Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount.
-
Solution: Ensure the catalyst is active and used at the recommended concentration (e.g., 0.05-0.1 mol% for titanium(IV) tetraisopropoxide relative to succinic acid).[1] Store the catalyst under appropriate conditions to prevent deactivation.
-
Issue 3: Unexpected Peaks in Analytical Spectra (NMR, HPLC)
Question: My ¹H NMR or HPLC analysis of the final product shows unexpected peaks. How can I identify these impurities and trace their origin?
Answer: Unexpected peaks are indicative of impurities, which could be unreacted starting materials, side products, or degradation products.
Potential Causes and Solutions:
-
¹H NMR:
-
Unreacted Starting Materials: Look for characteristic peaks of succinic acid and 1,4-butanediol.
-
Diester Formation: The formation of the diester will result in a different set of ester methylene proton signals with a distinct chemical shift compared to the monoester.
-
Oxidative Byproducts: Broad signals or the appearance of peaks in the aldehyde or other oxidized species regions of the spectrum may indicate oxidative damage.
-
-
HPLC:
-
Different Retention Times: Impurities will typically have different retention times than the main product. Running standards of the starting materials can help in their identification.
-
MS Detection: For more definitive identification, coupling the HPLC to a mass spectrometer (HPLC-MS) can provide the molecular weights of the impurity peaks, aiding in their structural elucidation.
-
A systematic approach to troubleshooting involves analyzing the reaction conditions and analytical data to pinpoint the root cause of the issue and implement the appropriate corrective actions.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere crucial for the synthesis of (4-hydroxybutyl) this compound?
An inert atmosphere, typically nitrogen or argon, is essential to prevent oxidative side reactions.[1] At the elevated temperatures required for esterification, the reactants and the product can be susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities and byproducts, reducing the purity and yield of the desired (4-hydroxybutyl) this compound.
Q2: What are the most common side reactions to be aware of during this synthesis?
The two most prevalent side reactions are:
-
Formation of Tetrahydrofuran (THF): 1,4-butanediol can undergo an intramolecular dehydration reaction, which is often acid-catalyzed, to form the cyclic ether THF.[2][3][4] This is more pronounced at higher reaction temperatures.
-
Formation of Di-(4-hydroxybutyl) succinate (Diester): The (4-hydroxybutyl) this compound product can react with another molecule of 1,4-butanediol to form the corresponding diester.
Q3: What types of antioxidants can be used to minimize oxidative side reactions?
While not always necessary with a stringent inert atmosphere, antioxidants can provide an additional layer of protection. Hindered phenolic antioxidants are commonly used in polyester synthesis due to their effectiveness at high temperatures.[5][6] Examples include derivatives of 2,6-di-tert-butylphenol. These compounds act as radical scavengers, terminating the chain reactions involved in oxidation.
Q4: How does the concentration of the catalyst affect the reaction?
The catalyst, such as titanium(IV) tetraisopropoxide, increases the rate of the esterification reaction. A higher catalyst concentration can lead to a faster reaction, but it may also promote side reactions. It is important to use the optimal concentration to achieve a reasonable reaction rate without significantly increasing the formation of byproducts.
Q5: What analytical techniques are recommended for characterizing the product and detecting impurities?
The following analytical techniques are highly recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of (4-hydroxybutyl) this compound and identifying impurities.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and ester (-COO-) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for assessing the purity of the product and quantifying any impurities.[8][9] Coupling HPLC with Mass Spectrometry (MS) can provide molecular weight information for unknown impurities.
Data Presentation
Table 1: Effect of Reaction Temperature on THF Formation
| Reaction Temperature (°C) | Molar Ratio (SA:BDO) | Catalyst | THF Formation (%) | Reference |
| 190 | 1:1.2 | (nBuO)₄Ti | Minimal | [2] |
| 210 | 1:1.2 | (nBuO)₄Ti | Increased | [2] |
| 230 | 1:1.2 | (nBuO)₄Ti | Significant | [2] |
Table 2: Typical Antioxidants for Polyester Synthesis
| Antioxidant Type | Example | Mechanism of Action |
| Hindered Phenolic | Irganox 1076 | Radical Scavenger |
| Phosphite | Irgafos 168 | Peroxide Decomposer |
Experimental Protocols
Protocol 1: Synthesis of (4-hydroxybutyl) this compound under an Inert Atmosphere
This protocol describes a general procedure for the synthesis of (4-hydroxybutyl) this compound, with an emphasis on preventing oxidative side reactions.
Materials:
-
Succinic acid (SA)
-
1,4-butanediol (BDO)
-
Titanium(IV) tetraisopropoxide (catalyst)
-
Nitrogen or Argon gas (high purity, dry)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser with a Dean-Stark trap
-
Heating mantle with a temperature controller
-
Nitrogen/Argon inlet and outlet (bubbler)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and assembled while hot to minimize adsorbed water.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge the system with dry nitrogen or argon for at least 30 minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charging Reactants: To the flask, add succinic acid and 1,4-butanediol in a 1:1.1 molar ratio.
-
Catalyst Addition: Add the titanium(IV) tetraisopropoxide catalyst (0.05-0.1 mol% relative to succinic acid) to the reaction mixture under a counter-flow of inert gas.
-
Reaction: Begin stirring and slowly heat the mixture to the desired reaction temperature (typically 160-190 °C).
-
Water Removal: Collect the water byproduct in the Dean-Stark trap to drive the reaction to completion.
-
Monitoring the Reaction: The reaction can be monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere. The product can then be purified as required.
Protocol 2: HPLC Analysis of (4-hydroxybutyl) this compound Purity
This protocol provides a general method for the analysis of (4-hydroxybutyl) this compound using reverse-phase HPLC.
Materials and Reagents:
-
(4-hydroxybutyl) this compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
Methanol (HPLC grade)
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of a (4-hydroxybutyl) this compound reference standard in the mobile phase. From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: Identify the peak corresponding to (4-hydroxybutyl) this compound based on the retention time of the standard. Quantify the purity of the sample by comparing its peak area to the calibration curve. Impurities will appear as separate peaks with different retention times.
Visualizations
Caption: Experimental workflow for the synthesis of (4-hydroxybutyl) this compound.
Caption: Logical troubleshooting workflow for addressing low product yield.
References
- 1. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - East China Normal University [pure.ecnu.edu.cn]
- 2. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran [mdpi.com]
- 3. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 4. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. partinchem.com [partinchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of (4-Hydroxybutyl) this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Solifenacin Succinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of solifenacin succinate against alternative analytical techniques. The information presented is supported by experimental data from published studies to assist in the selection of the most appropriate analytical methodology for your research and quality control needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of active pharmaceutical ingredients (APIs) like solifenacin succinate. Its high resolution, sensitivity, and specificity make it the method of choice for routine analysis and stability studies. A typical Reverse-Phase HPLC (RP-HPLC) method offers robust performance for the determination of solifenacin succinate in bulk drug and pharmaceutical formulations.
Performance of a Validated RP-HPLC Method
A simple, precise, and accurate RP-HPLC method for estimating solifenacin succinate has been developed and validated.[1] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.[1][2]
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile:Water (80:20 v/v)[1] | 10 mM Ammonium Formate Buffer (pH 4.0):Acetonitrile:Methanol (52.5:32.5:12.5 v/v/v)[3] | 10 mM Ammonium Formate Buffer (pH 3):Acetonitrile:Methanol (52.5:37.5:10 v/v/v)[4] |
| Column | Enable ODS C18 (250 mm × 4.6 mm, 5 µm)[1] | C18[3] | Oyster BDS C8 (250 mm × 4.6 mm, 5 µm)[4] |
| Flow Rate | 1.0 ml/min[1] | Not Specified | 0.7 ml/min[4] |
| Detection Wavelength | 225 nm[1] | 210 nm[3] | 210 nm[4] |
| Retention Time | 2.92 min[1] | 6.09 min[3] | Not Specified |
| Linearity Range | 10–100 µg/ml[1] | 3-60 µg/mL[3] | 2–100 µg/mL[4] |
| Correlation Coefficient (r²) | 0.998[1] | 0.9998 (standard), 0.9994 (plasma)[3] | 0.9999[4] |
| Accuracy (% Recovery) | 98-102%[1] | 95.60 ± 0.69% (plasma)[3] | Not Specified |
| Precision (% RSD) | < 2%[1] | Not Specified | < 0.659%[4] |
| LOD | 0.025 µg/ml[1] | 1 µg/mL[3] | 0.07 µg/mL[4] |
| LOQ | 0.085 µg/ml[1] | 3 µg/mL[3] | 0.21 µg/mL[4] |
Experimental Protocol: RP-HPLC Method Validation
This protocol outlines the key steps for validating an RP-HPLC method for the quantification of solifenacin succinate, based on established guidelines.[1][2]
1. System Suitability:
-
Prepare a standard solution of solifenacin succinate.
-
Inject the standard solution multiple times (typically five or six).
-
Evaluate system suitability parameters such as peak area, retention time, theoretical plates, and tailing factor. The relative standard deviation (%RSD) for these parameters should be within acceptable limits (e.g., <2%).[2]
2. Specificity:
-
Analyze a blank sample (diluent), a placebo sample (formulation excipients without the API), and a standard solution of solifenacin succinate.
-
Ensure that there are no interfering peaks from the blank or placebo at the retention time of solifenacin succinate.[1]
3. Linearity:
-
Prepare a series of calibration standards at different concentrations (e.g., 10-100 µg/ml).[1]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1 (e.g., >0.999).[2]
4. Accuracy (Recovery):
-
Perform recovery studies by spiking a placebo with known amounts of solifenacin succinate at different concentration levels (e.g., 80%, 100%, 120%).
-
Analyze the spiked samples and calculate the percentage recovery. The recovery should be within a predefined range (e.g., 98-102%).[1][2]
5. Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
Calculate the %RSD for the results. The %RSD should be within acceptable limits (e.g., <2%).[1][2]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[1]
-
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3]
Alternative Analytical Methods
While HPLC is the predominant method, other techniques can be employed for the quantification of solifenacin succinate, particularly for simpler applications or as complementary methods.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more economical technique compared to HPLC.[5] It is often used for the routine quality control analysis of bulk drugs and simple formulations.
| Parameter | Method 1 | Method 2 |
| Solvent | 100% Triethylammonium Phosphate Buffer (pH 2.5) | 0.1 N HCl |
| Detection Wavelength | 215 nm | 210 nm |
| Linearity Range | 5-15 µg/ml | 5-15 µg/ml |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | 1.27% | 1.069% (System), 0.58% (Intra-day), 0.77% (Inter-day) |
| LOD | 1.106 µg/ml | Not Specified |
| LOQ | 3.35 µg/ml | Not Specified |
Comparison Summary
| Feature | HPLC | UV-Visible Spectrophotometry |
| Specificity | High (separates from impurities and excipients)[1] | Lower (potential for interference from excipients) |
| Sensitivity | High (low LOD and LOQ)[1][4] | Moderate |
| Application | Routine QC, stability studies, impurity profiling[2][6] | Routine QC of bulk drug and simple formulations |
| Cost & Complexity | Higher cost, more complex instrumentation and operation | Lower cost, simpler instrumentation and operation |
| Speed | Relatively fast, with modern methods having short run times[6] | Very fast |
Experimental Workflow and Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for solifenacin succinate quantification.
Caption: HPLC Method Validation Workflow.
References
Comparative study of different catalysts for the esterification of succinic acid.
The synthesis of succinic acid esters, valuable as green solvents, fuel additives, and precursors for pharmaceuticals and polymers, is predominantly achieved through the esterification of succinic acid. The choice of catalyst for this reaction is critical, influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative overview of different catalysts, including homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Catalysts
The efficacy of a catalyst in the esterification of succinic acid is evaluated based on several parameters, primarily the conversion of succinic acid and the selectivity towards the desired diester product. The following table summarizes the performance of various catalysts under different experimental conditions as reported in the literature.
| Catalyst Type | Catalyst | Alcohol | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Conversion (%) | Diester Selectivity/Yield (%) | Reference |
| Heterogeneous | D-Hβ Zeolite | Methanol | Optimized | Optimized | Optimized | 99 | 98 (DMS) | [1] |
| HZSM-5 | Ethanol | 75 | 9 | 3:1 | 94 | - | [2] | |
| ZSM-5 | Ethanol | 75 | 9 | 3:1 | 79 | - | [2] | |
| Amberlyst-15 | Ethanol | 78-120 | - | 10:1 - 20:1 | High | - | [3][4] | |
| Amberlyst 70 | Ethanol | - | - | - | >99 | 98 (DES) | [5][6] | |
| Sulfonated Starbon | Ethanol | - | - | - | Active & Selective | - | [7][8] | |
| Sulfated Zirconia/SBA-15 | Ethanol | - | - | - | >85 (Yield) | - | [4] | |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Ethanol | 65-115 | 0.09 (320s) | - | High Productivity | - | [2][9] |
| Dodecylbenzenesulfonic acid (DBSA) | 1-Octanol | Optimized | - | - | up to 93 | - | [2] | |
| Biocatalyst | Novozym 435 | 1-Octanol | Optimized | - | - | up to 70 | - | [2] |
DMS: Dimethyl Succinate, DES: Diethyl Succinate. Note: Direct comparison is challenging due to varying reaction conditions across studies.
Experimental Workflow
The general workflow for a comparative study of catalysts in the esterification of succinic acid involves several key stages, from catalyst preparation and characterization to the catalytic reaction and product analysis.
Caption: Experimental workflow for the comparative study of catalysts in succinic acid esterification.
Detailed Experimental Protocols
The following provides a generalized methodology for the key experiments involved in a comparative study of catalysts for succinic acid esterification.
1. Catalyst Preparation:
-
Heterogeneous Catalysts (e.g., Zeolites, Ion-Exchange Resins):
-
Zeolites (e.g., H-β, HZSM-5): The commercially available zeolite in its sodium form is typically converted to the protonated form (H-form) through ion exchange with an ammonium salt solution (e.g., NH₄NO₃), followed by calcination at high temperatures (e.g., 500-550 °C).
-
Ion-Exchange Resins (e.g., Amberlyst-15): These are often used as received after washing with the alcohol to be used in the reaction to remove any impurities and moisture.
-
Sulfonated Carbon Catalysts (e.g., Starbon®): These materials are prepared by the carbonization of polysaccharides like starch, followed by sulfonation using concentrated sulfuric acid or oleum.[7][8]
-
-
Homogeneous and Biocatalysts: These are typically commercial products and are used as received.
2. Catalyst Characterization:
To understand the physical and chemical properties of the prepared heterogeneous catalysts, which influence their catalytic activity, the following characterization techniques are commonly employed:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present on the catalyst surface, such as the -SO₃H groups in sulfonated catalysts.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalyst.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the total acidity and the strength of the acid sites on the catalyst.
3. Esterification Reaction Procedure:
A typical batch esterification reaction is carried out as follows:
-
A known amount of succinic acid and the alcohol (in a specific molar ratio) are charged into a round-bottom flask or a batch reactor equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
The desired amount of the catalyst (typically a percentage of the weight of succinic acid) is added to the mixture.
-
The reaction mixture is heated to the desired temperature and stirred at a constant rate for a specific duration.
-
Samples are withdrawn from the reactor at regular intervals to monitor the progress of the reaction.
4. Product Analysis:
The withdrawn samples are analyzed to determine the concentration of succinic acid, the monoester, and the diester.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the most common techniques used for the quantitative analysis of the reaction mixture. An internal standard is often used to ensure the accuracy of the quantification.
The conversion of succinic acid and the selectivity towards the diester are calculated using the following formulas:
-
Succinic Acid Conversion (%) = [(Initial moles of succinic acid - Final moles of succinic acid) / Initial moles of succinic acid] x 100
-
Diester Selectivity (%) = [Moles of diester formed / (Moles of monoester formed + Moles of diester formed)] x 100
-
Diester Yield (%) = (Succinic Acid Conversion % x Diester Selectivity %) / 100
5. Catalyst Reusability Studies:
For heterogeneous catalysts, reusability is a key advantage. After the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation, washed with a suitable solvent (e.g., the alcohol used in the reaction), dried, and then used in subsequent reaction cycles under the same conditions to evaluate its stability and potential for deactivation.
Discussion of Catalyst Performance
Heterogeneous Catalysts: These catalysts are highly favored due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, making the process more environmentally friendly and cost-effective.[4] Zeolites, such as D-Hβ and HZSM-5, have demonstrated high activity and selectivity.[7][1][2] Ion-exchange resins like Amberlyst-15 and Amberlyst 70 are also effective and have been extensively studied.[3][5][6] Carbon-based solid acid catalysts, such as sulfonated Starbon, offer a sustainable alternative derived from biomass.[7][8] The performance of these solid acid catalysts is often linked to their acidity, pore structure, and surface properties.
Homogeneous Catalysts: Traditional mineral acids like sulfuric acid are effective and low-cost catalysts for esterification.[4] However, their use poses challenges such as equipment corrosion, difficulty in separation from the product mixture, and the generation of acidic waste.[4] Organic sulfonic acids like DBSA have also been shown to be active catalysts.[2]
Biocatalysts: Enzymes, such as Novozym 435 (an immobilized lipase), offer a green and highly selective alternative for esterification under mild reaction conditions.[2] However, their application can be limited by factors such as higher cost, lower thermal stability, and potential inhibition by substrates or products.
Conclusion
The selection of a catalyst for the esterification of succinic acid depends on a variety of factors including the desired reaction rate, selectivity, process conditions, and sustainability considerations. Heterogeneous catalysts, particularly zeolites and ion-exchange resins, present a compelling case for industrial applications due to their high activity, selectivity, and reusability. While homogeneous catalysts are effective, their associated environmental and operational drawbacks are significant. Biocatalysts, though highly selective and environmentally benign, require further development to improve their robustness and cost-effectiveness for large-scale production. Future research should focus on developing novel, stable, and highly active heterogeneous catalysts from renewable sources to further enhance the sustainability of succinic acid ester production.
References
- 1. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Diethyl Succinate|C8H14O4|For Research Use [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl succinate synthesis by reactive distillation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A comparative analysis of the insulinotropic potential of novel succinic acid esters.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and safe insulin secretagogues is a cornerstone of research in type 2 diabetes therapeutics. Succinic acid esters have emerged as a promising class of compounds due to their ability to stimulate insulin secretion from pancreatic β-cells. This guide provides a comparative analysis of the insulinotropic potential of various novel succinic acid esters, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Insulinotropic Efficacy
Recent studies have identified several succinic acid esters with significant insulinotropic activity. These esters are advantageous as they can permeate cell membranes and are subsequently hydrolyzed intracellularly to succinic acid, a key intermediate in the citric acid cycle.[1] This bypasses the need for membrane transport and directly fuels mitochondrial metabolism, a critical step in glucose-stimulated insulin secretion.
A comparative study investigating ten novel succinic acid esters in isolated rat pancreatic islets established a clear hierarchy of their insulinotropic potential. The efficacy of these esters was found to be closely correlated with their minimal effective concentration, which spanned a wide range from 10 µM to 2.5 mM.[2] The study revealed that propanediol-1,2-dimethylsuccinate was the most potent among the tested compounds.[2]
Furthermore, research has explored the efficacy of various other succinic acid esters, including monobenzyl, monoisopropyl, monoallyl, monopropyl, monoethyl, monobutyl, dibutyl, dipropyl, and diallyl esters, all of which demonstrated efficient secretory responses in isolated rat islets.[3] Notably, these esters offer an advantage over monomethyl or dimethyl esters by avoiding the generation of methanol.[3]
In addition to single-molecule esters, innovative research has led to the development of mixed molecules combining succinic acid esters with a meglitinide analog, nateglinide.[4] These hybrid molecules have shown the potential to efficiently stimulate both proinsulin biosynthesis and insulin release.[4]
Below is a summary of the insulinotropic potential of various succinic acid esters based on available literature.
| Succinic Acid Ester Derivative | Model System | Key Findings | Reference |
| Propanediol-1,2-dimethylsuccinate | Isolated rat pancreatic islets | Most potent among ten novel esters tested.[2] | [2] |
| Ethanediol-1,2-dimethylsuccinate | Isolated rat pancreatic islets | High insulinotropic potential.[2] | [2] |
| Threitol-1,2,4-trimethylsuccinate | Isolated rat pancreatic islets | High insulinotropic potential.[2] | [2] |
| Monomethyl succinate | Isolated rat pancreatic islets | Stimulated insulin release in a concentration-dependent manner.[1] | [1] |
| Dimethyl succinate | Isolated rat pancreatic islets | As effective as monomethyl succinate in stimulating insulin release.[1] | [1] |
| Monobenzyl, Monoisopropyl, Monoallyl, Monopropyl, Monoethyl, Monobutyl, Dibutyl, Dipropyl, Diallyl esters | Isolated rat pancreatic islets | All demonstrated efficient secretory responses.[3] | [3] |
| Succinic acid monoethyl ester (EMS) | Streptozotocin-nicotinamide induced type 2 diabetic rats | Showed antidiabetic, antihyperlipidemic, and antiperoxidative effects.[5] | [5] |
| Mixed molecules (Succinic acid ester + Nateglinide) | Isolated rat pancreatic islets | Efficiently stimulated proinsulin biosynthesis and/or insulin release.[4] | [4] |
Signaling Pathways and Mechanism of Action
The insulinotropic effect of succinic acid esters is primarily mediated through their influence on pancreatic β-cell metabolism and signaling pathways. Two key mechanisms have been proposed: the "succinate mechanism" and the involvement of the G-protein coupled receptor 40 (GPR40).
The Succinate Mechanism of Insulin Release
The "succinate mechanism" posits that nutrient secretagogues, including succinate esters, increase the production of succinyl-CoA in pancreatic islets.[6][7] This leads to a cascade of reactions involving the generation of mevalonate, which is suggested to be a trigger for insulin release.[6][8] This pathway is distinct from the canonical glucose-stimulated insulin secretion pathway, offering a potential therapeutic advantage in cases where glucose metabolism is impaired.[9]
The Succinate Mechanism of Insulin Release.
GPR40 Signaling Pathway
G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and plays a crucial role in mediating insulin secretion stimulated by medium- and long-chain fatty acids.[10][11] While the direct interaction of succinic acid esters with GPR40 is still under investigation, the metabolic products of succinate can influence cellular lipid metabolism, which in turn may modulate GPR40 activity. Activation of GPR40 leads to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, triggering insulin exocytosis.[12][13]
GPR40 Signaling Pathway in Insulin Secretion.
Experimental Protocols
The evaluation of the insulinotropic potential of succinic acid esters involves a combination of in vitro and in vivo experimental models.
In Vitro Assays
-
Isolated Pancreatic Islets: A common in vitro model involves the isolation of pancreatic islets from rodents (e.g., rats).[1][2][3] These isolated islets are then incubated with varying concentrations of the succinic acid esters in the presence of different glucose concentrations. The amount of insulin secreted into the incubation medium is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[14][15]
-
Pancreatic β-Cell Lines: Insulin-secreting cell lines, such as INS-1E or MIN6, are also widely used for screening potential insulin secretagogues.[14][15] These cell lines offer a more homogenous and readily available system compared to primary islets. Assays performed on these cells typically involve measuring glucose-stimulated insulin secretion (GSIS) in the presence and absence of the test compounds.[14]
Experimental Workflow for In Vitro Insulin Secretion Assay.
In Vivo Models
-
Animal Models of Type 2 Diabetes: To assess the therapeutic potential in a more physiologically relevant context, animal models of type 2 diabetes are employed. A commonly used model is the streptozotocin (STZ)-nicotinamide induced diabetic rat.[5][16][17] In these models, the succinic acid esters are administered (e.g., intravenously, intraperitoneally, or orally), and blood glucose and plasma insulin levels are monitored over time.[9][18]
-
Humanized Mouse Models: For a more direct assessment of the effects on human islets, humanized mouse models can be utilized.[19] These models involve transplanting human islets into immunodeficient mice.[19] This allows for the evaluation of novel insulin secretagogues on human β-cells in an in vivo setting.[19]
Conclusion
Novel succinic acid esters represent a promising avenue for the development of new insulinotropic agents for the treatment of type 2 diabetes. Their ability to directly fuel mitochondrial metabolism in pancreatic β-cells provides a distinct mechanism of action that may offer advantages over existing therapies. The comparative analysis presented in this guide highlights the varying potencies of different ester derivatives and underscores the potential of innovative molecular designs, such as hybrid molecules. Further research focusing on the long-term efficacy, safety profiles, and precise molecular interactions of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between the insulinotropic potential of ten new esters of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulinotropic action of novel succinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New esters of succinic acid and mixed molecules formed by such esters and a meglitinide analog: study of their insulinotropic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The succinate mechanism of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. In vivo stimulation of insulin release by succinic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic β cell models for screening insulin secretagogues and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models in Diabetic Research—History, Presence, and Future Perspectives [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Stimulation of insulin release caused by intraduodenal administration of succinic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating insulin secretagogues in a humanized mouse model with functional human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization and Purity Analysis of Synthesized Monoethyl Succinate Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monoethyl succinate and its common synthesis-related impurities—succinic acid and diethyl succinate—utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for characterization and purity assessment. Detailed experimental protocols for both synthesis and NMR analysis are presented, alongside clear data summaries and visual workflows to facilitate understanding and implementation in a laboratory setting.
Comparative Analysis of NMR Spectral Data
The accurate assignment of NMR signals is crucial for the identification and quantification of monoethyl succinate and its potential impurities. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for monoethyl succinate, succinic acid, and diethyl succinate in deuterated chloroform (CDCl₃), a common NMR solvent.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Methylene (Succinyl, -CH₂-C=O) | Methylene (Succinyl, -CH₂-COOH) | Methylene (Ethyl, -O-CH₂-) | Methyl (Ethyl, -CH₃) | Carboxylic Acid (-COOH) |
| Monoethyl Succinate | ~2.65 (t) | ~2.70 (t) | 4.15 (q) | 1.25 (t) | > 10 (br s) |
| Succinic Acid | 2.62 (s) | 2.62 (s) | - | - | > 10 (br s) |
| Diethyl Succinate[1] | 2.56 (s) | 2.56 (s) | 4.10 (q) | 1.21 (t) | - |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Carboxylic Acid (-COOH) | Ester Carbonyl (-C=O) | Methylene (Succinyl) | Methylene (Ethyl, -O-CH₂) | Methyl (Ethyl, -CH₃) |
| Monoethyl Succinate | ~178 | ~172 | ~29.0, ~29.2 | ~61 | ~14 |
| Succinic Acid[2] | 177.2 | - | 33.1 | - | - |
| Diethyl Succinate[1] | - | 172.2 | 29.0 | 60.3 | 14.0 |
Experimental Protocols
Synthesis of Monoethyl Succinate
A widely used method for the synthesis of monoethyl succinate is the partial esterification of succinic anhydride with ethanol.[1][3] This method is favored for its selectivity towards the monoester.
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
Amberlyst 15® (or other suitable acid catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and an excess of anhydrous ethanol (e.g., a 1:3 molar ratio).
-
Add a catalytic amount of Amberlyst 15® (approximately 1-5% by weight of the succinic anhydride).
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter off the catalyst.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted succinic anhydride and the acidic monoethyl succinate product, which will partition into the aqueous layer as its sodium salt. Diethyl succinate, if present, will remain in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer by the slow addition of 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of monoethyl succinate.
-
Extract the monoethyl succinate into ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monoethyl succinate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
NMR Analysis for Characterization and Purity
1. Sample Preparation for Qualitative and Quantitative ¹H NMR:
-
Accurately weigh approximately 10-20 mg of the synthesized monoethyl succinate into an NMR tube.
-
For quantitative analysis (qNMR), add a precise amount of a suitable internal standard (e.g., 5-10 mg of 1,3,5-trimethoxybenzene). The internal standard should have a known purity and signals that do not overlap with the analyte or impurity signals.
-
Add approximately 0.6 mL of CDCl₃.
-
Ensure the sample is fully dissolved.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse sequence: A standard 90° pulse experiment.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration in qNMR. A delay of 30 seconds is generally sufficient.
-
Number of scans (ns): A sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition time (aq): Typically 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: A standard proton-decoupled experiment.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans (ns): A larger number of scans will be required compared to ¹H NMR to achieve adequate S/N.
-
3. Data Processing and Purity Calculation (qNMR):
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signals corresponding to monoethyl succinate, the internal standard, and any identified impurities.
-
The purity of the monoethyl succinate can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = monoethyl succinate
-
IS = Internal Standard
-
Visualizing the Workflow and Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key distinguishing features in the NMR spectra.
Caption: Workflow for the synthesis and analysis of monoethyl succinate.
Caption: Key distinguishing ¹H NMR signals for monoethyl succinate and its impurities.
References
Comparing the performance of hydrogen succinate and glutarate linkers in bioconjugation.
A deep dive into the performance characteristics of two commonly utilized dicarboxylate linkers, hydrogen succinate and glutarate, reveals subtle yet significant differences in reactivity, stability, and the overall performance of the resulting bioconjugates. While both serve to connect biomolecules, the choice between a four-carbon succinate backbone and a five-carbon glutarate backbone can have profound implications for conjugation efficiency and the stability of the final product.
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs). The linker not only covalently attaches a payload to a biomolecule but also influences its solubility, stability, and pharmacokinetic properties. This guide provides a comprehensive comparison of this compound and glutarate linkers, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.
Executive Summary: Key Performance Differences
While direct comparative studies are limited, a thorough analysis of available data and chemical principles allows for a clear differentiation between the two linkers. The primary distinction lies in the length of the carbon chain, which impacts steric hindrance and intramolecular interactions, thereby affecting the reactivity of the activated ester and the stability of the resulting conjugate.
| Feature | This compound Linker | Glutarate Linker | Rationale |
| NHS Ester Hydrolysis Rate | Faster | Slower | The shorter backbone of succinate may lead to greater steric accessibility of the N-hydroxysuccinimide (NHS) ester, making it more susceptible to hydrolysis. |
| Conjugation Efficiency | Potentially lower in aqueous buffers | Potentially higher in aqueous buffers | A slower hydrolysis rate of the NHS-glutarate provides a larger window for the desired aminolysis reaction to occur with the biomolecule. |
| Conjugate Stability (Amide Bond) | Generally stable | Generally stable | Both form stable amide bonds. However, the closer proximity of the second carboxylate in the succinate linker could potentially influence the amide bond's stability under specific pH conditions through intramolecular catalysis, although this effect is generally considered minor for the formed amide. |
| Flexibility | Less flexible | More flexible | The additional methylene group in the glutarate linker provides greater rotational freedom. |
The Critical Role of the NHS Ester: Aminolysis vs. Hydrolysis
Both this compound and glutarate are typically activated for bioconjugation via the formation of an N-hydroxysuccinimide (NHS) ester. This highly reactive functional group readily couples with primary amines on biomolecules, such as the side chain of lysine residues, to form a stable amide bond. However, in aqueous environments, the NHS ester is also susceptible to hydrolysis, a competing reaction that quenches the linker's reactivity. The efficiency of the bioconjugation reaction is therefore a race between the desired aminolysis and the undesired hydrolysis.
Experimental Protocols
To empirically determine the optimal linker for a specific application, the following experimental protocols can be employed.
Protocol 1: Determination of NHS Ester Hydrolysis Rate
This protocol measures the rate of hydrolysis of the NHS-activated succinate and glutarate linkers in a standard conjugation buffer.
Materials:
-
NHS-activated succinate linker
-
NHS-activated glutarate linker
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare stock solutions of the NHS-activated linkers in a water-miscible organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to pre-warmed PBS (pH 7.4 or 8.5) in a cuvette to achieve a final concentration that gives a measurable absorbance change.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time. The release of N-hydroxysuccinimide upon hydrolysis results in an increase in absorbance at this wavelength.
-
Calculate the pseudo-first-order rate constant (k) for hydrolysis from the absorbance data.
-
The half-life (t₁/₂) of the NHS ester can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Comparative Bioconjugation Efficiency
This protocol compares the efficiency of conjugating a model protein with the NHS-activated succinate and glutarate linkers.
Materials:
-
Model protein with known lysine content (e.g., Bovine Serum Albumin, BSA)
-
NHS-activated succinate linker
-
NHS-activated glutarate linker
-
Conjugation buffer (e.g., PBS, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system
-
MALDI-TOF Mass Spectrometer or SDS-PAGE with densitometry
Methodology:
-
Dissolve the model protein in the conjugation buffer to a known concentration.
-
Add a defined molar excess of the NHS-activated succinate or glutarate linker to the protein solution.
-
Allow the reaction to proceed for a set period of time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
Quench the reaction by adding the quenching solution to react with any remaining active NHS esters.
-
Remove excess, unreacted linker using size-exclusion chromatography.
-
Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, using MALDI-TOF mass spectrometry (by measuring the mass shift) or by SDS-PAGE and densitometry if the linker carries a detectable label.
-
Compare the DOL achieved with each linker under identical reaction conditions to assess their relative conjugation efficiency.
Visualizing the Conjugation Process
To better understand the workflows and relationships in bioconjugation, the following diagrams are provided.
Conclusion: A Matter of Fine-Tuning
The choice between this compound and glutarate linkers in bioconjugation is a nuanced decision that depends on the specific requirements of the application. The slightly longer and more flexible glutarate linker, with its potentially slower rate of hydrolysis, may offer advantages in terms of conjugation efficiency, particularly in dilute reaction conditions or with less reactive biomolecules. Conversely, the more compact succinate linker may be preferred in applications where minimal linker length is paramount.
Ultimately, for critical applications such as the development of therapeutic ADCs, an empirical comparison of both linkers using the outlined experimental protocols is highly recommended to select the optimal linker that balances reaction efficiency, conjugate stability, and the desired biological activity of the final product. The subtle difference of a single methylene group can indeed have a significant impact on the performance of a bioconjugate.
References
Validation of a liquid chromatography-tandem mass spectrometry method for succinic acid quantification.
An Objective Comparison of Analytical Methods for the Quantification of Succinic Acid
Introduction
Succinic acid, a key intermediate in the citric acid cycle, is of significant interest to researchers in metabolic studies, biotechnology, and pharmaceutical development.[1][2] Its accurate quantification in diverse biological matrices is crucial for understanding disease pathology and for quality control in bioproduction.[2] This guide provides a detailed comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzymatic Assays, for the quantification of succinic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
Methodology Comparison
A summary of the typical validation parameters for each method is presented below, followed by detailed experimental protocols.
Table 1: Performance Comparison of Succinic Acid Quantification Methods
| Parameter | LC-MS/MS | GC-MS (with Silylation) | Enzymatic Assay (UV Method) |
| Linearity (R²) | > 0.999[3][4] | Not explicitly stated, but good linearity is expected. | Not Applicable |
| Linear Range | 1.0 - 135.5 µM[3][4] | Not explicitly stated | 0.8 - 40 µ g/assay [5] |
| Limit of Detection (LOD) | < 60 nM[6] | Low ng range[7] | 0.256 mg/L[5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] | Not explicitly stated | 0.4 mg/L[8] |
| Accuracy (Recovery) | Between-run: <11.0 %[3][4] | 95.2 ± 4.0%[9] | Not explicitly stated |
| Precision (CV%) | Within-run: <3.7 %, Between-run: <14.4 %[3][4] | Reproducibility (95% Confidence): ± 1.0%[7] | Not explicitly stated |
| Sample Throughput | High[10] | Lower due to derivatization[10][11] | High, suitable for automation[1][12] |
| Matrix Effects | Can be prone to matrix effects, often corrected with an internal standard.[10] | Less susceptible to ion suppression/enhancement.[10] | Can have interference from other substances in the sample.[13] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of succinic acid in complex biological matrices.[3][14]
1. Sample Preparation:
-
For biological fluids like serum or urine, a solid-phase extraction (SPE) is often employed for sample clean-up.[3][4]
-
An internal standard, such as ¹³C₄-labeled succinic acid, is added to the sample prior to extraction to correct for matrix effects and procedural losses.[3][4]
-
The extracted sample is then typically diluted in an appropriate solvent mixture (e.g., water:acetonitrile) before injection into the LC-MS/MS system.[14]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.[3][10]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency, is typical.[3][15]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.[10]
3. Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for succinic acid analysis.[10][14]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both succinic acid and its internal standard.[10][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for succinic acid analysis, but it requires a derivatization step to make the analyte volatile.[7]
1. Sample Preparation and Derivatization:
-
Succinic acid must be extracted from the sample matrix and dried.[7]
-
A derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to the dried extract to convert succinic acid into a volatile trimethylsilyl (TMS) derivative.[7][16]
-
The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a defined period (e.g., 3-4 hours).[7][16]
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS, is suitable for separating the derivatized succinic acid.
-
Injection: Splitless injection is commonly used to maximize sensitivity.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components.[17]
3. Mass Spectrometry (MS) Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Scan Type: The analysis can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[16]
Enzymatic Assay
Enzymatic assays provide a simpler and often more rapid method for succinic acid determination, particularly in food and beverage samples.[8][18]
1. Principle:
-
The assay is based on the specific reaction between succinate and the enzyme succinate dehydrogenase or succinyl-CoA synthetase.[18][19]
-
The reaction leads to the production of a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.[1][12]
2. Assay Procedure:
-
The sample is mixed with a reagent solution containing the enzyme and other necessary components.
-
After a defined incubation period at a specific temperature (e.g., 15 minutes at 37°C), the absorbance or fluorescence is measured.[8]
-
The concentration of succinic acid is determined by comparing the measurement to a standard curve.
Mandatory Visualization
Caption: Experimental workflow for succinic acid quantification by LC-MS/MS.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzytec™ Liquid Succinic acid - Food & Feed Analysis [food.r-biopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. talentchemicals.com [talentchemicals.com]
- 12. thomassci.com [thomassci.com]
- 13. talentchemicals.com [talentchemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Colorimetric determination of succinic acid using yeast succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Guide to the Purity of Commercially Available Succinic Acid Monomethyl Ester
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly influence experimental outcomes. Succinic acid monomethyl ester, a key building block in various research applications including proteomics and as a chemical intermediate, is commercially available from numerous suppliers.[1][2] This guide provides a comparative assessment of the purity of commercially available succinic acid monomethyl ester, offering detailed experimental protocols for its analysis and objective data to aid in the selection of a suitable grade for research and development purposes.
The synthesis of succinic acid monomethyl ester can result in the presence of common impurities, such as unreacted succinic acid and the diester byproduct, dimethyl succinate.[3][4] The purity of the final product can vary between suppliers, impacting its performance in sensitive applications. The following sections detail the analytical methodologies for quantifying the purity of succinic acid monomethyl ester and identifying potential impurities.
Comparative Purity Analysis
To illustrate the potential variability among commercial sources, the following table summarizes hypothetical purity data for succinic acid monomethyl ester from three different suppliers, based on the application of the analytical methods detailed in this guide.
Table 1: Purity Profile of Succinic Acid Monomethyl Ester from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | >99.5% | 98.2% | 95.8% |
| Residual Succinic Acid (by HPLC, %) | <0.1% | 0.8% | 2.5% |
| Dimethyl Succinate (by GC-MS, %) | <0.2% | 0.5% | 1.2% |
| Residual Methanol (by GC-MS, %) | <0.05% | 0.3% | 0.5% |
| Water Content (Karl Fischer, %) | 0.1% | 0.2% | 0.4% |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Solid |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Succinic Acid Quantification
This method is employed to determine the purity of succinic acid monomethyl ester and to quantify the non-volatile impurity, succinic acid.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a solution of 5 mM phosphoric acid (H₃PO₄) adjusted to pH 2.1.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the succinic acid monomethyl ester sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject the prepared sample and a series of succinic acid standards onto the HPLC system. The retention times of succinic acid monomethyl ester and succinic acid should be determined. The percentage purity is calculated based on the area of the succinic acid monomethyl ester peak relative to the total peak area. The concentration of residual succinic acid is determined from a calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is used to identify and quantify volatile impurities such as dimethyl succinate and residual methanol.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column, such as one with a polyethylene glycol stationary phase.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 400.
-
Sample Preparation: Dissolve a known amount of the succinic acid monomethyl ester sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
-
Procedure: Inject the prepared sample into the GC-MS system. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using an internal standard method or by relative peak area percentages.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy is a powerful tool for the structural confirmation of succinic acid monomethyl ester and the identification of impurities.[6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected Chemical Shifts (ppm) in CDCl₃:
-
Succinic Acid Monomethyl Ester: ~3.69 (s, 3H, -OCH₃), ~2.67 (m, 4H, -COCH₂CH₂CO-), ~10.5 (br s, 1H, -COOH).
-
Potential Impurities:
-
Dimethyl Succinate: ~3.68 (s, 6H, 2 x -OCH₃), ~2.62 (s, 4H, -COCH₂CH₂CO-).
-
Succinic Acid: ~2.65 (s, 4H, -COCH₂CH₂CO-), ~12.0 (br s, 2H, -COOH).[8]
-
Methanol: ~3.49 (s, 3H, -CH₃), ~1.6 (br s, 1H, -OH).
-
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of succinic acid monomethyl ester.
Caption: Workflow for assessing the purity of succinic acid monomethyl ester.
Comparison with Alternatives
Succinic acid monomethyl ester is often used as a linker or in the formation of prodrugs to modify the properties of a parent molecule. The choice of an alternative depends heavily on the specific application.
Table 2: Comparison of Succinic Acid Monomethyl Ester with Alternative Linkers/Spacers
| Feature | Succinic Acid Monomethyl Ester | Glutaric Acid Monomethyl Ester | Polyethylene Glycol (PEG) Linkers | Amino Acid Spacers |
| Structure | C4 dicarboxylic acid monoester | C5 dicarboxylic acid monoester | Varies in length | Varies based on amino acid |
| Key Characteristics | Short, rigid, biodegradable linker | Slightly longer and more flexible than succinate | Hydrophilic, can improve solubility, long and flexible | Can be designed for specific enzymatic cleavage |
| Typical Applications | Prodrugs, bioconjugation, chemical synthesis | Similar to succinate, offering slightly different spacing | Improving pharmacokinetic properties of drugs | Targeted drug delivery, enzyme-labile linkers |
| Potential Advantages | Simple structure, well-understood chemistry | Fine-tuning of linker length | Enhanced solubility and stability | Biocompatible, potential for targeted release |
| Potential Disadvantages | Limited flexibility, may have lower solubility than PEG | Similar to succinate | Can be immunogenic, complex synthesis | More complex synthesis, potential for steric hindrance |
The selection of an appropriate linker or spacer requires careful consideration of the desired physicochemical properties of the final conjugate, including its solubility, stability, and biological activity. While succinic acid monomethyl ester offers a simple and effective option, alternatives may provide advantages in specific contexts, such as the need for increased hydrophilicity or targeted enzymatic cleavage.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. monoMethyl succinate | C5H8O4 | CID 77487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]
- 8. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
Comparative effectiveness of different purification techniques for succinic acid.
For Researchers, Scientists, and Drug Development Professionals
The efficient purification of succinic acid from fermentation broths is a critical step in the bio-based production of this platform chemical. The choice of purification strategy significantly impacts the final product's purity, overall yield, and the economic viability of the process. This guide provides an objective comparison of the effectiveness of four primary purification techniques: crystallization, reactive extraction, ion-exchange chromatography, and nanofiltration, supported by experimental data and detailed methodologies.
Comparative Effectiveness of Succinic Acid Purification Techniques
The selection of an appropriate purification technique depends on the desired purity, acceptable yield, and the scale of operation. The following table summarizes the quantitative performance of different methods based on reported experimental data.
| Purification Technique | Purity (%) | Yield (%) | Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Crystallization (One-Step) | 90 | 70 | - | Simple, cost-effective, can be a single-step process. | Lower purity and yield compared to multi-step processes.[1] | [1] |
| Crystallization (Two-Stage with Urea) | >99 | - | 95 (total) | High purity and recovery. | Involves additional reagents (urea, phosphorous acid).[2][3] | [2][3] |
| Reactive Extraction (Trihexylamine in 1-octanol) | - | >95 | - | High extraction yields from aqueous solutions. | Yield drops with actual fermentation broth (78-85%); requires organic solvents.[4][5] | [4][5] |
| Reactive Extraction (Tributylamine in 1-decanol) | - | 90 | - | High extraction efficiency. | Performance can be dependent on the initial succinic acid concentration.[6] | [6] |
| Ion-Exchange Chromatography (Anion Exchange) | >99 | - | ~96 (average after 30 cycles) | High purity, high selectivity, and good recyclability of the resin.[7][8] | Can be a multi-step process involving regeneration of the resin.[7][8] | [7][8] |
| Nanofiltration (NF270 Membrane) | - | - | Up to 93.4% rejection | Can effectively separate succinic acid from other organic acids. | Performance can be affected by membrane fouling.[9][10] | [9][10] |
| Combined Process (Ion Exchange & Crystallization) | 99 | 89.5 | - | Achieves very high purity and yield. | More complex, multi-step process. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below to facilitate experimental replication and adaptation.
Crystallization (Two-Stage)
This method involves an initial direct crystallization followed by a co-crystallization step with urea to maximize recovery.
Materials:
-
Fermentation broth containing succinic acid
-
Sulfuric acid (H₂SO₄)
-
Urea
-
Phosphorous acid (H₃PO₃)
-
Activated carbon
-
Ethanol
Procedure:
-
Pre-treatment: Filter the fermentation broth to remove cells and other solid impurities.
-
First Stage Crystallization:
-
Adjust the pH of the filtrate to 2.0 using sulfuric acid.
-
Cool the solution to 8°C and maintain for 4 hours to induce crystallization of succinic acid.
-
Separate the succinic acid crystals by filtration or centrifugation.
-
-
Second Stage Co-crystallization:
-
To the remaining solution (mother liquor), add urea. The mass ratio of urea to the residual succinic acid should be 4:1.
-
Adjust the pH to 2.0 and cool the solution to 4°C for 12 hours to form succinic acid-urea co-crystals.
-
Separate the co-crystals.
-
-
(Optional) Succinimide Synthesis for Value-added Product:
-
Mix the succinic acid-urea co-crystals with phosphorous acid (4.2% of the mass of the co-crystal).
-
Heat the mixture to 195°C for 6 hours.
-
Cool the reaction to 80°C, add water and activated carbon for decolorization.
-
Filter the hot solution and crystallize at 25°C for 12 hours to obtain crude succinimide, which can be further purified by recrystallization from ethanol.[2][3]
-
Reactive Extraction
This technique utilizes a liquid-liquid extraction process where an extractant in an organic solvent selectively reacts with and transfers succinic acid from the aqueous fermentation broth to the organic phase.
Materials:
-
Fermentation broth containing succinic acid
-
Tertiary amine extractant (e.g., Tri-n-octylamine (TOA), Tributylamine (TBA))
-
Organic diluent (e.g., 1-decanol, 1-octanol)
-
Back-extraction solution (e.g., NaOH solution)
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving the tertiary amine extractant (e.g., 0.5 mol/kg) in the chosen organic diluent.
-
Extraction:
-
Mix the fermentation broth (aqueous phase) with the prepared organic phase at a defined volume ratio (e.g., 1:1).
-
Agitate the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for the reaction and mass transfer of succinic acid into the organic phase.
-
Allow the phases to separate and collect the succinic acid-loaded organic phase.
-
-
Back-extraction (Stripping):
-
Mix the succinic acid-loaded organic phase with a suitable back-extraction solution (e.g., 1 M NaOH) to recover the succinic acid into a new aqueous phase as a salt.
-
Agitate the mixture and allow the phases to separate.
-
-
Final Product Recovery: The succinic acid can be recovered from the back-extraction aqueous phase by acidification and subsequent crystallization.
Ion-Exchange Chromatography
This method separates succinic acid based on its charge by using an ion-exchange resin. Anion exchange is commonly used for succinic acid purification.
Materials:
-
Fermentation broth containing succinic acid
-
Strongly basic anion exchange resin (e.g., polystyrene quaternary ammonium salt type)
-
Sodium hydroxide (NaOH) solution (e.g., 4%) for resin activation and regeneration
-
Hydrochloric acid (HCl) solution (e.g., 0.5-1 M) or a salt solution (e.g., 1-2 M NaCl with dilute acid) for elution
Procedure:
-
Resin Pre-treatment and Packing:
-
Activate the resin by soaking it in 4% NaOH solution for 2 hours to convert it to the OH⁻ form, followed by washing with deionized water until neutral.
-
Pack the resin into a chromatography column.
-
-
Feed Solution Preparation:
-
Adjust the pH of the filtered fermentation broth to between 6 and 7 with NaOH to ensure succinic acid is in its anionic form (succinate).
-
Filter the solution through a 0.45 µm membrane to remove any remaining particulates.
-
-
Adsorption:
-
Load the prepared feed solution onto the packed column at a controlled flow rate. Succinate ions will bind to the anion exchange resin.
-
-
Elution:
-
Elute the bound succinate from the resin using an appropriate eluent.
-
Acidic Elution: Use a solution of 0.5-1 M HCl to protonate the succinate to the neutral succinic acid, causing it to detach from the resin.
-
Salt Elution: Use a solution of 1-2 M NaCl with a dilute acid (pH 3-4) to displace the succinate ions through competitive exchange.
-
-
Collect the eluate fractions and monitor the concentration of succinic acid.
-
-
Post-treatment:
-
The succinic acid-rich fractions can be concentrated (e.g., by rotary evaporation) and then crystallized to obtain a high-purity product.
-
If a salt solution was used for elution, a desalting step (e.g., electrodialysis) may be necessary.
-
-
Resin Regeneration: Regenerate the resin by washing with a 4% NaOH solution to prepare it for the next cycle.[7]
Nanofiltration
Nanofiltration is a pressure-driven membrane separation process that can be used to separate succinic acid from other components in the fermentation broth based on size and charge.
Materials:
-
Fermentation broth containing succinic acid
-
Nanofiltration membrane (e.g., NF270)
-
Nanofiltration setup (pump, membrane module, feed tank, permeate collection)
Procedure:
-
System Setup: Install the nanofiltration membrane in the module according to the manufacturer's instructions.
-
Pre-treatment: Pre-filter the fermentation broth to remove cells and larger particles that could foul the nanofiltration membrane.
-
Filtration:
-
Pressurize the pre-treated fermentation broth and feed it across the nanofiltration membrane. The operating pressure will depend on the specific membrane and desired flux.
-
Succinic acid, along with water and smaller solutes, will pass through the membrane as permeate, while larger molecules like sugars and some salts are retained in the retentate.
-
The separation efficiency can be influenced by the pH of the feed solution, as it affects the charge of the succinic acid molecules.
-
-
Product Recovery: The permeate, enriched in succinic acid, can be further concentrated and purified, typically by crystallization.
-
Membrane Cleaning: After the process, the membrane should be cleaned according to the manufacturer's protocol to restore its flux for subsequent uses.
Process Visualization
The purification of succinic acid from fermentation broth often involves a multi-step process to achieve high purity. The following diagrams illustrate a general workflow and the logical relationship between different purification stages.
Caption: General workflow for succinic acid purification from fermentation broth.
Caption: Logical relationship between primary and secondary purification choices.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 4. New reactive extraction systems for separation of bio-succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Purification of Succinic Acid Using Ion Exchange Resins: Principles, Procedures, and Troubleshooting [exchangeresins.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Degradation Puzzle: A Comparative Guide to the Biodegradability of Poly(butylene succinate) from Different Synthesis Routes
For researchers, scientists, and drug development professionals, understanding the lifecycle of polymeric materials is paramount. This guide provides an objective comparison of the biodegradability of poly(butylene succinate) (PBS), a promising biodegradable polyester, based on its synthesis route. We delve into the experimental data, present detailed methodologies, and visualize key processes to offer a comprehensive understanding of how manufacturing origins impact the environmental fate of PBS.
Poly(butylene succinate) (PBS) has emerged as a viable, eco-friendly alternative to conventional plastics due to its excellent biodegradability, thermal processability, and balanced mechanical properties.[1][2] Synthesized from monomers that can be derived from renewable resources, PBS is increasingly utilized in applications ranging from packaging and agriculture to biomedical devices.[3] However, the biodegradability of PBS is not a monolithic property; it is significantly influenced by the polymer's inherent characteristics, which are, in turn, dictated by its synthesis route. The two primary methods for synthesizing PBS are polycondensation and, to a lesser extent, ring-opening polymerization. This guide will explore how these synthesis pathways can affect the final properties of PBS and, consequently, its susceptibility to microbial degradation.
Synthesis Routes: Crafting the Polymer Backbone
The properties of PBS, such as its molecular weight and crystallinity, are directly influenced by its synthesis method. These properties are critical determinants of its biodegradation rate.[1][4]
1. Polycondensation: This is the most common and industrially established method for producing PBS.[5] It is typically a two-step process involving:
-
Esterification: Succinic acid and 1,4-butanediol are reacted to form PBS oligomers and water as a byproduct.[1][5]
-
Polycondensation: The oligomers are then subjected to high temperatures and vacuum to increase the molecular weight by removing 1,4-butanediol.[1]
The choice of catalyst and reaction conditions during polycondensation can be tailored to control the molecular weight and polydispersity of the final polymer.
2. Ring-Opening Polymerization (ROP): While less common for PBS specifically, ROP is a significant method for synthesizing other polyesters. It involves the polymerization of cyclic esters. For PBS, this would entail the ring-opening of a cyclic oligo(butylene succinate). This method can offer better control over the polymer's molecular weight and end-group functionality.
Below is a diagram illustrating the widely used two-step polycondensation synthesis of PBS.
Caption: Two-step polycondensation synthesis of poly(butylene succinate).
Comparative Biodegradability Data
The rate of biodegradation of PBS is a complex function of its physicochemical properties and the surrounding environment. While direct comparative studies on the biodegradability of PBS derived from different synthesis routes are limited, the existing literature provides valuable insights into how key polymer characteristics, influenced by synthesis, affect degradation.
Enzymatic Degradation
Enzymatic degradation studies provide a controlled method to assess the susceptibility of PBS to specific microbial enzymes, primarily lipases and cutinases.[4][6] The degradation mechanism is typically surface erosion.[6][7]
| PBS Type/Copolymer | Enzyme | Degradation Period | Weight Loss (%) | Change in Molecular Weight (Mn) | Reference |
| PBS Homopolymer | Cutinase | 24 hours | Fully Degraded | - | [6] |
| PBS Homopolymer | Pseudomonas cepacia lipase | 12 days | 3.5 | Not Reported | [8] |
| PBS-DLS Copolymer (70:30) | Pseudomomas cepacia lipase | 24 days | ~40 (fibrous membrane) | Not Reported | [7] |
| PBS-DLS Copolymer (50:50) | Pseudomomas cepacia lipase | 24 days | ~10 (fibrous membrane) | Not Reported | [7] |
Note: The rate of enzymatic degradation is highly dependent on the type of enzyme and experimental conditions.[4]
Soil and Compost Degradation
Soil burial and composting are more representative of the natural environmental fate of PBS. The biodegradation in these environments is influenced by a consortium of microorganisms, temperature, and humidity.[9] Generally, compost environments, with higher microbial activity and temperatures, lead to faster degradation than natural soil.[9]
| PBS Type/Composite | Environment | Degradation Period | Weight Loss (%) | Change in Molecular Weight (Mw) | Reference |
| Pure PBS | Compost Soil | 80 days | ~10 | Decreased | [9] |
| PBS/Wheat Bran (70/30) | Composting | 70 days | 38.1 | Decreased | [10] |
| PBS/Wheat Bran (50/50) | Composting | 70 days | 68.3 | Decreased | [10] |
| Pristine PBS Fibers | Compost | Not Specified | 31.9 | Decreased | [11] |
| Pristine PBS Fibers | Marine-Sediment | Not Specified | 20.3 | Decreased | [11] |
Factors Influencing Biodegradability
The data consistently shows that the biodegradability of PBS is governed by several interconnected factors that can be modulated during synthesis:
-
Crystallinity: Higher crystallinity restricts the access of microbial enzymes to the polymer chains, thus slowing down degradation.[4][10] Synthesis methods that result in lower crystallinity, or copolymerization with monomers that disrupt the crystal lattice, can enhance biodegradability.[6][12]
-
Molecular Weight: Lower molecular weight PBS generally degrades faster as there are more chain ends accessible to microbial attack.[4] Synthesis routes that produce lower molecular weight polymers or copolymers can therefore lead to faster degradation.
-
Copolymerization: The introduction of comonomers, such as adipic acid to form poly(butylene succinate-co-adipate) (PBSA), increases the flexibility of the polymer chains and reduces crystallinity, leading to a higher rate of biodegradation.[1][6] The ratio of comonomers can be precisely controlled during synthesis to tune the degradation rate.[12][13]
-
Surface Area: As enzymatic degradation is a surface erosion process, a higher surface area (e.g., in fibrous or porous forms) leads to faster degradation.[7]
The logical relationship between synthesis, polymer properties, and biodegradability is depicted in the following diagram.
Caption: Influence of synthesis on polymer properties and biodegradability.
Experimental Protocols
To ensure reproducibility and comparability of biodegradability studies, standardized experimental protocols are crucial. Below are outlines for common methods used to evaluate the biodegradability of PBS.
Enzymatic Degradation Assay
This method assesses the degradation of PBS in the presence of specific enzymes.
-
Sample Preparation: PBS films or powders of known weight and surface area are prepared.
-
Enzyme Solution: A solution of a specific enzyme (e.g., lipase from Pseudomonas cepacia) in a buffer (e.g., phosphate buffer, pH 7) is prepared at a defined concentration.
-
Incubation: The PBS samples are immersed in the enzyme solution and incubated at a constant temperature (e.g., 37°C) with gentle shaking.
-
Monitoring Degradation: At regular intervals, the samples are removed, washed with distilled water, dried to a constant weight, and weighed to determine the percentage of weight loss.
-
Analysis: The degraded polymer can be further analyzed using techniques like Gel Permeation Chromatography (GPC) to determine changes in molecular weight and Scanning Electron Microscopy (SEM) to observe surface morphology changes.
Soil Burial Test
This test evaluates the biodegradability of PBS in a natural soil environment.
-
Sample Preparation: PBS samples (e.g., films or molded articles) of known weight are prepared.
-
Soil Environment: The test is conducted in natural or compost soil with controlled humidity (e.g., 50-60% of water holding capacity) and temperature (e.g., 30°C).[9]
-
Burial: The samples are buried in the soil at a specific depth.
-
Retrieval and Analysis: At predetermined time points, the samples are carefully retrieved from the soil, cleaned to remove any adhering soil particles, dried, and weighed to calculate the weight loss.
-
Characterization: Changes in the mechanical properties (e.g., tensile strength) and molecular weight of the retrieved samples are often measured to assess the extent of degradation.[9]
The general workflow for a biodegradation experiment is outlined below.
Caption: General workflow for a biodegradation experiment.
Conclusion
The biodegradability of poly(butylene succinate) is a multifaceted property that is significantly influenced by its synthesis route. While polycondensation remains the predominant industrial method, the choice of synthesis conditions, catalysts, and the potential for copolymerization all play a crucial role in determining the final polymer characteristics. Lower crystallinity and molecular weight, often achievable through controlled synthesis and copolymerization, are key to enhancing the rate of biodegradation. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis-property-degradation relationship is essential for designing and selecting PBS-based materials with tailored and predictable environmental lifecycles. Future research focusing on direct comparisons of PBS synthesized via different routes under identical conditions will further elucidate the precise impact of the manufacturing process on biodegradability.
References
- 1. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(butylene succinate) and its copolymers: research, development and industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review on Current Strategies for the Modulation of Thermomechanical, Barrier, and Biodegradation Properties of Poly (Butylene Succinate) (PBS) and Its Random Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adhesion.kr [adhesion.kr]
- 10. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release [mdpi.com]
- 13. [PDF] Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release | Semantic Scholar [semanticscholar.org]
A comparative review of bio-based versus petroleum-based succinic acid for polymer synthesis.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The increasing demand for sustainable materials has propelled the development of bio-based chemicals as alternatives to their petroleum-derived counterparts. Succinic acid, a key precursor in the synthesis of various polymers, is at the forefront of this transition. This guide provides a comprehensive comparative review of bio-based and petroleum-based succinic acid for polymer synthesis, with a focus on poly(butylene succinate) (PBS), a biodegradable polyester with significant commercial interest. The comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and experimental workflows.
Data Presentation: A Side-by-Side Comparison
The performance of polymers derived from bio-based and petroleum-based succinic acid is remarkably similar in terms of their physical and thermal properties. The primary distinction lies in their sustainability profile and carbon footprint. The following tables summarize the quantitative data for key performance metrics of poly(butylene succinate) synthesized from both sources. It is important to note that the data represents a range of values reported in various studies and can be influenced by the specific grade of the polymer and the manufacturing process.
Table 1: Mechanical Properties of Bio-based vs. Petroleum-based PBS
| Property | Bio-based PBS | Petroleum-based PBS | Test Method |
| Tensile Strength (MPa) | 30 - 45 | 30 - 43 | ASTM D882 |
| Young's Modulus (MPa) | 300 - 650 | 300 - 620 | ASTM D882 |
| Elongation at Break (%) | 150 - 300 | 200 - 350 | ASTM D882 |
Table 2: Thermal Properties of Bio-based vs. Petroleum-based PBS
| Property | Bio-based PBS | Petroleum-based PBS | Test Method |
| Melting Temperature (°C) | 110 - 120 | 110 - 120 | ASTM D3418 |
| Glass Transition Temperature (°C) | -35 to -30 | -35 to -30 | ASTM D3418 |
| Crystallinity (%) | 35 - 45 | 35 - 45 | DSC |
Table 3: Biodegradability of Bio-based vs. Petroleum-based PBS
| Property | Bio-based PBS | Petroleum-based PBS | Test Method |
| Biodegradation (%) | > 90% in 180 days | > 90% in 180 days | ISO 14855 |
Production Pathways: From Feedstock to Monomer
The fundamental difference between the two types of succinic acid lies in their origin. Petroleum-based succinic acid is derived from fossil fuels, while bio-based succinic acid is produced through the fermentation of renewable resources.
Petroleum-Based Succinic Acid Production
The conventional method for producing petroleum-based succinic acid involves the catalytic hydrogenation of maleic anhydride, which is derived from n-butane, a component of crude oil.[1][2]
Bio-Based Succinic Acid Production
Bio-based succinic acid is produced via the fermentation of sugars, which can be derived from various renewable feedstocks such as corn, sugarcane, or lignocellulosic biomass.[3] Genetically engineered microorganisms, most commonly Escherichia coli or yeast (Saccharomyces cerevisiae), are utilized to convert these sugars into succinic acid through their metabolic pathways.[4][5][6][7][8][9][10][11][12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of poly(butylene succinate) and the characterization of its properties.
Synthesis of Poly(butylene succinate) (PBS)
Method: Two-step melt polycondensation.
Materials:
-
Succinic acid (bio-based or petroleum-based)
-
1,4-butanediol (BDO)
-
Catalyst (e.g., titanium(IV) isopropoxide)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification: A mixture of succinic acid and a slight molar excess of 1,4-butanediol is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. The mixture is heated to 180-200°C under a nitrogen atmosphere. Water, the byproduct of the esterification reaction, is continuously removed by distillation. This stage is typically carried out for 2-4 hours until the theoretical amount of water is collected, indicating the formation of PBS oligomers.
-
Polycondensation: The catalyst is added to the reactor. The temperature is then gradually increased to 220-240°C, and the pressure is slowly reduced to below 1 Torr. The reaction is continued under high vacuum for 3-5 hours to facilitate the removal of excess 1,4-butanediol and promote the increase of the polymer's molecular weight. The reaction is stopped when the desired melt viscosity is achieved. The resulting PBS is then extruded and pelletized.
Characterization of Polymer Properties
1. Tensile Properties (ASTM D882)
-
Specimen Preparation: Thin films of the synthesized PBS are prepared by melt-pressing or film casting. The films are cut into dumbbell-shaped specimens according to the dimensions specified in the standard.
-
Testing Procedure: The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours. The tensile properties are measured using a universal testing machine at a specified crosshead speed. The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
2. Thermal Properties (ASTM D3418)
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used to determine the thermal properties of the PBS samples.
-
Procedure: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated from room temperature to a temperature above its melting point (e.g., 150°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The sample is then cooled at the same rate and subsequently reheated. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan, and the melting temperature (Tm) is taken as the peak of the melting endotherm.
3. Biodegradability (ISO 14855)
-
Method: The ultimate aerobic biodegradability of the PBS is determined under controlled composting conditions.
-
Procedure: A known amount of the polymer is mixed with mature compost and placed in a controlled environment (typically at 58°C). The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time and compared to the theoretical amount of CO2 that can be produced from the carbon content of the material. A material is considered biodegradable if it reaches at least 90% biodegradation within 180 days.[13][14][15][16][17]
Conclusion
The experimental data consistently demonstrates that the performance of poly(butylene succinate) derived from bio-based succinic acid is equivalent to that of its petroleum-based counterpart in terms of mechanical and thermal properties.[1][2] Both forms of PBS exhibit excellent biodegradability, making them attractive alternatives to conventional non-degradable plastics. The primary advantage of bio-based succinic acid lies in its renewable origin, which contributes to a reduced carbon footprint and aligns with the growing global emphasis on sustainable technologies. For researchers and professionals in fields requiring high-performance polymers, the choice between bio-based and petroleum-based succinic acid can be guided by the specific sustainability goals of the project, with the assurance that the final polymer's performance will be comparable.
References
- 1. Downstream processing of biotechnological produced succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Engineering of Escherichia coli for Enhanced Production of Succinic Acid, Based on Genome Comparison and In Silico Gene Knockout Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. measurlabs.com [measurlabs.com]
- 17. ASTM standard D6400 and D5338. Explains the 2 different ASTM tests. [plabottles.eu]
Safety Operating Guide
Proper Disposal of Hydrogen Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of hydrogen succinate, also known as succinic acid. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. In case of a spill, dampen the solid material with 60-70% ethanol before carefully transferring it to a designated waste container to minimize dust generation.[1] It is crucial to prevent this compound from entering drains or waterways.[2][3][4][5][6]
Step-by-Step Disposal Protocol
This compound (succinic acid) must be treated as hazardous waste.[3][7] The following procedure outlines the necessary steps for its proper disposal:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste" and "this compound" or "Succinic Acid."
-
Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.
-
-
Waste Collection:
-
Carefully transfer all this compound waste, including any contaminated materials from spills, into the labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its identity and quantity. Do not attempt to dispose of this compound through standard laboratory trash or down the sanitary sewer.[2][3][4][5][6]
-
Key Data and Hazard Information
While specific quantitative limits for disposal are determined by local regulations, the hazard classification of this compound underscores the necessity for its careful management.
| Parameter | Value | Reference |
| Hazard Classification | Hazardous Waste | [3][7] |
| Primary Hazards | Serious eye damage, Skin irritation | [7][8] |
| Waste Property Code (Example) | HP 4 Irritant | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. SUCCINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. uprm.edu [uprm.edu]
- 4. chemos.de [chemos.de]
- 5. valsynthese.ch [valsynthese.ch]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Essential Safety and Operational Guide for Handling Succinic Acid
This guide provides crucial safety and logistical information for laboratory professionals working with succinic acid. Adherence to these procedures is vital for ensuring a safe working environment and proper disposal of waste.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling succinic acid, based on safety data sheet recommendations.[1][2][3][4]
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[2][4] |
| Hands | Chemical-resistant gloves | Tested according to EN 374.[2] The breakthrough time of the glove material should be considered for prolonged contact.[2] |
| Body | Protective clothing | Long-sleeved clothing is recommended.[3] For significant exposure risk, wear impervious clothing.[5][6] |
| Respiratory | Respirator with a particulate filter | Required when dust is generated or if exposure limits are exceeded.[1][3][4] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Handling and Operational Plan
Safe handling of succinic acid involves a series of procedural steps designed to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Ventilation: Always handle succinic acid in a well-ventilated area.[3][5] Use local exhaust ventilation to control dust formation.[1][2]
2. Pre-Handling Preparations:
-
Ensure safety showers and eyewash stations are readily accessible.[3]
-
Avoid contact with incompatible materials.[5]
3. Handling Procedure:
4. Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of succinic acid is crucial to prevent environmental contamination.
-
Waste Collection:
-
Disposal:
Workflow for Handling and Disposal of Succinic Acid
The following diagram illustrates the procedural workflow for the safe handling and disposal of succinic acid.
Caption: Procedural flow for safe handling and disposal of succinic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
